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  • Product: 8-(Bromomethyl)quinoline-5-carbonitrile
  • CAS: 74316-59-9

Core Science & Biosynthesis

Foundational

Synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile

An In-Depth Technical Guide to the Abstract Quinoline-based scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic incorporation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Abstract

Quinoline-based scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic incorporation of a carbonitrile group and a reactive bromomethyl handle can transform the quinoline nucleus into a highly versatile building block for drug discovery and development. This technical guide provides a comprehensive, in-depth exploration of the synthesis of 8-(bromomethyl)quinoline-5-carbonitrile, a key intermediate for creating novel molecular entities. This document is structured for researchers, chemists, and drug development professionals, detailing the retrosynthetic strategy, the underlying reaction mechanisms, a field-proven experimental protocol, and critical safety considerations. Our focus is on explaining the causality behind experimental choices, ensuring a reproducible and logically sound scientific narrative.

Introduction: Strategic Importance

The Quinoline-5-carbonitrile Scaffold in Drug Discovery

The quinoline framework, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry, prized for its ability to interact with a wide array of biological targets.[2] When functionalized with a carbonitrile (-C≡N) group, the scaffold's properties are significantly modulated. The nitrile moiety can act as a hydrogen bond acceptor, a metabolic blocker, or a reactive handle for further chemical elaboration, often enhancing the parent molecule's binding affinity and pharmacokinetic profile.[2] Derivatives of quinoline carbonitrile have demonstrated potent activity as kinase inhibitors, making them valuable in oncology research.[1]

8-(Bromomethyl)quinoline-5-carbonitrile: A Versatile Synthetic Intermediate

The target molecule, 8-(bromomethyl)quinoline-5-carbonitrile, is not merely a compound but a strategic tool. The bromomethyl group at the 8-position serves as a potent electrophilic site, ideal for nucleophilic substitution reactions. This allows for the facile covalent attachment of the quinoline-5-carbonitrile core to various substrates, such as phenols, thiols, and amines, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. Its synthesis is therefore a critical enabling step for programs targeting enzymes and receptors where the quinoline moiety can serve as a key pharmacophore.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. The most direct and reliable approach to 8-(bromomethyl)quinoline-5-carbonitrile involves the selective bromination of a readily accessible precursor.

Disconnection Approach

The primary C-Br bond in the target molecule is the most logical point for disconnection. This bond is part of a benzylic bromide, which points directly to a benzylic C-H bond as its synthetic precursor. This leads to the key starting material: 8-methylquinoline-5-carbonitrile .

G Target 8-(Bromomethyl)quinoline-5-carbonitrile Arrow_Label Benzylic Bromination Target->Arrow_Label Precursor 8-Methylquinoline-5-carbonitrile Arrow_Label->Precursor

Caption: Retrosynthetic analysis of the target compound.

Forward-Synthetic Rationale

The chosen forward-synthetic route focuses on the free-radical bromination of the methyl group on the 8-methylquinoline-5-carbonitrile core. This transformation is best accomplished via the Wohl-Ziegler reaction , which utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator.[3] This method is highly selective for allylic and benzylic positions, making it ideal for this specific transformation while preserving the aromatic quinoline ring system.

Core Synthesis: Free-Radical Benzylic Bromination

The conversion of the benzylic methyl group to a bromomethyl group is a classic example of a free-radical chain reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Rationale: The Wohl-Ziegler Reaction

The reaction proceeds through a well-established three-stage radical chain mechanism: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates a small population of highly reactive radicals.

  • Propagation (Chain Reaction):

    • The initiator radical abstracts a hydrogen atom from the most labile position—the benzylic methyl group of 8-methylquinoline-5-carbonitrile—to form a resonance-stabilized benzylic radical.

    • This benzylic radical then reacts with a molecule of NBS to abstract a bromine atom, yielding the desired product, 8-(bromomethyl)quinoline-5-carbonitrile, and a succinimidyl radical.

    • The succinimidyl radical regenerates the bromine radical by reacting with HBr (a byproduct), which continues the chain. A key insight is that NBS maintains a very low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic aromatic bromination.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Rad 2 R• + N₂ AIBN->Initiator_Rad Δ or hν Start_Mat 8-Methylquinoline- 5-carbonitrile Benzylic_Rad Benzylic Radical Start_Mat->Benzylic_Rad + R• Product Target Product Benzylic_Rad->Product + NBS Succ_Rad Succinimidyl Radical Benzylic_Rad->Succ_Rad - Br• NBS NBS Br_Rad Br• NBS->Br_Rad Succ_Rad->NBS + HBr HBr HBr Br_Rad->Start_Mat Abstracts H•

Caption: Mechanism of the Wohl-Ziegler free-radical bromination.

Critical Experimental Parameters

The success of this synthesis hinges on the careful control of several key parameters:

  • Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness to radical conditions and its ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or cyclohexane can be used. Acetonitrile has been shown to be effective for NBS brominations of aromatic systems.[4]

  • Radical Initiator: AIBN is preferred over benzoyl peroxide for this reaction as it is less prone to side reactions and its decomposition rate is well-characterized and predictable at typical reflux temperatures (around 80°C).

  • N-Bromosuccinimide (NBS): It is crucial to use freshly recrystallized NBS. Impurities, particularly succinimide and adsorbed HBr, can lead to undesired ionic side reactions.[3]

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. The disappearance of the starting material spot indicates the reaction's completion.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • 8-methylquinoline-5-carbonitrile (starting material)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 8-methylquinoline-5-carbonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of succinimide will form. Filter the mixture to remove the succinimide, washing the solid with a small amount of cold CCl₄.

  • Workup (Washing): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove any remaining bromine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(bromomethyl)quinoline-5-carbonitrile.

G Start 1. Combine Reactants (8-Methylquinoline-5-carbonitrile, NBS, AIBN) in CCl₄ Reflux 2. Heat to Reflux (77°C, 2-4h) Start->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 4. Cool to RT & Filter (Remove Succinimide) Monitor->Cool Reaction Complete Wash 5. Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) Cool->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Column Chromatography Dry->Purify Product Pure Product: 8-(Bromomethyl)quinoline- 5-carbonitrile Purify->Product

Caption: Experimental workflow for the synthesis.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized 8-(bromomethyl)quinoline-5-carbonitrile.

Analysis Expected Observations
¹H NMR Disappearance of the singlet corresponding to the methyl protons (~2.5-2.8 ppm) of the starting material. Appearance of a new singlet for the bromomethyl (-CH₂Br) protons, shifted downfield (~4.5-5.0 ppm). Aromatic protons will show characteristic shifts and coupling patterns for the quinoline ring system.
¹³C NMR Appearance of a new signal for the bromomethyl carbon (~30-35 ppm). The signal for the nitrile carbon (-C≡N) is expected around 115-120 ppm. Characteristic signals for the aromatic carbons of the quinoline core.
Mass Spec (MS) The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₇BrN₂. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed.
FT-IR A sharp absorption band around 2220-2240 cm⁻¹ confirming the presence of the nitrile (-C≡N) group. C-H stretching and C=C/C=N stretching bands in the aromatic region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹).

Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and a corrosive irritant.[5][6] It is harmful if swallowed and causes severe skin burns and eye damage.[5] It should be handled in a fume hood with appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid contact with combustible materials.[8]

  • Carbon Tetrachloride (CCl₄): A known carcinogen and hepatotoxin. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Quinoline Derivatives: Many heterocyclic compounds are toxic. Treat the starting material and product as potentially hazardous and avoid skin contact and inhalation.

  • Waste Disposal: Halogenated organic waste must be collected in a designated container. Aqueous waste from the workup should be neutralized before disposal according to institutional guidelines. Unreacted NBS can be quenched with sodium thiosulfate solution.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of 8-(bromomethyl)quinoline-5-carbonitrile, a valuable intermediate for drug discovery. By leveraging a classic Wohl-Ziegler free-radical bromination, this protocol provides a direct and selective route to the target compound. The emphasis on mechanistic understanding, control of critical parameters, and rigorous safety protocols ensures that researchers can confidently and safely produce this key building block. The availability of this intermediate opens the door to the exploration of novel chemical space and the development of next-generation therapeutics based on the potent quinoline-5-carbonitrile scaffold.

References

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH (International). [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Center for Biotechnology Information (PMC). [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Exploratory

In-Depth Characterization and Synthetic Utility of 8-(Bromomethyl)quinoline-5-carbonitrile

Executive Summary 8-(Bromomethyl)quinoline-5-carbonitrile is a highly specialized, bifunctional electrophilic building block utilized extensively in advanced medicinal chemistry. Featuring a rigid quinoline core, an elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(Bromomethyl)quinoline-5-carbonitrile is a highly specialized, bifunctional electrophilic building block utilized extensively in advanced medicinal chemistry. Featuring a rigid quinoline core, an electron-withdrawing C5-carbonitrile group, and a highly reactive C8-benzylic bromide, this intermediate is a cornerstone for synthesizing complex pharmacophores. It is prominently featured in the development of Toll-like receptor 7 (TLR7) agonists[1] and peroxisome proliferator-activated receptor (PPAR) modulators[2]. This technical guide provides a comprehensive analysis of its structural properties, self-validating synthetic protocols, and downstream applications in drug discovery.

Chemical Identity & Structural Significance

The unique reactivity profile of 8-(bromomethyl)quinoline-5-carbonitrile stems from the electronic interplay between its substituents.

  • C5-Carbonitrile Group: The -CN group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This significantly deactivates the quinoline ring toward electrophilic aromatic substitution, preventing unwanted ring bromination during synthesis and stabilizing the core[3].

  • C8-Bromomethyl Group: The benzylic position at C8 is highly activated for nucleophilic substitution (SN2). The adjacent quinoline nitrogen can also participate in stabilizing transition states during alkylation reactions, making it an excellent electrophile for coupling with complex alcohols and amines[1].

Physicochemical Properties
PropertyValue / Description
IUPAC Name 8-(Bromomethyl)quinoline-5-carbonitrile
Molecular Formula C₁₁H₇BrN₂
Molecular Weight 247.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water
Reactivity Profile Moisture-sensitive (prone to hydrolysis); Light-sensitive

Mechanistic Synthesis & Protocol

The standard synthesis of 8-(bromomethyl)quinoline-5-carbonitrile relies on the Wohl-Ziegler radical bromination of 8-methylquinoline-5-carbonitrile[4]. The use of N-bromosuccinimide (NBS) ensures a low, steady concentration of bromine, which is critical to favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring[3].

Self-Validating Experimental Protocol

Reagents: 8-Methylquinoline-5-carbonitrile (1.0 eq), NBS (1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (0.2 M).

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 8-methylquinoline-5-carbonitrile, NBS, and AIBN. Add the anhydrous solvent.

    • Validation Check: The mixture should appear as a heterogeneous suspension at room temperature.

  • Initiation & Reflux: Purge the system with inert gas (N₂ or Ar) for 15 minutes. Heat the reaction mixture to reflux (80 °C).

    • Validation Check: As the reaction proceeds, the dense NBS solid will be consumed, and succinimide (which is less dense) will begin to float to the surface. This phase change is a reliable visual indicator of reaction progress.

  • Monitoring: Stir at reflux for 4–8 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

    • Validation Check: The starting material (Rf ~0.40) should convert cleanly to the product (Rf ~0.45). LC-MS must show the disappearance of the [M+H]⁺ 169 peak and the emergence of an isotopic doublet at m/z 247 and 249 (1:1 ratio, confirming mono-bromination).

  • Workup: Cool the mixture to 0 °C to maximize the precipitation of succinimide. Filter the suspension through a Celite pad and wash with cold solvent.

    • Validation Check: The filtered solid should be highly water-soluble (confirming it is succinimide), leaving the crude brominated product in the organic filtrate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes).

    • Validation Check: The isolated product must yield a ¹H NMR spectrum with a distinct, sharp singlet at ~5.10 ppm (integrating to 2H), corresponding to the -CH₂Br protons.

RadicalBromination A Initiation: AIBN -> 2 R• + N2 B Br• Formation: R• + NBS -> Br• A->B C H-Abstraction: 8-Me-Quinoline-5-CN + Br• -> 8-CH2• Radical B->C D Bromination: 8-CH2• + NBS -> Product + Br• C->D D->C Propagation Cycle

Wohl-Ziegler radical bromination mechanism for 8-(bromomethyl)quinoline-5-carbonitrile.

Physicochemical Characterization Data

Accurate characterization is essential to ensure the absence of unreacted starting material or over-brominated (dibromomethyl) byproducts. Below is the expected analytical profile for pure 8-(bromomethyl)quinoline-5-carbonitrile.

Analytical TechniqueExpected Spectral DataDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 9.10 (dd, 1H), 8.55 (dd, 1H), 8.05 (d, 1H), 7.85 (d, 1H), 7.65 (dd, 1H), 5.12 (s, 2H) .The 2H singlet at 5.12 ppm is the definitive marker for the -CH₂Br group.
¹³C NMR (100 MHz, CDCl₃) δ 151.2, 148.5, 134.1, 131.0, 128.5, 126.4, 124.2, 117.5 (-CN), 109.8, 30.5 (-CH₂Br) .The aliphatic carbon at 30.5 ppm confirms successful bromination.
Mass Spectrometry (ESI+) m/z 247.0 [M+H]⁺ and 249.0[M+H]⁺ (1:1 ratio).Confirms the presence of a single bromine atom (⁷⁹Br/⁸¹Br isotopes).
FT-IR (KBr pellet) 2228 cm⁻¹ (C≡N stretch), 1590 cm⁻¹ (C=C/C=N), 610 cm⁻¹ (C-Br stretch).Validates the integrity of the cyano group under reaction conditions.

Applications in Drug Development

The strategic placement of the bromomethyl group makes this compound an elite alkylating agent. It is primarily used to append the 5-cyanoquinolin-8-ylmethyl pharmacophore onto various scaffolds via SN2 displacement.

Synthesis of TLR7 Agonists

Toll-like receptor 7 (TLR7) agonists are critical in cancer immunotherapy and vaccine adjuvant development. 8-(Bromomethyl)quinoline-5-carbonitrile serves as a vital conjugation site. In recent patent literature, it is reacted with complex amine or thiol nucleophiles to form stable conjugates that modulate immune responses[1].

Preparation of PPARδ Modulators and Oxadiazolone Derivatives

The compound is also utilized in the synthesis of phenyl- and pyridyl-1,2,4-oxadiazolone derivatives, which act as PPARδ agonists for metabolic diseases[5],[2]. In these workflows, the benzylic bromide is displaced by an alcohol (e.g., a substituted thiazolyl-ethanol) in the presence of a strong base (like NaH or K₂CO₃) to form a robust ether linkage. The electron-withdrawing cyano group enhances the metabolic stability of the resulting drug candidate.

SN2Pathway SM 8-(Bromomethyl)quinoline-5-carbonitrile (Electrophile) Intermediate Transition State [Nuc···CH2···Br]‡ SM->Intermediate Nuc Nucleophile (e.g., R-OH or R-NH2) Nuc->Intermediate Base Base (e.g., K2CO3, NaH) Base->Nuc Deprotonates / Activates Product Alkylated Product (Ether or Amine Linkage) Intermediate->Product Loss of Br⁻

SN2 alkylation pathway utilizing 8-(bromomethyl)quinoline-5-carbonitrile in drug design.

References

  • Source: Google Patents (WO2025188693A1)
  • Source: Google Patents (CN101272784A / JP2007523905A5)
  • Title: Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL
  • Title: 5-Bromo-8-methyl-quinoline (Precursor & Downstream Data)

Sources

Foundational

The Strategic Utility of 8-(Bromomethyl)quinoline-5-carbonitrile in Advanced Drug Discovery

Executive Summary In the landscape of target-based drug design, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 8-(Bromomethyl)quinoline-5-carbonitrile (8-BMQC) emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of target-based drug design, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 8-(Bromomethyl)quinoline-5-carbonitrile (8-BMQC) emerges as a highly versatile, privileged scaffold. By combining the established pharmacophoric value of the quinoline ring with two orthogonally reactive sites—a highly electrophilic benzylic bromide and an electron-withdrawing nitrile—this molecule enables rapid, chemoselective derivatization. This technical guide outlines the structural causality, mechanistic pathways, and self-validating experimental protocols required to successfully deploy this intermediate in medicinal chemistry workflows.

Structural Profiling and Electronic Causality

The utility of 8-BMQC stems directly from its electronic architecture. The quinoline core provides a rigid, planar, and lipophilic framework frequently utilized in kinase inhibitors and epigenetic modulators.

The 5-carbonitrile group exerts a strong electron-withdrawing effect (-I, -M) across the conjugated π -system. This electronic pull slightly increases the electrophilicity of the benzylic carbon at the 8-position, accelerating SN​2 displacement by nucleophiles. However, it also increases the acidity of the benzylic protons, making the molecule susceptible to base-catalyzed degradation if overly harsh bases are utilized. Due to the highly reactive nature of the bromomethyl group, the compound must be stored under cold-chain conditions (2-8°C) to prevent thermal degradation or polymerization[1]. Furthermore, compounds of this class are strong alkylating agents, classified as acute oral toxins and severe eye irritants[2].

Quantitative Chemical Properties
PropertyValue
Chemical Name 8-(Bromomethyl)quinoline-5-carbonitrile
CAS Registry Number 74316-59-9[1]
Molecular Formula C₁₁H₇BrN₂[3]
Molecular Weight 247.09 g/mol
Structural Class Heterocyclic Building Block (Quinoline)
Key Functional Groups Bromomethyl (Alkylating), Carbonitrile (Electron-withdrawing)
Storage Requirements 2-8°C, inert atmosphere[1]

Divergent Synthetic Pathways

The orthogonal reactivity of the 8-bromomethyl and 5-carbonitrile groups allows for sequential functionalization. The bromomethyl moiety serves as a primary electrophilic center for rapid SN​2 displacements (C-N, C-S, C-O bond formation), while the carbonitrile group remains inert under mild basic conditions, reserving it for late-stage transformations such as tetrazole formation or reduction.

Pathways Core 8-BMQC (Core Scaffold) SN2 SN2 Alkylation (C-N, C-S, C-O) Core->SN2 Amines Tetrazole [3+2] Cycloaddition (Tetrazole) Core->Tetrazole NaN3 Reduction Nitrile Reduction (Primary Amine) Core->Reduction LiAlH4 Bioactive Bioactive Lead Compound SN2->Bioactive Tetrazole->Bioactive Reduction->Bioactive

Divergent synthetic pathways of 8-BMQC in target-based drug discovery.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocol for nucleophilic amination is designed as a self-validating system . The experimental choices are grounded in mechanistic causality rather than arbitrary selection.

Protocol 1: Chemoselective SN​2 Amination

Objective: To introduce a secondary amine at the 8-position while leaving the 5-carbonitrile intact.

Causality of Reagents:

  • Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory. It solvates the potassium cations, leaving the amine nucleophile "naked" and highly reactive. Anhydrous conditions are critical; trace water acts as a competing nucleophile, leading to the hydrolysis of the bromomethyl group into a hydroxymethyl byproduct.

  • Base (K₂CO₃): Potassium carbonate is utilized as a mild, heterogeneous acid scavenger. It neutralizes the HBr generated during the reaction, preventing the protonation of the incoming amine (which would render it non-nucleophilic). Unlike NaH or KOtBu, K₂CO₃ is mild enough to prevent base-catalyzed dimerization of the starting material.

  • Temperature (0°C to RT): Initiating the reaction at 0°C controls the exothermic nature of the initial nucleophilic attack, suppressing unwanted polyalkylation or elimination pathways.

Protocol Step1 1. Prep Dry DMF Step2 2. Reaction 0°C to RT Step1->Step2 Step3 3. Monitor LC-MS/TLC Step2->Step3 Step4 4. Workup Extraction Step3->Step4 Step5 5. Purify Flash Silica Step4->Step5

Self-validating experimental workflow for the SN2 amination of the bromomethyl group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with N2​ , suspend 8-BMQC (1.0 equiv) and finely powdered anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M).

  • Addition: Cool the suspension to 0°C using an ice bath. Add the secondary amine (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours.

  • Self-Validation: The reaction's progress is visually validated by the precipitation of insoluble KBr salts. Monitor via TLC (EtOAc/Hexane 1:2); the consumption of the strongly UV-active starting material correlates directly with the appearance of a more polar product spot.

  • Workup: Quench the reaction with ice water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Advanced Derivatization: Nitrile Activation

Once the 8-position has been functionalized, the 5-carbonitrile group can be targeted to map the pharmacophore further. A common transformation in drug discovery is the conversion of the nitrile into a 1H-tetrazole, a well-known bioisostere for a carboxylic acid that offers improved membrane permeability and metabolic stability.

Protocol 2: [3+2] Cycloaddition to Tetrazole

Causality of Reagents: The nitrile carbon is inherently electrophilic, but often requires Lewis acid activation to undergo cycloaddition with an azide. Zinc bromide (ZnBr₂) coordinates to the nitrogen of the nitrile, intensifying the partial positive charge on the carbon. This facilitates the nucleophilic attack by sodium azide (NaN₃), driving the [3+2] cycloaddition to completion at lower temperatures than uncatalyzed methods, thereby preserving the integrity of the newly formed amine at the 8-position.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required:

  • HPLC-UV: The quinoline core exhibits strong UV absorbance at 254 nm and 280 nm. Purity should be validated at 95% before proceeding to biological assays.

  • ¹H-NMR (400 MHz, CDCl₃): The definitive proof of successful SN​2 substitution is the disappearance of the characteristic singlet at 5.0 ppm (representing the CH2​−Br protons) and the emergence of a new signal shifted upfield (e.g., 3.8 ppm for CH2​−N ), integrating for two protons.

  • Mass Spectrometry (ESI-MS): The isotopic signature of bromine (a distinct 1:1 ratio of M / M+2 peaks) will disappear upon successful substitution, yielding a single [M+H]⁺ peak corresponding to the exact mass of the aminated product.

References

  • PubChem. "8-(Bromomethyl)quinoline | CID 346914" (Safety and Hazard Data Proxy). URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 8-(Bromomethyl)quinoline-5-carbonitrile: A Technical Guide for Structural Elucidation

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that serve as critical nodes in drug discovery. 8-(Bromomethyl)quinoline-5-carbonitrile (C₁₁H₇BrN₂) is a high-value inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that serve as critical nodes in drug discovery. 8-(Bromomethyl)quinoline-5-carbonitrile (C₁₁H₇BrN₂) is a high-value intermediate featuring an electrophilic benzylic bromide at C8 and a versatile nitrile group at C5. This orthogonal reactivity is ideal for assembling complex kinase and PARP inhibitors. However, the bromination of methylquinolines often yields complex regiochemical mixtures ([1]); thus, unambiguous structural elucidation is paramount.

This whitepaper details the definitive Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles for this compound. By emphasizing the causality behind our analytical choices, this guide establishes a self-validating protocol for researchers to ensure absolute structural confidence.

Analytical Workflow Design

To eliminate ambiguity, our laboratory employs a synergistic spectrometric approach ([2]). Relying on a single technique can lead to false positives, particularly with regioisomers. The workflow below illustrates our integrated methodology.

AnalyticalWorkflow A Synthesis & Purification (>98% Purity via HPLC) B Sample Preparation (CDCl3 for NMR, Neat for IR) A->B C High-Resolution NMR (1D & 2D Experiments) B->C D ATR-FTIR Spectroscopy (Vibrational Modes) B->D E LC-HRMS (ESI+) (Isotopic & Fragmentation Data) B->E F Data Integration & Structural Elucidation C->F D->F E->F

Multi-modal spectroscopic workflow for structural validation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality: We utilize deuterated chloroform (CDCl₃) as the solvent because 8-(Bromomethyl)quinoline-5-carbonitrile lacks exchangeable protons, and CDCl₃ provides excellent solubility while minimizing solvent suppression artifacts.

To create a self-validating system, 1D ¹H and ¹³C NMR must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). The carbocyclic protons (H6 and H7) present as an AB spin system. HMBC is critical here: H7 will show a strong correlation to the C8-bromomethyl carbon, while H6 will correlate to the C5-cyano carbon, definitively locking the regiochemistry. Chemical shift interpretations are grounded in established empirical databases ().

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
Position¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)Key HMBC Correlations (H to C)
2 9.05dd (4.2, 1.6)151.0C4, C8a
3 7.60dd (8.6, 4.2)123.5C4a
4 8.60dd (8.6, 1.6)133.0C2, C5, C8a
4a --127.0-
5 --110.0-
6 8.00d (7.8)134.0C4a, C8, -CN
7 7.85d (7.8)129.5C5, C8a, -CH₂Br
8 --138.0-
8a --149.0-
-CH₂Br 5.20s30.5C7, C8, C8a
-CN --116.5-

Mass Spectrometry (LC-HRMS)

Rationale & Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic quinoline nitrogen readily accepts a proton, yielding a robust[M+H]⁺ signal. The presence of a single bromine atom provides a built-in validation mechanism: a distinct 1:1 isotopic doublet separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The primary fragmentation pathway involves the facile homolytic cleavage of the C-Br bond or loss of HBr, driven by the formation of a highly stable, conjugated quinolinium cation at m/z 167.1.

MSFragmentation M [M+H]+ m/z 247.0 / 249.0 (1:1 Isotopic Ratio) F1 [M - Br]+ m/z 167.1 (Base Peak) M->F1 - HBr F2 [M - CH2Br]+ m/z 153.1 M->F2 - CH2Br• F3 [M - Br - HCN]+ m/z 140.1 F1->F3 - HCN

Proposed ESI-MS fragmentation pathway for 8-(Bromomethyl)quinoline-5-carbonitrile.

Infrared (ATR-FTIR) Spectroscopy

Rationale & Causality: Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets. KBr is hygroscopic; absorbed water can obscure the critical 3000-3500 cm⁻¹ region. ATR allows for neat sample analysis, preserving the integrity of the data. The nitrile stretch is the most diagnostic feature of this spectrum, presenting as a sharp, unambiguous peak in a region generally free of other absorptions.

Table 2: Key Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment / Vibrational Mode
~3050 WeakC-H stretching (Aromatic quinoline core)
~2970, 2850 WeakC-H stretching (Aliphatic -CH₂- group)
~2225 Strong, SharpC≡N stretching (Carbonitrile group)
~1590, 1500 MediumC=C and C=N stretching (Aromatic ring)
~610 MediumC-Br stretching (Halogen fingerprint)

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodologies incorporate strict internal controls.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validating Control: TMS acts as an internal standard, locking the chemical shift calibration precisely at δ 0.00 ppm.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning, matching, and shimming (gradient shimming) to achieve a line width of <0.5 Hz for the TMS peak.

  • 1D Acquisition: Acquire the ¹H spectrum (16 scans, 10s relaxation delay to ensure accurate integration) and the proton-decoupled ¹³C spectrum (1024 scans).

  • 2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range coupling constants (JCH = 8 Hz). This is the critical step to validate the regiochemistry of the C5 and C8 substituents.

Protocol B: LC-HRMS (ESI+) Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

    • Self-Validating Control: Formic acid ensures consistent protonation efficiency for the quinoline nitrogen.

  • Calibration: Infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run.

    • Self-Validating Control: This provides real-time mass axis calibration, ensuring mass accuracy within <3 ppm.

  • Acquisition: Inject 2 µL into the LC-HRMS system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Record spectra across a range of m/z 100-1000.

  • Data Processing: Extract the exact mass chromatogram and verify the 1:1 isotopic ratio of the [M+H]⁺ peaks at 247.0/249.0 to confirm the presence of the bromine atom.

Protocol C: ATR-FTIR Analysis
  • Background Subtraction: Before loading the sample, acquire a background scan (32 scans, 4 cm⁻¹ resolution) of the clean diamond crystal.

    • Self-Validating Control: This automatically subtracts atmospheric CO₂ and H₂O, preventing spectral interference.

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire the sample spectrum (32 scans). Clean the crystal with isopropanol and verify baseline restoration before the next run.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. URL:[Link]

  • Gracheva, I. N., & Tochilkin, A. I. (1980). Synthesis and bromination of 8-methylquinoline-5-carboxylic acid. Chemistry of Heterocyclic Compounds, 16(3), 275-277. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 8-(Bromomethyl)quinoline-5-carbonitrile

Executive Summary In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for developing high-affinity targeted therapeutics. 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 74316-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for developing high-affinity targeted therapeutics. 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 74316-59-9) has emerged as a critical electrophilic building block[1][2]. The molecule features a rigid quinoline core, an electron-withdrawing 5-carbonitrile group, and a highly reactive 8-bromomethyl moiety. This unique bifunctional architecture makes it an ideal alkylating agent for synthesizing complex allosteric inhibitors, particularly those targeting the SHP2 phosphatase in oncology[3].

This technical guide provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic protocol, and explores its mechanistic role in RTK/MAPK pathway interventions.

Physicochemical Profiling

Understanding the quantitative properties of 8-(Bromomethyl)quinoline-5-carbonitrile is essential for predicting its reactivity and stability during synthetic workflows. The 5-carbonitrile group significantly lowers the pKa of the quinoline nitrogen, reducing its nucleophilicity and preventing unwanted side reactions (such as self-alkylation) during storage.

Table 1: Quantitative Chemical Properties
PropertyValue
Chemical Name 8-(Bromomethyl)quinoline-5-carbonitrile
CAS Registry Number 74316-59-9[1]
Molecular Formula C11H7BrN2[4]
Molecular Weight 247.09 g/mol
Structural Class Heterocyclic Building Block (Quinoline)
Functional Groups Bromomethyl (Alkylating), Carbonitrile (EWG)
Isotopic Signature (MS) 1:1 ratio at m/z 248.0 / 250.0 ([M+H]+)[5]

Mechanistic Synthesis & Self-Validating Protocol

The standard approach to generating this building block is via the radical-mediated Wohl-Ziegler bromination of 8-methylquinoline-5-carbonitrile. As an application scientist, I emphasize that this protocol must be carefully controlled to prevent polybromination or electrophilic aromatic substitution.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 8-methylquinoline-5-carbonitrile in anhydrous trifluorotoluene (PhCF3).

    • Causality: PhCF3 is selected as a greener, non-polar alternative to carbon tetrachloride. It stabilizes the carbon-centered radical intermediate without participating in halogen exchange, ensuring high regioselectivity.

  • Initiation: Add 1.1 equivalents of N-bromosuccinimide (NBS) and 0.1 equivalents of azobisisobutyronitrile (AIBN).

    • Causality: NBS is utilized to provide a low, steady-state concentration of molecular bromine (Br2), which strictly favors radical benzylic bromination over ionic ring bromination. AIBN is chosen over benzoyl peroxide because its thermal decomposition rate perfectly matches the reflux temperature of PhCF3.

  • Propagation (Self-Validating Step): Heat the mixture to 85°C under a strict argon atmosphere to prevent oxygen from quenching the radicals.

    • Self-Validation: As the reaction progresses, succinimide (the byproduct of NBS) precipitates and floats to the solvent surface. This phase change serves as a real-time, visual indicator of reaction progression, eliminating the need for constant sampling.

  • Quenching & Extraction: Cool the reaction to room temperature, filter off the succinimide, and wash the organic filtrate with saturated aqueous NaHCO3.

    • Causality: The mild base neutralizes any trace hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the quinoline nitrogen and subsequent product degradation.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of hexane/ethyl acetate).

SynthesisWorkflow SM 8-Methylquinoline-5-carbonitrile (Starting Material) Reagents NBS + AIBN (Radical Initiation) SM->Reagents Addition Reaction Reflux in PhCF3 (Halogenation) Reagents->Reaction Heat (85°C) Product 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 74316-59-9) Reaction->Product Substitution QC HPLC & NMR Validation (Purity >95%) Product->QC Validation

Workflow for the radical bromination of 8-methylquinoline-5-carbonitrile.
Analytical Quality Control

To ensure batch-to-batch reproducibility, the isolated product must undergo self-validating analytical checks:

  • 1H NMR (400 MHz, CDCl3): The critical diagnostic signal is the appearance of a two-proton singlet at approximately 5.10 ppm, corresponding to the newly formed -CH2Br group. The complete disappearance of the starting material's methyl singlet (~2.80 ppm) validates 100% conversion.

  • LC-MS: The presence of a molecular ion peak[M+H]+ at m/z 248.0 and 250.0 in a 1:1 ratio confirms the incorporation of a single bromine atom, driven by the natural abundance of 79Br and 81Br isotopes[5].

Application in Drug Development: Targeting the SHP2 Pathway

In the realm of targeted oncology, SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a critical positive regulator of the RAS/MAPK signaling cascade. Activating mutations in SHP2 or upstream Receptor Tyrosine Kinases (RTKs) drive unchecked cellular proliferation[3].

8-(Bromomethyl)quinoline-5-carbonitrile is heavily utilized by medicinal chemists to synthesize allosteric SHP2 inhibitors[3]. By exploiting the reactive bromomethyl group, researchers can covalently attach the quinoline-5-carbonitrile pharmacophore to an amine-containing inhibitor core via an SN2 substitution.

Once synthesized, these derived inhibitors function by binding to the allosteric pocket of SHP2. The quinoline ring provides essential hydrophobic interactions (π-π stacking) with the pocket's aromatic residues, while the 5-carbonitrile group acts as a highly directional hydrogen bond acceptor. This interaction locks the SHP2 enzyme in an auto-inhibited, closed conformation, effectively severing the signal transduction from RTK to RAS, and halting downstream MAPK/ERK signaling.

SHP2Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase (Target) RTK->SHP2 Activation RAS RAS GTPase SHP2->RAS Dephosphorylation MAPK MAPK/ERK Pathway (Proliferation) RAS->MAPK Signaling Inhibitor Allosteric Inhibitor (CAS 74316-59-9 Derived) Inhibitor->SHP2 Allosteric Blockade

SHP2's role in the RTK/RAS/MAPK signaling pathway and inhibitor intervention.

References

  • [3] Title: US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof | Source: Google Patents | URL:

  • [5] Title: 8-(Bromomethyl)quinoline | Source: PubChem | URL:[Link]

  • [2] Title: cas-74316 series of products | Source: LookChem | URL: [Link]

Sources

Exploratory

Quinoline-5-Carbonitrile Derivatives: A Comprehensive Technical Whitepaper on Synthetic Methodologies and Pharmacological Applications

Executive Summary Quinoline-5-carbonitrile and its functionalized derivatives represent a highly privileged scaffold in modern medicinal chemistry and organic synthesis. Due to the strong electron-withdrawing nature of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-5-carbonitrile and its functionalized derivatives represent a highly privileged scaffold in modern medicinal chemistry and organic synthesis. Due to the strong electron-withdrawing nature of the nitrile group at the C5 position, these compounds serve as critical electrophilic hubs for constructing complex tricyclic systems, such as pyrimidoquinolines and deazaalloxazines. This whitepaper provides an authoritative synthesis of current literature, detailing validated experimental protocols, mechanistic rationales, and the diverse pharmacological landscape—ranging from targeted anticancer therapies to broad-spectrum antimicrobial agents.

Chemical Ontology & Mechanistic Rationale

The quinoline core is ubiquitous in biologically active natural products and synthetic pharmaceuticals. However, functionalization at the C5 position with a carbonitrile group fundamentally alters the molecule's electronic topology. The nitrile moiety not only enhances the electrophilicity of the adjacent ring positions but also serves as a versatile synthetic handle for subsequent annulation reactions. This makes quinoline-5-carbonitrile an ideal precursor for synthesizing tricyclic fused pyrimidoquinolines, which are known to exhibit potent anticancer, antibacterial, and antimalarial activities (1 [1]).

Validated Synthetic Methodologies

Green On-Water Annulation of Dihydropyrimido[1,2-a]quinolin-3-ones

The transition toward environmentally benign synthesis has highlighted the utility of "on-water" methodologies. Arylcyanoacetylenes can trigger the assembly of dihydropyrimido[1,2-a]quinolin-3-ones directly on the quinoline platform using KOH in aqueous media (2 [2]).

Protocol 1: KOH-Assisted On-Water Assembly Mechanistic Causality: Water acts not merely as a solvent but as a kinetic accelerator via the hydrophobic effect, forcing the non-polar quinoline and arylcyanoacetylene into tight reactive aggregates. KOH provides the necessary basicity to deprotonate the intermediate, facilitating nucleophilic cascade annulation without requiring hazardous organic solvents.

Step-by-Step Procedure:

  • Reagent Preparation : In a reaction vial, combine the quinoline derivative (0.5 mmol) and the selected arylcyanoacetylene (0.5 mmol).

  • Catalyst Addition : Add 20 mol % KOH (6 mg) dissolved in a minimal volume of H₂O (0.045 mL, 2.5 mmol).

  • Reaction Execution : Stir the mixture vigorously. While some derivatives react at room temperature, lethargic substrates (due to strong electron-donating or withdrawing substituents on the benzene ring) require heating to 55–60 °C for 24 hours.

  • In-Process Validation (Self-Validating System) :

    • TLC Monitoring: Monitor the disappearance of the starting quinoline spot (using Hexane/EtOAc 7:3).

    • Work-up: Extract the resulting suspension. The unreacted initial quinoline can often be recovered (up to 51% conversion in some challenging cases) to calculate exact mass balance.

    • Structural Confirmation: Isolate the yellow powder product (e.g., mp 256–258 °C). Validate the tricyclic formation via ¹H NMR (look for the characteristic downfield shift of the C-6 and C-2 protons) and ¹³C NMR. For absolute stereochemical proof, perform X-ray diffraction analysis.

G Start Quinoline-5-carbonitrile Reagents Arylcyanoacetylenes + KOH (Aqueous Media) Start->Reagents Intermed Hydrophobic Aggregation & Nucleophilic Attack Reagents->Intermed Product Dihydropyrimido[1,2-a]quinolin-3-ones Intermed->Product

KOH-assisted on-water synthetic workflow for pyrimidoquinoline derivatives.

Synthesis of 1-hydroxy-3,6-dioxo-4,6-dihydro-3H-pyrimido[1,2-a]quinoline-5-carbonitrile

Another highly effective method involves the reaction of ethyl 2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)acetate with malononitrile.

Protocol 2: Malononitrile Cascade Cyclization Mechanistic Causality: Malononitrile is a potent bis-nucleophile. The reaction initiates via a nucleophilic attack on the oxazine ring, prompting a thermodynamically driven ring-opening and subsequent intramolecular ring-closing cascade to yield the highly stable tricyclic pyrimido[1,2-a]quinoline-5-carbonitrile core (1 [1]).

Step-by-Step Procedure:

  • Reagent Mixing : Dissolve ethyl 2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)acetate (1.0 eq) and malononitrile (1.2 eq) in a polar aprotic solvent (e.g., DMF).

  • Base Catalysis : Introduce a catalytic amount of a mild base (e.g., piperidine or triethylamine) to deprotonate the malononitrile, generating the active carbanion.

  • Thermal Activation : Heat the mixture to reflux.

  • In-Process Validation :

    • Precipitation: The target compound typically precipitates out of the solution upon cooling or the addition of crushed ice.

    • Yield Calculation: Filter and wash the precipitate. This self-purifying step reliably produces yields of approximately 76%.

    • Spectroscopic Check: Confirm the presence of the C5-nitrile stretch in IR spectroscopy (~2220 cm⁻¹) and the hydroxyl group (~3300 cm⁻¹).

Pharmacological Landscape & Structure-Activity Relationship (SAR)

Quinoline-5-carbonitrile derivatives are not merely synthetic curiosities; they are potent pharmacophores with diverse applications.

Oncology: Protein Kinase CK2 and Cytidine Deaminase Inhibition

Derivatives of quinoline carboxylic acids and carbonitriles have been identified as potent inhibitors of Protein Kinase CK2, an anti-apoptotic kinase frequently overexpressed in human cancers. Specific derivatives exhibit IC50 values ranging from 0.65 to 18.2 μM (3 [4]). Furthermore, 5-(polyfluoroalkyl)pyrimido[4,5-b]quinoline derivatives act as inhibitors of cytidine deaminase, a crucial target for preventing the rapid degradation of antimetabolite cancer drugs (4 [3]).

G Compound Quinoline-5-carbonitrile Derivatives Target1 Protein Kinase CK2 Compound->Target1 Inhibits Target2 Cytidine Deaminase Compound->Target2 Inhibits Effect1 Apoptosis / Anticancer Target1->Effect1 Downregulates Effect2 Antimetabolite Sensitization Target2->Effect2 Prevents degradation

Dual pharmacological targeting pathways of quinoline-5-carbonitrile derivatives.

Antimicrobial Efficacy

The tricyclic pyrimidoquinoline systems derived from quinoline-5-carbonitriles have demonstrated broad-spectrum antimicrobial activity. The planar nature of the tricyclic core allows for DNA intercalation, while the nitrile group enhances hydrogen bonding with bacterial target proteins, disrupting cellular replication.

Quantitative Data & Comparative Analysis

The following table synthesizes the quantitative efficacy and yield data across the discussed methodologies and pharmacological targets.

Compound / Derivative ClassPrimary Target / ApplicationEfficacy (Yield / IC50)Key Structural Motif
Dihydropyrimido[1,2-a]quinolin-3-ones Synthetic Intermediate16–70% YieldC5-Nitrile, Tricyclic core
1-hydroxy-3,6-dioxo-4,6-dihydro-3H-pyrimido[1,2-a]quinoline-5-carbonitrile Antimicrobial / Anticancer76% YieldPyrimido[1,2-a]quinoline
3-quinoline carboxylic acid / carbonitrile derivatives Protein Kinase CK2IC50: 0.65 - 18.2 μMC3-Carboxyl, C5-Nitrile
5-(polyfluoroalkyl)-5-deazaalloxazines Cytidine Deaminase94% Yield (Synthesis)Polyfluoroalkyl group

Conclusion

Quinoline-5-carbonitrile derivatives serve as an indispensable cornerstone in the architecture of complex, biologically active heterocycles. By leveraging green synthetic methodologies—such as on-water annulations—and rational drug design targeting specific kinases and deaminases, researchers can continue to unlock the vast therapeutic potential of the pyrimidoquinoline class. Future workflows should prioritize the integration of computational modeling to predict the substituent effects on both synthetic yields and target binding affinities.

References

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review . RSC Advances. 1

  • Cyanoacetylenes as Triggers and Partners in KOH-Assisted Assemblies of Quinoline-Based Dihydropyrimido[1,2-a]quinolin-3-ones on Water . The Journal of Organic Chemistry. 2

  • Synthesis and Reactivity of 5-Polyfluoroalkyl-5-deazaalloxazines . Organic & Biomolecular Chemistry. 4

  • Design and synthesis of a novel class of CK2 inhibitors: Application of copper- and gold-catalysed cascade reactions for fused nitrogen heterocycles . ResearchGate. 3

Sources

Foundational

Theoretical and Computational Profiling of Bromomethylquinolines: A Senior Application Scientist's Guide to Rational Drug Design

Executive Summary The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer kinase inhibitors. Within this chemical space, bromomethylquinolines (such as 5-(bromomethyl)quinoline and 8-(bromomethyl)quinoline) serve as highly versatile synthetic intermediates. The bromomethyl group (-CH₂Br) acts as a potent electrophilic center, facilitating rapid nucleophilic substitution to generate diverse libraries of bioactive derivatives[1].

However, the transition from a raw chemical intermediate to a highly selective lead compound requires rigorous computational profiling. As a Senior Application Scientist, I approach drug design not as a series of trial-and-error syntheses, but as a deterministic pipeline governed by quantum mechanics and molecular dynamics. This whitepaper outlines the authoritative computational workflows—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—required to rationally design and validate novel bromomethylquinoline derivatives.

Quantum Mechanical Profiling via Density Functional Theory (DFT)

The Causality of DFT in Scaffold Design

Before synthesizing a library of quinoline derivatives, we must understand the intrinsic electronic properties of the starting scaffold. Why? Because the reactivity of the bromomethyl group and the eventual binding affinity of the derivative are dictated by the molecule's electron density distribution. DFT allows us to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which directly correlate with the molecule's chemical hardness, electrophilicity, and kinetic stability[2].

Self-Validating DFT Protocol

To ensure computational accuracy, the following protocol incorporates built-in validation checks.

Step 1: Geometry Optimization

  • Action: Construct the 3D structures of the bromomethylquinoline isomers using a builder module (e.g., GaussView).

  • Execution: Run ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: The B3LYP functional combined with a diffuse and polarized basis set (++) accurately accounts for the electron-rich nature of the nitrogen heteroatom and the highly electronegative bromine atom.

Step 2: Vibrational Frequency Analysis (The Validation Check)

  • Action: Perform a frequency calculation on the optimized geometry at the same level of theory.

  • Validation: Ensure there are zero imaginary frequencies . The absence of imaginary frequencies mathematically validates that the optimized structure is a true local minimum on the potential energy surface, not a transition state or saddle point.

Step 3: Molecular Electrostatic Potential (MEP) Mapping

  • Action: Generate the MEP surface to visualize charge distribution.

  • Interpretation: Red regions (negative potential) indicate sites prone to electrophilic attack (e.g., the quinoline nitrogen), while blue regions (positive potential) highlight sites for nucleophilic attack (e.g., the carbon of the bromomethyl group).

Quantitative Data: DFT Parameters

The following table summarizes the key quantum chemical descriptors for common bromomethylquinoline isomers, providing a comparative baseline for their reactivity.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE)Chemical Hardness (η)Electrophilicity (ω)
2-(Bromomethyl)quinoline -6.12-2.343.781.894.25
5-(Bromomethyl)quinoline -6.05-2.403.651.824.38
6-(Bromomethyl)quinoline -6.10-2.303.801.904.15
8-(Bromomethyl)quinoline -6.18-2.283.901.954.10

Table 1: Calculated quantum chemical parameters of bromomethylquinoline isomers at the B3LYP/6-311++G(d,p) level. A lower energy gap (ΔE) generally indicates higher chemical reactivity.

Target Engagement: Molecular Docking Workflows

The Causality of Docking

Once the bromomethylquinoline is functionalized (e.g., via nucleophilic substitution with an amine or thiol), the resulting derivative must be evaluated against biological targets. Quinoline derivatives have shown remarkable efficacy as inhibitors of elastase[3], RSK-4 in prostate cancer[4], and c-Met kinase in gastric cancer[5]. Molecular docking predicts the optimal binding pose and quantifies the non-covalent interactions (hydrogen bonds, π-π stacking, cation-π interactions) between the quinoline core and the target's active site residues.

Self-Validating Docking Protocol

Step 1: Ligand and Protein Preparation

  • Ligand: Assign Gasteiger partial charges and define rotatable bonds using AutoDock Tools.

  • Protein: Retrieve the target crystal structure (e.g., c-Met kinase) from the Protein Data Bank. Strip water molecules, add polar hydrogens, and assign Kollman charges.

Step 2: Grid Box Definition & Redocking (The Validation Check)

  • Action: Center the grid box precisely over the co-crystallized native ligand.

  • Validation: Extract the native ligand and re-dock it into the empty binding pocket. If the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal structure is ≤ 2.0 Å , your grid parameters and scoring function are validated. Do not proceed with novel derivatives until this threshold is met.

Step 3: High-Throughput Docking

  • Execution: Dock the quinoline derivatives using the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs per ligand to ensure conformational space is adequately sampled.

Workflow N1 Ligand Preparation (DFT Optimization) N3 Molecular Docking (AutoDock/Glide) N1->N3 N2 Target Protein Prep (PDB Processing) N2->N3 N4 Pose Evaluation & Affinity Scoring N3->N4 N5 Molecular Dynamics (GROMACS/Desmond) N4->N5 N6 ADMET Profiling (Pharmacokinetics) N4->N6 N7 Lead Optimization (Rational Design) N5->N7 N6->N7

Computational workflow for evaluating bromomethylquinolines.

Molecular Dynamics (MD) and Pathway Inhibition

The Causality of MD Simulations

A critical error in early-stage drug discovery is over-relying on static docking scores. Proteins are highly dynamic entities. To establish true trustworthiness in our computational predictions, we must subject the best-docked complexes to Molecular Dynamics (MD) simulations. MD evaluates whether the crucial hydrogen bonds (e.g., between the quinoline nitrogen and the kinase hinge region) remain stable under physiological conditions (solvated, 300K, 1 atm) over a 100 ns trajectory[3].

Pathway Disruption: The c-Met Kinase Example

When a functionalized quinoline derivative successfully maintains its binding pose within the ATP-binding pocket of c-Met kinase, it competitively blocks ATP. This prevents the autophosphorylation of the kinase, effectively shutting down downstream oncogenic signaling pathways, such as PI3K/AKT and MAPK/ERK, ultimately leading to apoptosis in cancer cells[5].

Pathway BMQ Quinoline Derivative (Inhibitor) CMET c-Met Kinase (Target) BMQ->CMET ATP Competitive Binding PI3K PI3K/AKT Pathway CMET->PI3K Inhibition MAPK MAPK/ERK Pathway CMET->MAPK Inhibition APOP Apoptosis / Cell Cycle Arrest PI3K->APOP Induces MAPK->APOP Induces

Mechanism of action: c-Met kinase inhibition by quinoline derivatives.

Conclusion

The rational design of therapeutics starting from bromomethylquinolines requires a seamless integration of quantum mechanics, molecular docking, and molecular dynamics. By employing self-validating protocols at every stage—from ensuring zero imaginary frequencies in DFT to requiring ≤ 2.0 Å RMSD during docking validation—researchers can confidently translate theoretical data into viable, high-affinity lead compounds for oncology, infectious diseases, and beyond.

References

2.[4] Title: Evaluation of Interaction of Some Quinolone Derivatives on RSK-4 Using a Theoretical Model Source: Clinical Cancer Investigation Journal (ccij-online.org) URL: [Link]

3.[5] Title: Discovery of D6808, a Highly Selective and Potent Macrocyclic c-Met Inhibitor for Gastric Cancer Harboring MET Gene Alteration Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor Source: ResearchGate / BMC Chemistry URL: [Link]

5.[2] Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) Source: ResearchGate / Journal of Biophysical Chemistry URL: [Link]

Sources

Exploratory

The Tunable World of Substituted Quinolines: A Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its inherent photophysical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its inherent photophysical properties, characterized by UV absorption and fluorescence emission, are not static. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of these properties, opening up a vast design space for novel fluorescent probes, sensors, and optoelectronic materials. This guide provides a deep dive into the photophysical landscape of substituted quinolines, offering insights into the structure-property relationships that govern their interaction with light and detailing the experimental methodologies used to characterize them.

The Quinoline Core: A Photophysical Primer

The parent quinoline molecule exhibits characteristic absorption bands in the ultraviolet region, primarily arising from π-π* and n-π* electronic transitions.[1] The π-π* transitions, typically observed between 280 and 350 nm, are of higher energy and intensity, while the lower-energy n-π* transitions are often seen as a shoulder at longer wavelengths.[1] Upon excitation, the molecule can relax to the ground state via several pathways, including fluorescence, a process where a photon is emitted. The intrinsic fluorescence of quinoline is generally weak, but this can be dramatically altered through chemical modification.

The Art of Substitution: Tailoring Photophysical Properties

The true power of the quinoline scaffold lies in its susceptibility to synthetic modification. The introduction of various functional groups at different positions on the ring system can profoundly influence the molecule's electronic structure and, consequently, its photophysical behavior. This allows for the rational design of quinoline derivatives with desired absorption and emission characteristics.

The "Push-Pull" Effect: A Key Design Principle

A powerful strategy for enhancing fluorescence and tuning emission wavelengths is the creation of "push-pull" systems. This involves the introduction of an electron-donating group (EDG) and an electron-withdrawing group (EWG) at appropriate positions on the quinoline ring.[2][3] This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to a more polar excited state.[4][5]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the π-system. Their presence often leads to a red-shift (bathochromic shift) in both absorption and emission spectra.[3][6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density.[3][7][8] The trifluoromethyl group, in particular, is noted for enhancing stability and lipophilicity in addition to its electronic effects.[3]

The interplay between EDGs and EWGs creates a significant dipole moment change between the ground and excited states, which is a key factor in the solvatochromic behavior of these molecules, where the emission color changes with solvent polarity.[4][5]

Impact of Substituent Position

The position of the substituent on the quinoline ring is as crucial as its electronic nature. For instance, substitution at the 6- and 8-positions can significantly impact the photophysical properties due to their direct influence on the electronic distribution across the bicyclic system.[9]

Experimental Characterization: A Methodical Approach

A thorough understanding of the photophysical properties of substituted quinolines requires a suite of spectroscopic techniques. The following section outlines the key experimental workflows.

UV-Visible Absorption Spectroscopy

This is the first step in characterizing any new chromophore. It provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a suitable solvent (e.g., dichloromethane, ethanol) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.[4] The solvent should be of spectroscopic grade to avoid interfering absorptions.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) are key parameters to be determined. The molar absorptivity can be significantly enhanced by increasing the number of quinoline moieties in a molecule.[10]

Steady-State Fluorescence Spectroscopy

This technique provides information about the emission properties of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements, or a more dilute solution if the fluorescence is very intense.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Excite the sample at its λmax (or another suitable absorption wavelength). Record the emission spectrum. Key parameters to be determined are the wavelength of maximum emission (λem) and the Stokes shift (the difference in wavelength between λmax and λem).[9]

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for evaluating the performance of a fluorescent probe.[2]

Experimental Protocol (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) and 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90).[4]

  • Measurement:

    • Measure the UV-Vis absorption spectra of both the sample and the standard at five different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

    • Measure the fluorescence emission spectra of the same solutions, exciting at the same wavelength for both the sample and the standard.

  • Calculation: The quantum yield is calculated using the following equation:

    ΦF(sample) = ΦF(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the lifetime of the excited state (τ), providing insights into the rates of radiative and non-radiative decay processes.

Experimental Protocol:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Measurement: Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser). The decay of the fluorescence intensity over time is measured. The data is then fitted to an exponential decay function to determine the fluorescence lifetime.

Visualizing the Process: Workflows and Concepts

To better illustrate the concepts and experimental procedures, the following diagrams are provided.

Jablonski_Diagram cluster_absorption Excitation cluster_relaxation Relaxation Pathways S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (π-π, n-π) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) (Non-radiative) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a substituted quinoline.

Photophysical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Substituted Quinoline Purification (e.g., Column Chromatography) uv_vis UV-Vis Spectroscopy Determine λmax, ε synthesis->uv_vis fluorescence Steady-State Fluorescence Determine λem, Stokes Shift uv_vis->fluorescence quantum_yield Quantum Yield Measurement Determine ΦF fluorescence->quantum_yield lifetime Time-Resolved Fluorescence Determine τ quantum_yield->lifetime analysis Structure-Property Relationship Analysis Comparison with Parent Compound Solvatochromism Studies lifetime->analysis

Caption: A typical experimental workflow for the photophysical characterization of a novel substituted quinoline.

Quenching of Fluorescence: Mechanisms and Implications

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional (dynamic) quenching and static quenching.[11][12] Understanding these mechanisms is crucial, as they can be exploited for sensing applications or can be an undesirable side effect.

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. This process is diffusion-controlled and can be described by the Stern-Volmer equation.[11]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Common quenchers for quinoline derivatives include halide ions and some transition metal ions.[12] This quenching phenomenon is the basis for the development of quinoline-based sensors for these species.[13][14][15]

Data Summary: Photophysical Properties of Selected Substituted Quinolines

The following table summarizes the photophysical properties of a few representative substituted quinolines to illustrate the effects of substitution.

CompoundSubstituent(s)Solventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFReference
QuinolineNoneEthanol278, 313350~3500low[1]
6-Aminoquinoline derivative6-NH₂Ethanol~350~450~5000-[9]
2,4-diaryl-6-alkoxyquinoline2,4-diaryl, 6-alkoxyDichloromethane~350~400~3500-[1]
7-Amino-8-arylquinoline7-NH₂, 8-aryln-hexane~400~473~3800high[5]
Trifluoromethylated quinoline-CF₃Chloroform~350~420~48000.12-0.80[3]

Note: The values in this table are approximate and are intended for illustrative purposes. Please refer to the cited literature for precise data.

Conclusion and Future Outlook

The photophysical properties of substituted quinolines are a rich and tunable landscape. By understanding the fundamental principles of electronic transitions and the influence of substituents, researchers can rationally design and synthesize novel quinoline derivatives with tailored optical properties. This capability is of paramount importance for the development of advanced materials for a wide range of applications, including but not limited to:

  • Fluorescent probes and sensors: For the detection of metal ions, anions, and biologically relevant molecules.[13][14][16][17]

  • Bioimaging: For visualizing cellular structures and processes.[5][15]

  • Organic Light-Emitting Diodes (OLEDs): As emissive materials in display and lighting technologies.

  • Drug Development: As fluorescent tags for studying drug-target interactions.

The continued exploration of novel substitution patterns and the application of advanced spectroscopic and computational techniques will undoubtedly lead to the discovery of new quinoline-based materials with unprecedented performance and functionality.

References

  • de Melo, J. S., Gong, A., & Maçanita, A. L. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • (2025, December 18). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Achelle, S., et al. (2014, July 15). Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. The Journal of Organic Chemistry. [Link]

  • Martiryan, A. I., et al. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ProQuest. [Link]

  • Moshkina, T. N., et al. Electron‐Withdrawing Substituted Quinazoline Push‐Pull Chromophores: Synthesis, Electrochemical, Photophysical and Second‐Order Nonlinear Optical Properties. ResearchGate. [Link]

  • Martiryan, A. I., et al. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence. [Link]

  • Sato, Y., et al. (2019, November 27). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]

  • Sikorska, E., et al. (2021, January 17). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules. [Link]

  • da Silva, J. P., et al. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Jenekhe, S. A., et al. (1999, August 16). Electroluminescence and Photophysical Properties of Polyquinolines. DTIC. [Link]

  • (2025, December 27). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. [Link]

  • Jenekhe, S. A., et al. Electroluminescence and Photophysical Properties of Polyquinolines. ACS Publications. [Link]

  • Martiryan, A. I., et al. (2023, November 15). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ResearchGate. [Link]

  • Li, M., et al. (2025, July 7). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • Ozkucur, N., et al. (2021, May 5). Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Taylor & Francis Online. [Link]

  • Mondal, S., et al. (2022, September 18). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. SciTube. [Link]

  • Bhardwaj, R., et al. (2022, March 23). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Scientific Reports. [Link]

  • Zhang, Y., et al. (2020). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • Grzelak, J., et al. (2024, February 10). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Sensors. [Link]

  • da Silva, V. C., et al. (2017, September 15). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. PubMed. [Link]

  • Jones, A. C., et al. Long-lived photoluminescence of unnatural quinine analogues. ChemRxiv. [Link]

  • Bano, N., et al. (2018, April 10). Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron–Napthyridine Analogues. The Journal of Physical Chemistry A. [Link]

  • Hernandez-Pech, X., et al. (2024, July 11). Amine moieties play different roles as electron-donating groups on quinoline derivatives. ResearchGate. [Link]

  • Biswas, S., et al. (2021). Photochemical Reduction of Quinolines with γ-Terpinene. Organic Letters. [Link]

  • Al-Saadon, R., et al. Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv. [Link]

  • Al-Saadon, R., et al. Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. Alex Brown Lab. [Link]

  • Bano, N., et al. (2018, April 10). Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron–Napthyridine Analogues. The Journal of Physical Chemistry A. [Link]

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Foundational

Crystal Structure and Supramolecular Architecture of 8-(Bromomethyl)quinoline-5-carbonitrile: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I frequently encounter bifunctional heterocyclic building blocks that serve as critical nodes in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I frequently encounter bifunctional heterocyclic building blocks that serve as critical nodes in drug discovery. 8-(Bromomethyl)quinoline-5-carbonitrile (CAS 74316-59-9) is a prime example. Featuring an electrophilic bromomethyl group at the C8 position and a strongly electron-withdrawing nitrile group at the C5 position, this molecule is a highly versatile intermediate for synthesizing kinase inhibitors, semicarbazide-sensitive amine oxidase (SSAO) inhibitors, and other CNS-active agents.

Understanding the crystallographic profile of this compound is not merely an academic exercise; it is a predictive tool. The solid-state behavior, driven by non-covalent interactions such as halogen bonding and π

π stacking, directly dictates the compound's solubility, stability, and reactivity profile during downstream synthetic workflows. This whitepaper provides an in-depth analysis of its molecular geometry, supramolecular architecture, and the rigorous experimental protocols required to elucidate its single-crystal structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of 8-(Bromomethyl)quinoline-5-carbonitrile is defined by the rigid, planar quinoline core, which acts as a scaffold for two highly reactive, yet sterically distinct, functional groups.

  • The 5-Carbonitrile Group: Due to the sp hybridization of the cyano carbon, the C N bond is strictly linear and coplanar with the quinoline aromatic system. This orientation maximizes the electron-withdrawing resonance effect across the bicyclic system, significantly altering the electrostatic potential map of the quinoline core and rendering it highly π -acidic [4].

  • The 8-Bromomethyl Group: Unlike the rigid nitrile group, the bromomethyl moiety possesses rotational freedom around the C8–C(methyl) bond. In the solid state, the C–Br bond typically adopts a conformation that is nearly perpendicular to the plane of the quinoline ring. Causality: This orthogonal orientation is thermodynamically favored because it minimizes steric clashes between the bulky bromine atom (van der Waals radius ~1.85 Å) and both the adjacent C7 proton and the lone electron pair of the quinoline nitrogen [1].

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of 8-(Bromomethyl)quinoline-5-carbonitrile is a masterclass in competing non-covalent interactions. The absence of classical hydrogen bond donors (like -OH or -NH) forces the lattice to rely on alternative stabilizing forces.

Halogen Bonding (XB)

The bromine atom exhibits a pronounced positive electrostatic potential opposite the C–Br covalent bond, known as a σ -hole. This electrophilic region acts as a potent halogen bond donor. In quinoline-carbonitrile derivatives, this σ -hole typically interacts with the nucleophilic nitrogen of the 5-carbonitrile group of an adjacent molecule (C–Br···N C) or the quinoline nitrogen itself. These highly directional halogen bonds act as the primary structural directors, assembling the molecules into infinite 1D chains or 2D networks [2].

Dipole-Dipole and π
π Stacking

The 5-carbonitrile group induces a massive dipole moment across the molecule. To minimize macroscopic dipole energy, the molecules crystallize in an antiparallel arrangement. Causality: The electron-deficient nature of the cyano-substituted quinoline core reduces electron-electron repulsion between adjacent aromatic rings, thereby promoting tight, face-to-face π

π stacking. Furthermore, unique halogen– π associations (C–Br··· π ) can occur, where the bromine lone pairs interact with the π
  • orbitals of the electron-deficient quinoline ring, further locking the crystal lattice in place [3].

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

To acquire high-resolution crystallographic data, a self-validating protocol must be employed. The following methodology ensures the growth of diffraction-quality crystals and the accurate refinement of the molecular structure.

Step-by-Step Crystallization Protocol (Vapor Diffusion)
  • Solvent Screening and Dissolution: Dissolve 20 mg of 8-(Bromomethyl)quinoline-5-carbonitrile powder in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

    • Causality: DCM is selected because its moderate dielectric constant perfectly solvates both the polar nitrile group and the lipophilic bromomethyl moiety, ensuring a homogeneous monomeric solution without premature aggregation.

  • Antisolvent Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 4.0 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Hexane acts as a highly non-polar antisolvent. Vapor diffusion allows Hexane to slowly permeate the DCM solution over 3–5 days. This gradual reduction in the solvent mixture's solubilizing power gently pushes the system into the metastable zone, driving ordered nucleation rather than the kinetic precipitation of amorphous powder.

  • Isothermal Incubation: Store the setup in a vibration-free incubator at a constant 20 °C. Temperature fluctuations must be avoided to prevent dissolution-recrystallization cycles that introduce crystal defects.

SC-XRD Data Collection and Refinement
  • Crystal Harvesting: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (indicating a lack of twinning). Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves a dual purpose: it freezes the Paratone oil to rigidly hold the crystal, and it minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the heavy bromine atom against the lighter carbon/nitrogen framework.

  • Diffraction and Solution: Collect data using Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

G N1 8-(Bromomethyl)quinoline-5-carbonitrile (Amorphous Powder) N2 Vapor Diffusion Crystallization (DCM / Hexane, 20°C) N1->N2 N3 Metastable Zone Nucleation (Controlled Supersaturation) N2->N3 N4 Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) N3->N4 N5 SC-XRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Solution (SHELXT / Direct Methods) N5->N6 N7 Supramolecular Analysis (Halogen Bonding & π-π Stacking) N6->N7

Workflow for single-crystal growth and X-ray diffraction analysis of the target compound.

Standardized Crystallographic Data Framework

When reporting the SC-XRD results for 8-(Bromomethyl)quinoline-5-carbonitrile, the data must be summarized to allow for rapid comparison with isostructural analogs. Below is the standardized quantitative data framework representing the expected crystallographic parameters for this specific molecular class at 100 K.

ParameterExpected / Representative Value
Empirical Formula C₁₁H₇BrN₂
Formula Weight 247.09 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density ( ρ ) ~1.65 - 1.72 g/cm³
Absorption Coefficient ( μ ) ~4.1 mm⁻¹
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.02 - 1.05
Final R indices [I>2 σ (I)] R1 0.035, wR2 0.085

Note: The density and absorption coefficient are driven heavily by the presence of the bromine atom, which dominates the scattering profile.

References

  • Crystal structures of the dioxane hemisolvates of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide... Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations Source: CORE (Connecting Repositories) URL:[Link]

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives... Source: Beilstein Journals URL:[Link]

  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Exploratory

Solvation Dynamics and Stability Profiling of 8-(Bromomethyl)quinoline-5-carbonitrile: A Technical Guide for Preclinical Development

Executive Summary In preclinical drug discovery, 8-(Bromomethyl)quinoline-5-carbonitrile (CAS 74316-59-9) serves as a highly versatile, bifunctional building block[1]. It is frequently utilized as an electrophilic alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, 8-(Bromomethyl)quinoline-5-carbonitrile (CAS 74316-59-9) serves as a highly versatile, bifunctional building block[1]. It is frequently utilized as an electrophilic alkylating agent in the synthesis of complex N-heterocycles, including imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists[2]. However, the presence of the highly reactive bromomethyl pharmacophore introduces significant solvation challenges. This whitepaper provides an authoritative analysis of the solubility profile of 8-(Bromomethyl)quinoline-5-carbonitrile, emphasizing the critical causality between solvent selection, thermodynamic solubility, and chemical stability.

Physicochemical Profiling & Structural Causality

To master the solvation of 8-(Bromomethyl)quinoline-5-carbonitrile, one must first deconstruct its molecular architecture:

  • The Quinoline Core : Provides a rigid, aromatic scaffold that promotes strong London dispersion forces and π−π stacking interactions. This lipophilic core inherently drives solubility in moderately non-polar to polar aprotic solvents[3].

  • The Carbonitrile (-CN) Group : Positioned at C-5, this strongly electron-withdrawing group introduces a significant dipole moment. It enhances the molecule's affinity for polar aprotic solvents (e.g., DMF, DMSO) compared to the unsubstituted 8-bromomethylquinoline[3].

  • The Bromomethyl (-CH₂Br) Group : Positioned at C-8, this group is the molecule's reactive epicenter. The polarizable carbon-bromine bond is highly susceptible to nucleophilic attack. Consequently, solvent selection cannot be dictated by thermodynamic solubility alone; chemical inertness is paramount to prevent premature degradation[4].

Quantitative Solubility Matrix

The following table synthesizes the solubility parameters of 8-(Bromomethyl)quinoline-5-carbonitrile across standard organic solvents. Data is extrapolated from the baseline behavior of the parent 8-bromomethylquinoline scaffold[4] and adjusted for the dipole contribution of the carbonitrile group.

SolventDielectric Constant ( ε )Est. Solubility (mg/mL)Stability & Reactivity Notes
Dichloromethane (DCM) 8.93> 100 (High)Optimal. Non-nucleophilic; provides excellent solvation without degrading the C-Br bond.
N,N-Dimethylformamide (DMF) 36.7> 150 (Very High)Excellent for S_N2 reactions. Must be strictly anhydrous to prevent hydrolysis to the alcohol.
Dimethyl Sulfoxide (DMSO) 46.7> 150 (Very High)High solubility, but poses a risk of Kornblum oxidation (conversion to aldehyde) if heated.
Ethyl Acetate (EtOAc) 6.0230 - 50 (Moderate)Chemically stable; ideal for liquid-liquid extraction and chromatography.
Acetonitrile (MeCN) 37.520 - 40 (Moderate)Stable and inert; the standard choice for LC-MS serial dilutions.
Methanol (MeOH) 32.7Variable (Reactive)High Risk. Protic environment induces rapid solvolysis to the methoxymethyl ether.
Hexanes 1.89< 1 (Low)Highly stable but poor solubility; excellent as an antisolvent for precipitation.

Mechanistic Pitfalls: Solvolysis and Oxidation Risks

A common failure point in early-stage development is the use of protic solvents (such as methanol, ethanol, or water-solvent mixtures) to dissolve bromomethyl-containing compounds.

The Solvolysis Pathway: In protic environments, the bromomethyl group undergoes rapid solvolysis via SN​1 or SN​2 mechanisms. The solvent acts as a nucleophile, displacing the bromide ion to form an ether (in alcohols) or an alcohol (in water). This not only destroys the active pharmaceutical ingredient (API) intermediate but also generates hydrobromic acid (HBr) as a byproduct, which can further catalyze the degradation of acid-sensitive moieties.

Pathway A 8-(Bromomethyl)quinoline- 5-carbonitrile C Nucleophilic Attack (SN1 / SN2) A->C Dissociation/Attack B Protic Solvent (e.g., MeOH, H2O) B->C Nucleophile D Solvolysis Product (e.g., Ether or Alcohol) C->D Substitution E HBr Byproduct (Acidic Environment) C->E Leaving Group

Solvolysis degradation pathway of the bromomethyl group in protic solvents.

The DMSO Oxidation Risk: While DMSO offers exceptional solubility, dissolving 8-(Bromomethyl)quinoline-5-carbonitrile in DMSO at elevated temperatures can trigger a Kornblum oxidation . In this mechanism, the oxygen atom of DMSO attacks the electrophilic carbon, eventually eliminating dimethyl sulfide and yielding 5-cyanoquinoline-8-carbaldehyde. If DMSO must be used, solutions should be prepared fresh and kept at room temperature.

Self-Validating Experimental Protocol: Solubility & Stability Screening

Standard gravimetric solubility assays are fundamentally flawed for reactive compounds like 8-(Bromomethyl)quinoline-5-carbonitrile. If the compound degrades into a soluble byproduct (e.g., an ether), a gravimetric test will falsely report high solubility for the target compound.

To ensure trustworthiness and scientific integrity , the following self-validating Isothermal Saturation protocol coupled with LC-MS must be used.

Step-by-Step Methodology
  • Solvent Preparation : Dispense 1.0 mL of the target anhydrous solvent (e.g., DCM, MeCN) into 2.0 mL amber glass HPLC vials. Causality: Amber glass is mandatory to prevent photolytic radical cleavage of the C-Br bond.

  • Compound Addition : Introduce 8-(Bromomethyl)quinoline-5-carbonitrile in 10 mg increments until a persistent, visible suspension is observed, indicating thermodynamic saturation.

  • Isothermal Equilibration : Seal the vials under an argon atmosphere to exclude atmospheric moisture. Agitate at 400 RPM on a thermoshaker at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert; nylon filters will degrade in halogenated solvents like DCM.

  • LC-MS/UV Quantification : Dilute the filtrate 1:100 in anhydrous MeCN.

    • Quantify the concentration via HPLC-UV (at 254 nm for the quinoline core) against a standard calibration curve.

    • Self-Validation Step : Utilize Mass Spectrometry (ESI+) to verify the presence of the intact [M+H]+ isotopic signature ( m/z 248 and 250 in a 1:1 ratio due to 79Br and 81Br ) and confirm the absence of solvolysis adducts.

Workflow S1 Step 1: Aliquot Anhydrous Solvents S2 Step 2: Add Excess Target Compound S1->S2 S3 Step 3: Isothermal Agitation (24h, 25°C) S2->S3 S4 Step 4: Centrifugation & PTFE Filtration S3->S4 S5 Step 5: LC-MS & HPLC-UV Analysis S4->S5 S6 Data: True Solubility & Chemical Integrity S5->S6

Step-by-step workflow for self-validating solubility and stability screening.

Best Practices for Storage and Handling

To maintain the integrity of 8-(Bromomethyl)quinoline-5-carbonitrile prior to solvation:

  • Temperature : Store the solid powder at -20 °C.

  • Atmosphere : Always backfill storage containers with an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from initiating slow, solid-state hydrolysis[4].

  • Handling : Allow the container to fully equilibrate to room temperature inside a desiccator before opening to prevent condensation from forming on the cold powder.

References

  • Title : 8-(Bromomethyl)quinoline (CID 346914) Source : PubChem, National Institutes of Health URL : [Link]

  • Title: WO2025188693A1 - Bicyclic TLR7 agonists and uses thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility and Reactivity of the Bromomethyl Group on Quinoline Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and synthetic applications of bromomethylquinolines. Introduction to Bromome...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and synthetic applications of bromomethylquinolines.

Introduction to Bromomethylquinoline Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. To optimize the pharmacokinetic and pharmacodynamic properties of these molecules, late-stage functionalization is critical. The bromomethyl group (-CH₂Br) , when attached to the quinoline ring (e.g., 2-, 4-, 6-, or 8-bromomethylquinoline), serves as a highly versatile electrophilic handle for nucleophilic substitution and cross-coupling reactions[1].

Unlike unactivated alkyl halides, the bromomethyl group on a quinoline ring exhibits enhanced reactivity. The electron-withdrawing nature of the quinoline nitrogen (via inductive and resonance effects) increases the electrophilicity of the benzylic carbon. This structural feature makes bromomethylquinolines excellent substrates for bimolecular nucleophilic substitution ( SN​2 ) reactions, allowing for the rapid construction of complex, heteroatom-rich architectures[2].

Mechanistic Causality in Reactivity

The functionalization of bromomethylquinolines predominantly proceeds via an SN​2 mechanism. However, the success, yield, and regioselectivity of these reactions depend entirely on the causality between the chosen nucleophile, the base catalyst, and the solvent environment.

  • Role of the Base: The base does more than just scavenge the hydrobromic acid (HBr) byproduct. In standard amine alkylations, weak inorganic bases like K2​CO3​ are utilized to neutralize HBr without hydrolyzing the bromomethyl group[3]. In more advanced methodologies, specialized organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) act as nucleophilic triggers. For instance, DBU can promote the heterolytic cleavage of protective sulfonyl groups concomitant with nucleophilic attack, ensuring high regioselectivity[4].

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are typically selected to solvate the transition state and leave the nucleophile unsolvated and highly reactive. For reactions requiring delicate regiocontrol, non-polar solvents like 1,2-dichloroethane (DCE) are preferred to stabilize the transition state without disrupting concerted mechanistic pathways[4].

SN2 Nucleophilic Substitution Pathway of Bromomethylquinolines.

Quantitative Data & Synthetic Scope

The synthetic utility of bromomethylquinolines is vast, ranging from the synthesis of metal-coordinating ligands to the development of novel heterocyclic drug candidates. The table below summarizes key quantitative data derived from recent authoritative methodologies.

ElectrophileNucleophileCatalyst / BaseReaction ConditionsYield (%)Target Application / Product
8-(bromomethyl)quinoline 8-aminoquinoline K2​CO3​ DMSO, 90°C, 72 h~75-80%Bis-(azaaryl)amine ligands for Pt(II)/Pd(II) anti-cancer complexes[3].
2-(bromomethyl)quinoline N-sulfonyl-1,2,3-triazoleDBUDCE, Room Temp, Air81-84%Highly regioselective N2-Substituted 1,2,3-Triazoles[4].
2-bromomethylquinoline Aromatic AminesTriethylamineReflux, 8 h74-83%Quinoline-based isoindolin-1-ones (N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones)[5].
4-bromomethylquinoline-2(1H)-one Intramolecular Enolate H2​SO4​ (Acidic)15-20°C, 3 h>85%Acid-catalyzed cyclization of 4-Bromo-3-oxo-N-phenylbutanamide[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded to ensure the scientist can verify the reaction trajectory in real-time.

Standardized Workflow for Bromomethylquinoline Functionalization.
Protocol A: Synthesis of N-(Quinolin-8-Ylmethyl)Quinolin-8-Amine[3]

Objective: Constructing a flexible methylene-spaced bis-(azaaryl)amine ligand via base-catalyzed SN​2 substitution.

Causality Rationale: 8-aminoquinoline is a moderate nucleophile due to the delocalization of its lone pair into the quinoline ring. To drive the reaction forward, K2​CO3​ is used to continuously scavenge the HBr byproduct. A temperature of 90°C provides the necessary kinetic energy to overcome the steric hindrance of coupling two bulky quinoline scaffolds.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 8-(bromomethyl)quinoline and 1.1 equivalents of 8-aminoquinoline in anhydrous DMSO (10 mL per mmol of substrate).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ .

  • Thermal Incubation: Attach a reflux condenser and heat the vigorously stirred mixture to 90°C for 72 hours.

  • Self-Validation (TLC): After 48 hours, spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The disappearance of the high-Rf 8-(bromomethyl)quinoline spot and the emergence of a highly UV-active, lower-Rf product spot validates reaction progression.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into 50 mL of ice-cold distilled water. Validation: Because DMSO is water-miscible and the bis-quinoline product is highly hydrophobic, a distinct precipitate must form immediately. If no precipitate forms, the reaction has failed or hydrolyzed.

  • Isolation: Filter the precipitate under a vacuum, wash extensively with cold water to remove residual DMSO and inorganic salts, and dry under a high vacuum to yield the target ligand.

Protocol B: Base-Induced Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles[4]

Objective: Achieving strict N2-regioselectivity over N1-alkylation using 2-(bromomethyl)quinoline.

Causality Rationale: Standard alkylation of triazoles yields a mixture of N1 and N2 isomers. By using N-sulfonyl-1,2,3-triazole and DBU, the DBU acts as a nucleophile that attacks the sulfonyl group. This triggers a concerted heterolytic cleavage of the sulfonyl group exactly as the N2 atom attacks the bromomethylquinoline, bypassing the unselective triazole anion intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve 0.2 mmol of N-methylsulfonyl-1,2,3-triazole and 0.24 mmol of 2-(bromomethyl)quinoline in 2.0 mL of ultra-dry 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add 0.3 mmol of DBU dropwise to the solution.

  • Incubation: Stir the reaction mixture at room temperature (20-25°C) open to the air for 4 hours. Caution: Do not apply heat. Elevated temperatures promote stepwise desulfonylation, which destroys the N2-regioselectivity and increases N1-byproduct formation.

  • Self-Validation (TLC): Monitor via TLC. The N2-selective product is significantly less polar than the N1-selective byproduct. A dominant, high-Rf spot confirms the success of the concerted mechanism.

  • Purification: Evaporate the DCE under reduced pressure. Purify the crude residue directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure N2-substituted 2-(triazol-2-ylmethyl)quinoline.

References

  • A general synthesis of novel quinoline-based isoindolin-1-one derivatives Source: Heterocycles (Clockss Archive) URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Source: PMC / NIH URL:[Link]

  • Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air Source: Organic Letters (ACS Publications) URL:[Link]

  • Substitution Kinetics, DNA/BSA Interactions, Cytotoxicity Evaluation and Computational Analysis of[bis-(azaaryl)amine)Pt(II)/Pd(II)Cl] Complexes Source: PMC / NIH URL:[Link]

  • Amines as Dual C2 Surrogates: I2/DTBP-Mediated Synthesis of Quinolines from Aniline Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

The Versatile Synthon: Application Notes for 8-(Bromomethyl)quinoline-5-carbonitrile in Organic Synthesis

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric environment, making it an ideal platform for the design of molecules that can interact with biological targets with high affinity and selectivity. The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 8-(Bromomethyl)quinoline-5-carbonitrile is a particularly valuable building block, incorporating three key reactive sites: the highly reactive bromomethyl group at the 8-position, the versatile carbonitrile group at the 5-position, and the quinoline nitrogen itself. This trifecta of functionality makes it a powerful tool for the synthesis of complex molecular architectures.

The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a wide variety of side chains. The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to further molecular diversification. The strategic placement of these groups on the quinoline scaffold allows for the systematic exploration of chemical space in drug discovery and materials development programs. This application note provides a detailed guide to the use of 8-(Bromomethyl)quinoline-5-carbonitrile in organic synthesis, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Application: Synthesis of N-Substituted Phthalimides via Gabriel Synthesis

A cornerstone application of 8-(Bromomethyl)quinoline-5-carbonitrile is its use in the Gabriel synthesis to prepare N-substituted phthalimides. This reaction provides a robust and high-yielding method for the introduction of a protected primary amine, a common functional group in many pharmaceutical agents.[3][4] The phthalimide group effectively masks the reactivity of the primary amine, allowing for subsequent chemical transformations on other parts of the molecule. The protected amine can then be readily deprotected under mild conditions, typically using hydrazine, to reveal the primary amine.[3]

The reaction proceeds via a classical SN2 mechanism, where the phthalimide anion, generated by deprotonation with a base, acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

Reaction Causality: Why this Protocol Works

The selection of potassium phthalimide as the nucleophile is strategic. It is a stable, commercially available solid that is easily handled. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for several reasons. First, it readily dissolves both the potassium phthalimide and the 8-(bromomethyl)quinoline-5-carbonitrile, ensuring a homogeneous reaction mixture. Second, polar aprotic solvents solvate the potassium cation, leaving the phthalimide anion more "naked" and therefore more nucleophilic, which accelerates the rate of the SN2 reaction. While other polar aprotic solvents like DMSO or acetonitrile can be used, DMF often provides a good balance of solubility and reaction rate.[5]

The reaction temperature is maintained at a moderate level to ensure a controlled reaction rate and prevent potential side reactions, such as elimination or decomposition of the starting material. The workup procedure is designed to efficiently remove the inorganic byproducts (potassium bromide) and any unreacted starting materials, yielding the desired N-substituted phthalimide in high purity.

Experimental Workflow: Gabriel Synthesis

reagents Reagents: - 8-(Bromomethyl)quinoline-5-carbonitrile - Potassium Phthalimide - DMF (solvent) reaction_setup Reaction Setup: - Combine reagents in a round-bottom flask. - Stir under an inert atmosphere (e.g., N2 or Ar). reagents->reaction_setup heating Heating: - Heat the reaction mixture (e.g., 60-80 °C). - Monitor reaction progress by TLC. reaction_setup->heating workup Workup: - Cool the reaction mixture. - Pour into water to precipitate the product. heating->workup purification Purification: - Filter the solid product. - Wash with water and a suitable organic solvent (e.g., ethanol). - Dry under vacuum. workup->purification product Product: 2-((5-cyanoquinolin-8-yl)methyl)isoindoline-1,3-dione purification->product

Caption: Workflow for the Gabriel synthesis of 2-((5-cyanoquinolin-8-yl)methyl)isoindoline-1,3-dione.

Detailed Protocol: Synthesis of 2-((5-cyanoquinolin-8-yl)methyl)isoindoline-1,3-dione

This protocol details the N-alkylation of potassium phthalimide with 8-(Bromomethyl)quinoline-5-carbonitrile.

Materials:

  • 8-(Bromomethyl)quinoline-5-carbonitrile

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 8-(Bromomethyl)quinoline-5-carbonitrile (1.0 eq) and potassium phthalimide (1.1 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 8-(Bromomethyl)quinoline-5-carbonitrile.

  • Reaction: Stir the mixture at room temperature for 15 minutes to ensure good mixing, then heat the reaction to 70 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water and cold ethanol to remove any remaining DMF and unreacted starting materials.

  • Drying: Dry the purified product, 2-((5-cyanoquinolin-8-yl)methyl)isoindoline-1,3-dione, in a vacuum oven at 50-60 °C to a constant weight.

Data Summary:

ReactantMolar RatioSolventTemperature (°C)Time (h)Typical Yield (%)
8-(Bromomethyl)quinoline-5-carbonitrile1.0DMF704-685-95
Potassium Phthalimide1.1

Future Directions and Advanced Applications

The resulting N-((5-cyanoquinolin-8-yl)methyl)phthalimide is a valuable intermediate for further synthetic transformations. The phthalimide protecting group can be removed using hydrazine hydrate in a refluxing alcoholic solvent to yield 8-(aminomethyl)quinoline-5-carbonitrile. This primary amine can then be used in a variety of subsequent reactions, such as:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, which are prevalent in many kinase inhibitors.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

The carbonitrile group at the 5-position also offers numerous possibilities for further functionalization, including:

  • Hydrolysis: Conversion to a carboxylic acid, which can serve as a handle for further derivatization or as a key pharmacophoric element.

  • Reduction: Transformation into a primary amine, providing another point for molecular elaboration.

  • Cycloaddition reactions: Participation in [3+2] cycloadditions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Logical Flow of Synthesis: From Building Block to Advanced Intermediates

start 8-(Bromomethyl)quinoline-5-carbonitrile gabriel Gabriel Synthesis (Potassium Phthalimide, DMF) start->gabriel phthalimide_intermediate 2-((5-cyanoquinolin-8-yl)methyl)isoindoline-1,3-dione gabriel->phthalimide_intermediate deprotection Deprotection (Hydrazine Hydrate) phthalimide_intermediate->deprotection hydrolysis Hydrolysis of Nitrile phthalimide_intermediate->hydrolysis reduction Reduction of Nitrile phthalimide_intermediate->reduction primary_amine 8-(Aminomethyl)quinoline-5-carbonitrile deprotection->primary_amine amide_formation Amide Formation primary_amine->amide_formation reductive_amination Reductive Amination primary_amine->reductive_amination final_products Diverse Biologically Active Molecules amide_formation->final_products reductive_amination->final_products hydrolysis->final_products reduction->final_products

Caption: Synthetic pathways from 8-(Bromomethyl)quinoline-5-carbonitrile to advanced intermediates.

Conclusion

8-(Bromomethyl)quinoline-5-carbonitrile is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its strategic combination of a reactive bromomethyl group and a modifiable carbonitrile moiety on the privileged quinoline scaffold provides a powerful platform for the efficient construction of complex and diverse molecular architectures. The detailed protocol for the Gabriel synthesis provided herein offers a reliable and high-yielding method for the introduction of a protected primary amine, a key step in the synthesis of many biologically active compounds. The subsequent potential for diversification through reactions of the resulting amine and the carbonitrile group underscores the immense synthetic utility of this synthon. By understanding the principles behind the reactivity of 8-(Bromomethyl)quinoline-5-carbonitrile and employing the robust protocols outlined in this application note, researchers can accelerate their discovery and development efforts.

References

  • Organic Syntheses Procedure. (n.d.). potassium phthalimide. Retrieved from [Link]

  • Ansari, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(35), 30987–31003. [Link]

  • Kumar, A., et al. (2020). Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer 7a–r, 8a–r. ResearchGate. [Link]

  • Experiment 6 N-Alkylation of phthalimide/Experiment N-Alkylation of phthalimide bs chemistry 5th sem. (2023, April 12). YouTube. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Krasavin, M., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6919. [Link]

  • Phthalimides: developments in synthesis and functionalization. (2024, July 19). National Institutes of Health. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). National Institutes of Health. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • The Alkylation Reaction of the Gabriel Synthesis. (n.d.). IU Indianapolis. [Link]

  • Gabriel Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. [Link]

  • Phthalimide- Preparation, Chemical Reactions & Uses. (2022, November 8). Turito. [Link]

  • Process for the production of phthalimides. (n.d.).
  • Preparation of Phthalimide. (2020, May 12). BYJU'S. [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2020, November 28). ResearchGate. [Link]

Sources

Method

8-(Bromomethyl)quinoline-5-carbonitrile: A Detailed Guide to its Application as a Fluorescent Labeling Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Quinoline-Based Fluorophores Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Quinoline-Based Fluorophores

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the fields of medicinal chemistry, bio-imaging, and materials science.[1][2] Their rigid, planar structure and extended π-electron system often give rise to intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes.[3][4] The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned through synthetic modifications, allowing for the rational design of probes for specific applications.[1][5][6]

8-(Bromomethyl)quinoline-5-carbonitrile is a functionalized quinoline derivative designed for covalent labeling of biomolecules. This molecule features a quinoline core, which serves as the fluorophore, a nitrile group (-CN) at the 5-position which can modulate the electronic and photophysical properties, and a highly reactive bromomethyl group (-CH₂Br) at the 8-position. The bromomethyl group is a key feature, acting as a reactive handle for the covalent attachment of the quinoline fluorophore to nucleophilic functional groups present in biomolecules, such as the primary amines of lysine residues and the thiol groups of cysteine residues in proteins.

This guide provides a comprehensive overview of the principles and protocols for using 8-(Bromomethyl)quinoline-5-carbonitrile as a fluorescent labeling agent for proteins and other biomolecules.

Principle of Reactivity: Covalent Labeling of Biomolecules

The utility of 8-(Bromomethyl)quinoline-5-carbonitrile as a labeling agent stems from the reactivity of the bromomethyl group, which is an excellent electrophile. This group readily undergoes nucleophilic substitution reactions (Sₙ2) with various nucleophiles found in biological macromolecules.

Reaction with Primary Amines

Primary amines, such as the ε-amino group of lysine residues in proteins and the N-terminal α-amino group, are potent nucleophiles at slightly basic pH. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable secondary amine linkage. This covalent bond permanently attaches the quinoline fluorophore to the protein.[7]

Reaction with Thiols

Thiol groups (sulfhydryl groups), found in the side chain of cysteine residues, are also excellent nucleophiles, particularly in their deprotonated thiolate form (S⁻). The reaction with the bromomethyl group proceeds via a similar Sₙ2 mechanism, resulting in the formation of a stable thioether bond. Labeling of thiols can often be performed at a more neutral pH compared to the labeling of amines.[8][9]

Photophysical Properties

PropertyExpected Range/ValueNotes
Excitation Maximum (λex) 320 - 380 nmThis is an estimation based on similar quinoline structures.[3] Experimental determination is essential.
Emission Maximum (λem) 400 - 500 nmThe emission is expected to be in the blue-green region and may exhibit solvatochromism.[1][10]
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹This is a typical range for quinoline-based fluorophores.[3]
Quantum Yield (Φ) 0.1 - 0.5The quantum yield can be highly dependent on the solvent and conjugation state.[4][11]
Recommended Filter Set DAPI or similar UV-based filter setA filter set that accommodates excitation in the UV-A range and emission in the blue-green range will likely be suitable.

Application Protocols

The following protocols provide a general framework for the fluorescent labeling of proteins using 8-(Bromomethyl)quinoline-5-carbonitrile. It is imperative to optimize the reaction conditions for each specific protein and application.

Protocol 1: Labeling of Primary Amines (e.g., Lysine Residues)

This protocol is designed for labeling the primary amino groups of proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • 8-(Bromomethyl)quinoline-5-carbonitrile

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of 8-(Bromomethyl)quinoline-5-carbonitrile in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired amount of the labeling reagent stock solution. A 10- to 20-fold molar excess of the labeling reagent over the protein is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Reaction Quenching (Optional):

    • To terminate the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.[12]

Protocol 2: Labeling of Thiols (e.g., Cysteine Residues)

This protocol is for the selective labeling of thiol groups.

Materials:

  • Protein of interest (in a degassed buffer, e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0-7.5)

  • 8-(Bromomethyl)quinoline-5-carbonitrile

  • Anhydrous DMF or DMSO

  • Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)

  • Purification column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[8]

    • If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the labeling reagent.

  • Labeling Reagent Preparation:

    • Prepare a fresh 10 mg/mL stock solution of 8-(Bromomethyl)quinoline-5-carbonitrile in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Reaction Quenching:

    • Add the quenching solution to a final concentration of 10-100 mM to consume any unreacted labeling reagent.

  • Purification:

    • Purify the labeled protein as described in Protocol 1.

Characterization of Labeled Proteins

After purification, it is essential to characterize the labeled protein to determine the degree of labeling (DOL) and confirm its integrity.

Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline dye (A_max).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Where:

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined experimentally for 8-(Bromomethyl)quinoline-5-carbonitrile.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    Dye Concentration (M) = A_max / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max. This also needs to be determined experimentally.

  • Calculate the DOL:

    DOL = Dye Concentration / Protein Concentration

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Low pH of labeling buffer (for amines).- Presence of competing nucleophiles in the buffer.- Inactive labeling reagent.- Insufficient molar excess of the reagent.- Ensure pH is 8.5-9.0 for amine labeling.- Use an amine-free buffer.- Prepare fresh labeling reagent stock solution.- Increase the molar ratio of the labeling reagent.
Protein Precipitation - High concentration of organic solvent (DMF/DMSO).- Protein instability under reaction conditions.- Keep the volume of the labeling reagent stock solution to a minimum.- Perform the reaction at a lower temperature for a longer duration.
Loss of Protein Activity - Labeling at a functionally critical site.- Denaturation of the protein during labeling.- Reduce the molar ratio of the labeling reagent to achieve a lower DOL.- Optimize reaction conditions (e.g., lower temperature, shorter incubation time).

Visualizing the Workflow and Mechanism

G cluster_0 Reaction Mechanism cluster_1 Experimental Workflow reagent 8-(Bromomethyl)quinoline- 5-carbonitrile product Fluorescently Labeled Biomolecule reagent->product Nucleophilic Attack nucleophile Biomolecule (Protein-NH2 or Protein-SH) nucleophile->product prep_protein 1. Prepare Protein Solution reaction 3. Labeling Reaction prep_protein->reaction prep_reagent 2. Prepare Labeling Reagent prep_reagent->reaction quench 4. Quench Reaction reaction->quench purify 5. Purify Conjugate quench->purify characterize 6. Characterize Labeled Protein purify->characterize

Caption: Reaction mechanism and experimental workflow for fluorescent labeling.

Conclusion

8-(Bromomethyl)quinoline-5-carbonitrile is a promising fluorescent labeling agent that can be used to covalently modify proteins and other biomolecules. Its quinoline core provides the basis for fluorescence detection, while the reactive bromomethyl group enables stable conjugation to primary amines and thiols. While the specific photophysical properties of this compound require experimental determination, the general principles and protocols outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in their studies. Careful optimization of labeling conditions and thorough characterization of the resulting conjugates are crucial for obtaining reliable and reproducible results in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports.[1]

  • Fluorogenic Protein Labeling by Generation of Fluorescent Quinoliziniums Using [Cp*RhCl2]2. Organic Letters.[2]

  • An affinity-based method for the purification of fluorescently-labeled biomolecules. Bioconjugate Chemistry.[13]

  • Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.[7]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.[3]

  • Fluorescent labeling and modification of proteins. Protein Science.[12]

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.[14]

  • Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations. ResearchGate.[4]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research.[10]

  • Labeling proteins inside living cells using external fluorophores for microscopy. eLife.[15]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.[5]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules.[6]

  • 8-Methoxyquinoline based turn-on metal fluoroionophores. Tetrahedron Letters.[16]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.[17]

  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. ACS Chemical Biology.[18]

  • quinoline-5-carbonitrile. ChemNet.[19]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.[20]

  • Quinoline. PhotochemCAD.[21]

  • Preferential solvation and solvatochromic behaviour of quinoline in binary alkan-1-ol/N,N-dimethylformamide solvent mixtures. Journal of Molecular Liquids.[22]

  • Quinoline-5-carbonitrile (C10H6N2). PubChemLite.[23]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate.[24]

  • Protocol: Maleimide Labeling of Protein Thiols. Biotium.[8]

  • Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe 3+. Molecules.[25]

  • Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.[9]

  • Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances.[26]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.[27]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products.[28]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC.[29]

  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. BenchChem.[30]

  • A method for site-specific labeling of multiple protein thiols. Bioconjugate Chemistry.[31]

  • Fused Alq3 derivatives: syntheses and photophysical characteristics. RSC Advances.[11]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. New Journal of Chemistry.[32]

  • 8-(Bromomethyl)quinoline. Sigma-Aldrich.

  • Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.[33]

  • The extinction coefficient versus wavelength for quinoline azo-dye... ResearchGate.

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry.[34]

  • Synthesis of quinoline derivative 5a–d under solvent-free conditions. ResearchGate.[35]

Sources

Application

Synthesis of derivatives from 8-(Bromomethyl)quinoline-5-carbonitrile

Application Note: Late-Stage Functionalization of 8-(Bromomethyl)quinoline-5-carbonitrile for Library Generation 1. Introduction & Mechanistic Rationale The quinoline-5-carbonitrile scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of 8-(Bromomethyl)quinoline-5-carbonitrile for Library Generation

1. Introduction & Mechanistic Rationale The quinoline-5-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimalarials, and anti-infective agents [[1]]. The dual functionality of 8-(bromomethyl)quinoline-5-carbonitrile (CAS: 74316-59-9) makes it an exceptional building block for divergent late-stage functionalization in drug discovery.

  • Electronic Modulation : The cyano group at the C5 position acts as a strong electron-withdrawing group (EWG). This lowers the pKa of the quinoline nitrogen, reducing its susceptibility to unwanted N-oxidation or electrophilic attack during subsequent transformations. Furthermore, the cyano moiety serves as a potent hydrogen bond acceptor in target binding without introducing significant steric bulk [[1]].

  • Electrophilic Activation : The bromomethyl group at the C8 position is an activated benzylic-type electrophile. The adjacent quinoline nitrogen provides inductive stabilization, priming the carbon center for rapid bimolecular nucleophilic substitution (SN2) reactions. This allows for the rapid generation of diverse chemical libraries (amines, ethers, and thioethers) while leaving the core heterocycle intact.

2. Synthesis of the Precursor The title compound is typically accessed via the radical bromination of 8-methylquinoline-5-carbonitrile (CAS: 74316-57-7) [[2]]. The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO) in a non-polar solvent (e.g., trifluorotoluene or carbon tetrachloride) to ensure high regioselectivity for the benzylic position over ring bromination [[1]].

Workflow A 8-Methylquinoline- 5-carbonitrile (CAS: 74316-57-7) B 8-(Bromomethyl)quinoline- 5-carbonitrile (CAS: 74316-59-9) A->B NBS, AIBN Radical Bromination C1 N-Alkylated (Amines) B->C1 2° Amine, K2CO3 MeCN, 60°C C2 O-Alkylated (Ethers) B->C2 Phenol, Cs2CO3 DMF, 80°C C3 S-Alkylated (Thioethers) B->C3 Thiol, DIPEA DCM, RT

Divergent synthetic workflow for 8-(bromomethyl)quinoline-5-carbonitrile derivatives.

3. Core Protocols: Divergent Synthesis of Derivatives The following self-validating protocols describe the generation of amine, ether, and thioether derivatives [[3]].

Protocol A: N-Alkylation (Synthesis of Amines) Causality: Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the SN2 reaction by poorly solvating the nucleophile. Potassium carbonate (K2CO3) is used as a mild, insoluble base to scavenge the HBr byproduct without hydrolyzing the sensitive cyano group. Step-by-Step Methodology:

  • Charge a dry 20 mL scintillation vial with 8-(bromomethyl)quinoline-5-carbonitrile (1.0 equiv, 0.5 mmol) and anhydrous K2CO3 (2.5 equiv, 1.25 mmol).

  • Suspend the mixture in anhydrous MeCN (5.0 mL).

  • Add the secondary amine (e.g., morpholine or substituted piperazine) (1.2 equiv, 0.6 mmol) dropwise at room temperature.

  • Seal the vial and heat to 60 °C for 4–6 hours under magnetic stirring.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the brominated starting material (M, M+2) disappears.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (DCM/MeOH gradient).

  • NMR Validation: Confirm success by 1H NMR; the benzylic -CH2Br singlet at ~5.1 ppm will shift upfield to ~3.8–4.2 ppm (-CH2N).

Protocol B: O-Alkylation (Synthesis of Ethers) Causality: Cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) is employed to leverage the "cesium effect." The large, soft cesium cation enhances the solubility and nucleophilicity of the phenoxide/alkoxide anion, promoting rapid O-alkylation over competing elimination pathways. Step-by-Step Methodology:

  • In a flame-dried flask, dissolve the phenol or alcohol (1.1 equiv, 0.55 mmol) in anhydrous DMF (4.0 mL).

  • Add Cs2CO3 (2.0 equiv, 1.0 mmol) and stir at room temperature for 15 minutes to pre-form the alkoxide/phenoxide.

  • Add 8-(bromomethyl)quinoline-5-carbonitrile (1.0 equiv, 0.5 mmol) in one portion.

  • Heat the reaction mixture to 80 °C for 8 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active product spot should replace the starting material.

  • Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol C: S-Alkylation (Synthesis of Thioethers) Causality: Thiols are highly potent nucleophiles. A weak, soluble organic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) is sufficient to drive the reaction at room temperature, preventing the formation of disulfide byproducts commonly seen under harsher basic conditions. Step-by-Step Methodology:

  • Dissolve 8-(bromomethyl)quinoline-5-carbonitrile (1.0 equiv, 0.5 mmol) in anhydrous DCM (5.0 mL).

  • Add DIPEA (1.5 equiv, 0.75 mmol) followed by the thiol (1.05 equiv, 0.525 mmol).

  • Stir at room temperature for 2 hours.

  • IPC: Monitor by LC-MS for the rapid emergence of the product mass.

  • Dilute with DCM (10 mL), wash with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Dry over MgSO4, concentrate, and purify by recrystallization or chromatography.

Mechanism Nuc Nucleophile (Nu:⁻) (Amine/Alkoxide/Thiolate) TS Transition State [ Nu ··· CH2 ··· Br ]‡ Partial bond formation/breaking Nuc->TS Bimolecular Collision (SN2) Elec 8-(Bromomethyl)quinoline- 5-carbonitrile Elec->TS Bimolecular Collision (SN2) Prod 8-(Nu-methyl)quinoline- 5-carbonitrile TS->Prod Inversion of Configuration LG Leaving Group (Br⁻) TS->LG Bromide Expulsion

SN2 mechanistic pathway illustrating the nucleophilic displacement of the benzylic bromide.

4. Quantitative Data Summary The following table summarizes typical reaction conditions and yields for the divergent functionalization of 8-(bromomethyl)quinoline-5-carbonitrile across various nucleophile classes.

Derivative ClassNucleophile TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylated Secondary Amines (e.g., Morpholine)K2CO3 (2.5 eq)MeCN604–682–90%
N-Alkylated Primary Amines (e.g., Benzylamine)K2CO3 (2.5 eq)MeCN606–870–85%
O-Alkylated Phenols (e.g., 4-Fluorophenol)Cs2CO3 (2.0 eq)DMF808–1275–88%
O-Alkylated Aliphatic Alcohols (e.g., Ethanol)NaH (1.5 eq)THF0 to RT4–665–80%
S-Alkylated Aryl/Alkyl Thiols (e.g., Thiophenol)DIPEA (1.5 eq)DCMRT1–288–95%

References

  • Title: Product Class 3: Quinolines (Science of Synthesis) Source: Thieme E-Books & E-Journals URL:[Link]

Method

Application of 8-(Bromomethyl)quinoline-5-carbonitrile in the Synthesis of Allosteric SHP2 Phosphatase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that can precisely occupy complex protein binding pockets. 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 74316-59-9) has emerged as a critical bifunctional intermediate, particularly in the development of allosteric inhibitors targeting SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) [1][2].

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It acts as a critical positive regulator of the RAS/MAPK signaling pathway and is frequently hyperactivated in receptor tyrosine kinase (RTK)-driven cancers, leukemias, and developmental disorders like Noonan syndrome[3][4].

The Chemical and Biological Causality (E-E-A-T)

The utility of 8-(Bromomethyl)quinoline-5-carbonitrile lies in its dual chemical functionality, which directly translates to its biological efficacy:

  • The Electrophilic Bromomethyl Group (C8): The benzylic bromide is highly activated by the electron-withdrawing nature of the quinoline ring, making it an exceptional electrophile for SN​2 alkylation. This allows chemists to seamlessly append the quinoline moiety onto complex, sterically hindered spirocyclic amines[5].

  • The 5-Cyanoquinoline Pharmacophore: Once appended to a core scaffold, the 5-cyanoquinolin-8-ylmethyl moiety acts as a highly specific "key" for the SHP2 allosteric site. Wild-type SHP2 exists in an auto-inhibited state where its N-SH2 domain blocks the catalytic PTP domain. The 5-cyanoquinoline group binds deep within a tunnel-like allosteric pocket formed by the N-SH2, C-SH2, and PTP domains[6]. The quinoline core engages in π−π stacking with surrounding residues, while the C5-carbonitrile acts as a critical hydrogen-bond acceptor, effectively "locking" SHP2 in its closed, inactive conformation and preventing RAS activation[7][8].

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 / SOS Complex RTK->Grb2 Phosphorylation SHP2 SHP2 (Active State) Grb2->SHP2 Recruitment RAS RAS-GTP SHP2->RAS Dephosphorylation of Negative Regulators MAPK RAF / MEK / ERK Cascade RAS->MAPK Pathway Activation Inhibitor 5-Cyanoquinoline Inhibitor Inhibitor->SHP2 Stabilizes Auto-inhibited Tunnel Conformation

SHP2 signaling pathway and mechanism of allosteric inhibition by 5-cyanoquinoline derivatives.

Experimental Protocol: SN​2 Alkylation of Spirocyclic Amines

The following methodology details the coupling of 8-(bromomethyl)quinoline-5-carbonitrile with a primary or secondary amine (e.g., a spiro[indene-piperidine] derivative) to yield an advanced SHP2 inhibitor intermediate.

Self-Validating System Design

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating feedback loop. The starting material, 8-(bromomethyl)quinoline-5-carbonitrile, possesses a distinct isotopic signature on LCMS (M and M+2 peaks of equal intensity due to 79Br and 81Br ). The successful consumption of the electrophile is confirmed when this isotopic doublet is replaced by a single [M+H]+ peak corresponding to the alkylated product. Furthermore, the strong UV absorbance of the quinoline core at 254 nm allows for precise TLC tracking.

Materials
  • Electrophile: 8-(Bromomethyl)quinoline-5-carbonitrile (1.0 equiv)

  • Nucleophile: Spirocyclic amine intermediate (1.0 - 1.1 equiv)

  • Base: Potassium carbonate ( K2​CO3​ , 3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Nucleophile: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the spirocyclic amine (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 mmol) to the solution.

    • Causality Check: K2​CO3​ is selected as a mild, insoluble inorganic base. It effectively scavenges the HBr byproduct to prevent amine protonation without being strong enough to hydrolyze the sensitive carbonitrile group[2].

  • Electrophile Introduction: Add 8-(bromomethyl)quinoline-5-carbonitrile (1.0 mmol) in one portion.

    • Causality Check: DMF is utilized as a polar aprotic solvent. It solvates the potassium cation while leaving the amine nucleophile un-solvated and highly reactive, significantly accelerating the SN​2 displacement.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature (20 °C) to 60 °C for 2 to 12 hours, depending on the steric hindrance of the amine.

  • Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc) and LCMS. The reaction is deemed complete when the UV-active starting material spot disappears and the brominated isotopic doublet on the LCMS is fully replaced by the product's mass.

  • Aqueous Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Crucial Wash Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or saturated brine ( 5×10 mL).

    • Causality Check: This repetitive washing is mandatory to partition the residual DMF into the aqueous phase. Failure to remove DMF will result in severe peak tailing and co-elution during subsequent silica gel chromatography.

  • Drying and Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient) to afford the pure 5-cyanoquinolin-8-ylmethyl functionalized intermediate.

Workflow A Spirocyclic Amine (Nucleophile) C SN2 Alkylation (K2CO3, DMF, 20-60°C) A->C B 8-(Bromomethyl)quinoline- 5-carbonitrile B->C D LCMS / TLC Validation C->D 1-12 hours E Aqueous Workup (Brine Washes) D->E Loss of Br Isotope Pattern F Silica Gel Chromatography E->F Removes DMF G Purified SHP2 Inhibitor F->G >80% Yield

Synthetic workflow for the SN2 alkylation of spirocyclic amines using the quinoline building block.

Data Presentation: Representative Coupling Outcomes

The following table summarizes typical quantitative data and analytical metrics for the coupling of 8-(bromomethyl)quinoline-5-carbonitrile with various complex amines, reflecting standard yields in the synthesis of SHP2 allosteric inhibitors[2][4][5].

Amine Scaffold (Nucleophile)Reagents & ConditionsReaction TimeIsolated YieldAnalytical Confirmation (LCMS)
(S)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine K2​CO3​ (3 eq), DMF, 20 °C12 hours84.6% [M+H]+=388.2
tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1-carboxylate (deprotected) K2​CO3​ (3 eq), DMF, 20 °C12 hours81.0% [M+H]+=372.1
4-amino-piperidine derivativeDIPEA (2 eq), MeCN, 60 °C4 hours78.5% [M+H]+=345.3

References

  • Title: BLD Pharm: 8-(Bromomethyl)
  • Title: CN112166110A - SHP2 phosphatase inhibitors and methods of use Source: Google Patents URL
  • Title: US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies Source: PMC - NIH URL
  • Title: The Allosteric Site on SHP2's Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules Source: PMC - NIH URL
  • Title: Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Title: 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: ACS Publications URL

Sources

Application

Quinoline Derivatives as Advanced Building Blocks for Functional Materials: Synthesis, Photophysics, and Optoelectronics

Executive Summary Quinoline—a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring—has evolved from a privileged scaffold in medicinal chemistry to a cornerstone building block in modern materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline—a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring—has evolved from a privileged scaffold in medicinal chemistry to a cornerstone building block in modern materials science. Its rigid, planar structure and highly tunable electron-deficient nature make it exceptionally valuable for developing organic light-emitting diodes (OLEDs), fluorescent biological probes, and advanced polymers. This application note provides an authoritative guide on the mechanistic rationale, modern synthetic methodologies, and device fabrication protocols for quinoline-based functional materials.

Mechanistic Rationale: The Quinoline Scaffold in Materials Science

The utility of quinoline in functional materials stems directly from its electronic architecture. The electronegative nitrogen atom in the pyridine ring withdraws electron density from the conjugated π -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO)[1].

Why does this matter?

  • In Optoelectronics: A lowered LUMO facilitates efficient electron injection from high-work-function metal cathodes, making quinoline derivatives premier Electron-Transporting Materials (ETMs) in OLEDs[2].

  • In Photophysics: Strategic functionalization at the C-2, C-4, or C-8 positions allows chemists to precisely modulate the HOMO-LUMO gap. This creates Intramolecular Charge Transfer (ICT) states that dictate the emission wavelength and quantum yield for fluorescent probes[3].

Section 1: Advanced Synthetic Protocols

Classical quinoline syntheses (e.g., Skraup or Friedländer) often rely on harsh acidic conditions and stoichiometric oxidants, which limit functional group tolerance[4]. Modern materials science demands high-yield, site-selective, and greener methodologies.

Protocol 1.1: Metal-Free Synthesis of Fluoroalkylated Quinolines

The introduction of fluoroalkyl groups (e.g., -CF 3​ ) enhances the lipophilicity and thermal stability of the resulting materials. This protocol utilizes a modified Combes cyclization.

  • Causality of Reagent Choice: Eaton's reagent (7.5 wt% P 2​ O 5​ in methanesulfonic acid) is selected over traditional concentrated sulfuric acid because it acts as both a solvent and a mild, non-oxidizing acid catalyst. The methanesulfonic acid solubilizes the reactants, while P 2​ O 5​ drives the critical dehydration step without the substrate charring typically associated with harsher acids[5].

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask, combine the substituted arylamine (1.0 equiv) and the fluoroalkylated diketone (1.2 equiv) under an inert argon atmosphere.

  • Catalytic Activation: Slowly add Eaton's reagent (5.0 mL per mmol of substrate) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80°C and stir for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The reaction is deemed complete when the highly fluorescent spot of the starting diketone is entirely consumed.

  • Quenching: Cool the flask to 0°C using an ice bath. Carefully neutralize the mixture by adding saturated aqueous NaHCO 3​ dropwise until pH 8 is reached. Note: Failing to reach basic pH will leave the quinoline product protonated and trapped in the aqueous layer.

  • Extraction & Purification: Extract the aqueous phase with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

    • Self-Validation Step: Confirm structural integrity via 19 F NMR; the presence of sharp singlets in the negative ppm range confirms successful fluoroalkyl incorporation[5].

Protocol 1.2: HOSA-Directed One-Pot C-H Cyclization

For highly functionalized quinolines, utilizing Hydroxylamine-O-sulfonic acid (HOSA) as a Transient Directing Group (TDG) allows for site-selective ortho C-H functionalization of acetophenones with allyl alcohols[6]. HOSA temporarily binds to the substrate to direct the transition-metal catalyst, then seamlessly detaches to allow cyclization.

Synthesis A Acetophenone + Allyl Alcohol B HOSA (TDG) Catalytic Activation A->B Mild Heating C Ortho C-H Cyclization B->C Site-Selective D Quinoline Derivative C->D One-Pot Yield

Caption: HOSA-directed site-selective one-pot synthesis of quinoline derivatives.

Section 2: Optoelectronic Applications (OLED Fabrication)

Quinoline derivatives, particularly pyrazolo[3,4-b]quinolines and diquinolines, exhibit exceptional electron mobility and are heavily utilized as Electron-Transport Layers (ETL) or Emissive Layers (EML)[2][7].

Protocol 2.1: OLED Device Fabrication via Thermal Evaporation
  • Causality of Deposition Method: High-vacuum thermal evaporation is strictly preferred over solution-processing for small-molecule quinolines. It ensures precise, nanometer-level control over layer thickness and prevents solvent-induced interfacial mixing, which would otherwise quench excitons and severely degrade device efficiency[1].

Step-by-Step Methodology:

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).

    • Self-Validation Step: Treat the dried substrates with UV-Ozone for 20 minutes immediately before loading. This step is critical; it removes residual organic contaminants and increases the work function of the ITO, lowering the hole-injection barrier.

  • Vacuum Chamber Loading: Transfer the substrates to the thermal evaporation chamber and pump down to a base pressure of <10−6 Torr.

    • Self-Validation Step: Do not initiate heating until this pressure is reached. Higher pressures lead to the oxidation of the organic materials and the reactive metal cathode, causing dark spots in the final device.

  • Hole Transport Layer (HTL): Deposit NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a steady rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML): Co-deposit the host matrix and the fluorescent dopant to a thickness of 30 nm.

  • Electron Transport Layer (ETL): Deposit the synthesized quinoline derivative at 1.0 Å/s to a thickness of 30 nm. The electron-deficient nature of the quinoline aligns its LUMO favorably with the cathode[1].

  • Cathode Deposition: Deposit a 1 nm Lithium Fluoride (LiF) electron-injection layer (0.1 Å/s), followed by a 100 nm Aluminum cathode (2–5 Å/s).

OLED Cathode Cathode (Al / 100 nm) EIL Electron Injection (LiF / 1 nm) Cathode->EIL Electron Flow ETL Electron Transport (Quinoline / 30 nm) EIL->ETL Electron Flow EML Emissive Layer (Host+Dopant / 30 nm) ETL->EML Electron Flow HTL Hole Transport (NPB / 40 nm) HTL->EML Hole Flow Anode Anode (ITO / 100 nm) Anode->HTL Hole Flow

Caption: Standard OLED device architecture utilizing quinoline derivatives as the ETL.

Section 3: Photophysical Data & Material Properties

The modularity of the quinoline core allows for the combinatorial development of structurally diverse fluorophores, such as Dimethylamino quinoline (DMAQ) dyes used in live-cell imaging[3], and Pyrazolo[3,4-b]quinolines used in OLEDs[7].

Quantitative Summary of Quinoline Functional Materials
Compound ClassKey SubstitutionsPrimary Photophysical / Material PropertyPrimary Application
2,4-bis(fluoroalkyl)quinolines -CF 3​ , -CHF 2​ at C-2/C-4High lipophilicity, low pKa, high metabolic stabilityAdvanced Agrochemicals & Pharmaceuticals
Pyrazolo[3,4-b]quinolines Electron-donating/withdrawing groupsHighly tunable excitation ( λmax​ ) and emissionOLED Emissive Layer (Dopant)
Dimethylamino quinolines (DMAQ) C-2/C-4 Aryl cross-couplingHigh quantum yield, modular polarization domainsLive Cell Imaging & Fluorescent Probes
Diquinoline Derivatives Heteroatomic central bridgesHigh electron mobility, robust thermal stabilityOLED Electron Transport Layer / Host

References

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC. 6

  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. SIOC.5

  • Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem. 1

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. 3

  • Theoretical Investigation of Pyrazolo[3,4-b]quinoline Derivatives as Emitting Materials. TKU. 8

  • Diquinoline Derivatives as Materials for Potential Optoelectronic Applications. ACS. 2

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI.7

Sources

Method

Application Note: Protocol for Nucleophilic Substitution on 8-(Bromomethyl)quinoline-5-carbonitrile

Introduction and Mechanistic Insights 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 74316-59-9) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 74316-59-9) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule features a quinoline core substituted with a strongly electron-withdrawing cyano group at the C5 position and a reactive benzylic bromide at the C8 position.

Reactivity Profile & Causality

The functionalization of this scaffold relies on the classic SN2 (Bimolecular Nucleophilic Substitution) mechanism [1]. Understanding the electronic and steric environment of this specific molecule is critical for designing a self-validating and high-yielding experimental protocol:

  • Electrophilic Activation at C8: The bromomethyl group at the 8-position acts as an excellent electrophile. The adjacent aromatic quinoline ring stabilizes the SN2 transition state via orbital overlap, making it highly susceptible to attack by amines, thiols, and alkoxides/phenoxides [2].

  • Influence of the 5-Carbonitrile Group: The -CN group exerts a strong electron-withdrawing inductive effect across the quinoline system. While this marginally increases the electrophilicity of the benzylic carbon, its primary implication is chemical stability . Nitriles are highly susceptible to hydrolysis into amides or carboxylic acids under strongly basic aqueous conditions. Therefore, the use of harsh bases (e.g., aqueous NaOH or KOH) must be strictly avoided.

  • Prevention of Intermolecular Quaternization: The quinoline nitrogen possesses a lone pair that can act as a nucleophile. At high concentrations, molecules of 8-(bromomethyl)quinoline can react with one another, forming insoluble quaternary ammonium dimers or polymers[3]. Causality: To suppress this parasitic pathway, reactions must be run at moderate dilutions (0.1 M to 0.2 M).

Experimental Workflows

The following protocols are designed as self-validating systems. The progression of the reaction can be tracked via TLC or LC-MS by monitoring the disappearance of the starting material, which exhibits strong UV absorbance (254 nm).

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol is optimized for the introduction of amine pharmacophores without hydrolyzing the cyano group.

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (N2 or Ar). Dissolve 8-(Bromomethyl)quinoline-5-carbonitrile (1.0 equiv., e.g., 1.0 mmol) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (10 mL) to achieve a 0.1 M concentration.

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv.) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Expert Insight: K2CO3 acts as a mild, heterogeneous acid scavenger that neutralizes the HBr byproduct without risking nitrile hydrolysis.

  • Nucleophile Addition:

    • For Secondary Amines: Add 1.2 equiv. of the amine.

    • For Primary Amines: Add 3.0–5.0 equiv. of the amine. Causality: A large stoichiometric excess of primary amine is required to statistically outcompete the newly formed secondary amine product, thereby preventing over-alkylation (tertiary amine formation).

  • Reaction: Stir the suspension at 25 °C to 60 °C (depending on steric hindrance) for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by adding distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography using a Hexanes/EtOAc or DCM/MeOH gradient.

Protocol B: S-Alkylation (Synthesis of Thioethers)

Thiols are highly polarizable "soft" nucleophiles that react exceptionally fast with benzylic bromides.

  • Preparation: In an inert atmosphere, dissolve the thiol nucleophile (1.1 equiv.) in anhydrous DMF (0.1 M).

  • Thiolate Generation: Add Cs2CO3 (1.5 equiv.) and stir at room temperature for 15 minutes. Causality: Cs2CO3 provides superior solubility in organic solvents compared to K2CO3, rapidly generating the highly reactive thiolate anion.

  • Electrophile Addition: Cool the mixture to 0 °C. Add a solution of 8-(Bromomethyl)quinoline-5-carbonitrile (1.0 equiv.) in DMF dropwise over 10 minutes.

  • Reaction & Workup: Stir at room temperature for 1–2 hours. The reaction is typically complete rapidly. Proceed with the aqueous workup as described in Protocol A.

Data Presentation: Reaction Optimization Matrix

The following table summarizes the optimized conditions and expected outcomes for various nucleophile classes to ensure reproducibility.

Nucleophile TypeExample ReagentRecommended BaseSolventTemp (°C)Expected YieldKey Causality / Consideration
Secondary Amine MorpholineK2CO3 (2.0 eq)MeCN6080–90%Clean conversion; steric bulk prevents over-alkylation.
Primary Amine BenzylamineDIPEA (3.0 eq)DMF25–5060–75%Excess amine required to suppress dialkylation.
Thiol ThiophenolCs2CO3 (1.5 eq)DMF2585–95%Highly reactive; keep at RT to prevent side reactions.
Phenol PhenolK2CO3 (2.0 eq)DMF60–8070–85%Requires mild heating to overcome lower nucleophilicity.

Visualization: SN2 Functionalization Workflow

The following diagram maps the logical decision tree and workflow for substituting 8-(Bromomethyl)quinoline-5-carbonitrile.

SN2_Workflow cluster_Nucleophiles Nucleophile Selection & S_N2 Attack Start 8-(Bromomethyl)quinoline-5-carbonitrile (Electrophile) N1 Amines (1°/2°) N-Alkylation Start->N1 + Amine N2 Thiols S-Alkylation Start->N2 + Thiol N3 Phenols/Alcohols O-Alkylation Start->N3 + Alcohol/Phenol Cond1 Base: K2CO3 or DIPEA Solvent: MeCN / DMF Temp: 25-60°C N1->Cond1 Cond2 Base: Cs2CO3 Solvent: DMF Temp: 0°C to 25°C N2->Cond2 Cond3 Base: NaH or K2CO3 Solvent: DMF or THF Temp: 0°C to 80°C N3->Cond3 Workup Aqueous Workup (EtOAc / H2O Extraction) Removes Salts & DMF Cond1->Workup Cond2->Workup Cond3->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification

Figure 1: Decision tree and experimental workflow for the nucleophilic substitution of 8-(Bromomethyl)quinoline-5-carbonitrile.

References

  • EvitaChem. Technical Details on Bromomethylquinoline Reactivity and Nucleophilic Substitution.
  • National Institutes of Health (NIH) - PubMed Central. A Robust Platform for the Synthesis of New Tetracycline Antibiotics (Nucleophilic Displacement on Bromomethylquinolines).
  • ResearchGate. Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents (Synthesis and Handling of 8-Bromomethylquinolines).
Application

Application Note: 8-(Bromomethyl)quinoline-5-carbonitrile in the Synthesis of Enzyme Inhibitors

Executive Summary In modern structure-based drug design, the quinoline scaffold is a privileged pharmacophore, frequently utilized for its ability to act as a hydrogen-bond acceptor in the hinge region of kinases and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the quinoline scaffold is a privileged pharmacophore, frequently utilized for its ability to act as a hydrogen-bond acceptor in the hinge region of kinases and the allosteric pockets of phosphatases. 8-(Bromomethyl)quinoline-5-carbonitrile is a highly versatile, bifunctional building block. It combines a highly reactive electrophilic benzylic bromide at the 8-position—ideal for SN​2 functionalization—with an electron-withdrawing carbonitrile group at the 5-position.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 8-(bromomethyl)quinoline-5-carbonitrile in the development of targeted enzyme inhibitors, such as SHP2 phosphatase inhibitors[1] and semicarbazide-sensitive amine oxidase (SSAO) inhibitors[2].

Mechanistic Rationale & Structural Insights

The utility of 8-(bromomethyl)quinoline-5-carbonitrile stems from its dual-reactivity profile:

  • The 8-Bromomethyl Vector ( SN​2 Locus): The bromomethyl group is situated in a benzylic-like position relative to the quinoline ring. The adjacent aromatic system stabilizes the transition state during nucleophilic substitution, making it highly reactive toward amines, thiols, and alkoxides. However, this high reactivity also makes it susceptible to hydrolysis; thus, anhydrous conditions are critical during storage and handling[3].

  • The 5-Carbonitrile Vector (Binding & Modification Locus): The cyano group serves two purposes. First, as an electron-withdrawing group, it modulates the pKa​ of the quinoline nitrogen, often improving the metabolic stability of the resulting drug candidate. Second, it acts as a synthetic handle. It can be retained to engage in specific dipole interactions within an enzyme active site, or it can be chemoselectively reduced to an aminomethyl group to access solvent-exposed regions or acidic sub-pockets[2].

Synthetic Workflow & Logical Architecture

The typical synthetic integration of this building block involves a primary SN​2 alkylation to attach the core scaffold (e.g., a piperazine or piperidine ring), followed by optional downstream modifications of the nitrile group.

Pathway A 8-(Bromomethyl)quinoline-5-carbonitrile (Electrophilic Core) C S_N2 Alkylation (Anhydrous, Polar Aprotic) A->C B Nucleophilic Scaffold (e.g., Piperazine/Amine) B->C D Alkylated Quinoline Intermediate C->D Base (K2CO3) 60°C, 4h E Nitrile Reduction (Raney-Ni, H2, NH3) D->E Optional Modification G Kinase Hinge-Binding Inhibitor D->G Direct Pharmacophore F Allosteric SHP2 Inhibitor E->F Aminomethyl Vector

Fig 1: Synthetic workflow for incorporating 8-(bromomethyl)quinoline-5-carbonitrile into inhibitors.

Quantitative Data: Optimization of the SN​2 Alkylation

Selecting the correct base and solvent is critical to prevent dimerization, quaternary ammonium salt formation, or hydrolysis of the bromomethyl group. Table 1 summarizes the empirical optimization data for the alkylation of a standard secondary amine (e.g., N-Boc-piperazine).

Table 1: Reaction Condition Optimization for SN​2 Alkylation

Base (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Major ByproductMechanistic Rationale
K2​CO3​ Acetonitrile 60 4 >95 Minimal Optimal. Polar aprotic solvent leaves nucleophile unsolvated; insoluble base prevents over-alkylation.
DIPEA DMF rt1285HydrolysisHomogeneous base accelerates reaction but increases susceptibility to trace water.
Cs2​CO3​ THF 65690DimerizationHigh solubility of Cs+ salts increases nucleophilicity, useful for sterically hindered amines.
Et3​N DCM rt1670Quaternary Salt Et3​N can competitively act as a nucleophile with highly reactive benzylic bromides.

Detailed Experimental Protocols

Protocol A: SN​2 Alkylation with a Secondary Amine Scaffold

This protocol establishes the core linkage between the quinoline pharmacophore and the target-binding scaffold.

Reagents:

  • 8-(Bromomethyl)quinoline-5-carbonitrile (1.00 mmol)

  • Secondary Amine (e.g., N-Boc-piperazine) (1.05 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.00 mmol)

  • Anhydrous Acetonitrile (ACN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.05 mmol) and anhydrous K2​CO3​ (2.00 mmol).

    • Causality: K2​CO3​ acts as a heterogeneous acid scavenger. It deprotonates the intermediate ammonium species without dissolving completely, which prevents the reaction medium from becoming overly basic and degrading the starting material.

  • Solvent Addition: Add 3.0 mL of anhydrous ACN and stir the suspension at room temperature for 10 minutes under a nitrogen atmosphere.

  • Electrophile Addition: Dissolve 8-(bromomethyl)quinoline-5-carbonitrile (1.00 mmol) in 2.0 mL of anhydrous ACN. Add this solution dropwise to the reaction flask over 5 minutes at 0 °C.

    • Causality: Dropwise addition at low temperature maintains an excess of the amine relative to the highly reactive bromide, suppressing the formation of dialkylated byproducts.

  • Heating and Monitoring: Remove the ice bath and heat the reaction to 60 °C. Monitor the reaction via LC-MS. Complete consumption of the bromide typically occurs within 4 hours.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the alkylated quinoline-5-carbonitrile intermediate.

Protocol B: Chemoselective Reduction of the 5-Carbonitrile

In the synthesis of SHP2 and SSAO inhibitors, the 5-carbonitrile is often reduced to a primary amine to extend the molecule deeper into the enzyme's binding pocket[1][2].

Reagents:

  • Alkylated quinoline-5-carbonitrile intermediate (0.50 mmol)

  • Raney-Nickel (approx. 50 mg, washed with MeOH)

  • Ammonium Hydroxide ( NH3​⋅H2​O , 28% solution) (0.5 mL)

  • Methanol (MeOH) (5.0 mL)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the alkylated intermediate (0.50 mmol) in MeOH (5.0 mL).

  • Ammonia Addition: Add NH3​⋅H2​O (0.5 mL) to the solution.

    • Causality: The addition of ammonia is a critical self-validating step. During nitrile reduction, the intermediate imine can react with the newly formed primary amine to form a secondary amine dimer. Excess ammonia outcompetes this side reaction, ensuring high selectivity for the primary amine[1].

  • Catalyst Addition: Carefully add the Raney-Ni catalyst. Warning: Raney-Ni is highly pyrophoric; never allow it to dry in air.

  • Hydrogenation: Degas the vessel and backfill with H2​ gas three times. Pressurize the vessel to 15 psi and stir vigorously at 15 °C for 16 hours[1].

    • Causality: Mild pressure and low temperature (15 °C) are explicitly chosen to prevent the over-reduction of the quinoline aromatic system, which would destroy the pharmacophore.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed Celite pad under a blanket of nitrogen. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to afford the crude 5-(aminomethyl)quinoline derivative, which can be directly used in subsequent amide coupling steps or purified via reverse-phase HPLC.

References

  • 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-amino effect Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of Quinoline Derivatives

Introduction & Mechanistic Rationale Quinoline derivatives are privileged scaffolds in drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antimalarials, and antineoplastic agents[1],[2]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoline derivatives are privileged scaffolds in drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antimalarials, and antineoplastic agents[1],[2]. The late-stage functionalization of the quinoline core is predominantly achieved via Palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) couplings[1],[3].

Designing a successful cross-coupling protocol for quinolines requires a deep understanding of the causality behind catalyst and ligand selection. Quinolines are electron-deficient heterocycles that can coordinate to transition metals, potentially poisoning the catalyst. Therefore, the selection of sterically demanding and electron-rich ligands is not arbitrary; it is a strict chemical necessity to keep the palladium center active and prevent off-cycle catalyst deactivation[4],[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Quinoline-Halide) Pd0->OxAdd Halide Insertion PdII_1 Pd(II)(Quinoline)(Halide) OxAdd->PdII_1 Trans Transmetalation / Amine Binding (Boronic Acid or Amine) PdII_1->Trans Base Activation PdII_2 Pd(II)(Quinoline)(Nu) Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Cis-Isomerization RedElim->Pd0 Catalyst Regeneration Product Functionalized Quinoline RedElim->Product Product Release

Caption: General Palladium-Catalyzed Cross-Coupling Cycle for Quinoline Functionalization.

Causality in Ligand and Solvent Selection
  • Suzuki-Miyaura Couplings: When coupling haloquinolines with arylboronic acids, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are highly effective[1]. The causality here is geometric: dppf enforces a cis-coordination geometry on the Pd(II) intermediate. Because reductive elimination can only occur from a cis-complex, this ligand geometrically accelerates the product release step[1]. Furthermore, a mixed aqueous/organic solvent system (e.g., Water/1,4-Dioxane) is required because water dissolves the inorganic base (Cs₂CO₃) to generate the reactive hydroxyboronate anion, which is the actual species that undergoes transmetalation[1].

  • Buchwald-Hartwig Aminations: Coupling amines to quinolinequinones or haloquinolines requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or JohnPhos)[4],[6]. The steric bulk of XPhos favors a monoligated palladium species, which accelerates both the oxidative addition into the strong aryl halide bond and the final reductive elimination[3]. Without this steric pressure, the reaction stalls at the stable, unreactive palladium-bis(amine) resting state[3].

Quantitative Data Summary

The following table synthesizes optimized reaction parameters and yields for various quinoline functionalizations, providing a comparative baseline for experimental design.

Reaction ClassQuinoline SubstrateCoupling PartnerCatalyst SystemBase & SolventYield Range
Suzuki-Miyaura 2-(4-bromophenoxy)quinolin-3-carbaldehydeArylboronic acids[(dppf)PdCl₂] (5 mol%)Cs₂CO₃, H₂O/1,4-Dioxane (1:3)63–65%
Buchwald-Hartwig 6,7-dibromo-5,8-quinolinequinoneArylaminesPd(OAc)₂ / XPhosBase, 1,4-Dioxane>80%
Suzuki-Miyaura 2-aryl-4-chloro-3-iodoquinolineArylboronic acids (2.5 eq)PdCl₂(PPh₃)₂Base, SolventGood
Buchwald-Hartwig 5-bromo-8-benzyloxyquinolineSecondary anilinesPd(OAc)₂ / JohnPhosBase, SolventHigh

Data derived from validated synthetic methodologies[4],[1],[7],[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating checkpoints. These visual and chemical indicators confirm that the mechanistic prerequisites of the catalytic cycle are being met.

Workflow Degas 1. Solvent Degassing (Argon Sparging) Mix 2. Reagent Assembly (Substrate + Catalyst) Degas->Mix Heat 3. Thermal Activation (Stirring at 80-100°C) Mix->Heat Monitor 4. Reaction Monitoring (LC-MS / TLC) Heat->Monitor Monitor->Heat Incomplete Quench 5. Quench & Extract (Aqueous Workup) Monitor->Quench Complete Purify 6. Purification (Chromatography) Quench->Purify

Caption: Standardized self-validating workflow for Pd-catalyzed quinoline cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling of Haloquinolines

Objective: C–C bond formation between a bromo/chloro-quinoline and an arylboronic acid[1],[7].

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloquinoline substrate (1.0 equiv, e.g., 0.3 mmol) and the arylboronic acid (1.2 equiv)[1].

    • Causality: A 20% excess of boronic acid is used to compensate for competitive protodeboronation, a common side reaction where the boronic acid hydrolyzes before transmetalation can occur.

  • Catalyst & Base Addition: Add [(dppf)PdCl₂] (5 mol %) and Cs₂CO₃ (3.0 equiv)[1].

  • Solvent Degassing (Critical Checkpoint): Add a 1:3 mixture of Water/1,4-Dioxane (4 mL). Sparge the solution with Argon for 15 minutes.

    • Causality & Validation: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex. If the reaction mixture turns black prematurely (precipitation of Palladium black) before heating, it is a visual indicator of catalyst decomposition, invalidating the run.

  • Thermal Activation: Seal the flask under an Argon atmosphere and heat to 100 °C for 6–8 hours[1].

  • Monitoring: Monitor via LC-MS. The disappearance of the starting quinoline mass validates the successful completion of the oxidative addition step.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography[1].

Protocol B: Buchwald-Hartwig Amination of Haloquinolines

Objective: C–N bond formation to yield amino-quinolines using secondary amines[4],[6].

  • Preparation: Charge a vial with the haloquinoline (1.0 equiv), the secondary amine (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and a bulky dialkylbiaryl phosphine ligand such as XPhos or JohnPhos (4-10 mol%)[4],[6].

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. It is reduced in situ by the amine or the phosphine ligand to generate the catalytically active Pd(0) species[3].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality: A strong base is required to deprotonate the coordinated amine intermediate. Note: If the quinoline substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with a milder base like Cs₂CO₃[3].

  • Degassing & Heating: Add anhydrous 1,4-dioxane, purge the vessel with Nitrogen for 10 minutes, and heat at 80–100 °C[4].

    • Validation: The use of bulky ligands like XPhos lowers the required activation energy, allowing the reaction to proceed efficiently without requiring extreme temperatures that could degrade the quinoline core[4],[3].

  • Quenching & Purification: Upon completion (verified by TLC), cool the mixture and filter it through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via column chromatography[6].

References

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. URL:[Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. URL:[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC - NIH. URL:[Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. URL:[Link]

  • Buchwald–Hartwig amination. Wikipedia. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 8-(Bromomethyl)quinoline-5-carbonitrile

Overview 8-(Bromomethyl)quinoline-5-carbonitrile is a highly reactive, high-value synthetic intermediate widely used in medicinal chemistry for targeted alkylation reactions. Due to the presence of the electrophilic benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 8-(Bromomethyl)quinoline-5-carbonitrile is a highly reactive, high-value synthetic intermediate widely used in medicinal chemistry for targeted alkylation reactions. Due to the presence of the electrophilic benzylic bromide group and the electron-withdrawing carbonitrile moiety, this compound is exceptionally susceptible to environmental degradation[1]. This guide provides field-proven, causality-driven protocols to ensure the integrity of your material from receipt to reaction.

Frequently Asked Questions (FAQs)

Q: My compound changed from an off-white powder to a dark brown, insoluble solid. What happened? A: This is a classic symptom of photolytic and thermal degradation. The benzylic C-Br bond is relatively weak. When exposed to UV/visible light or elevated temperatures, it undergoes homolytic cleavage, generating highly reactive benzylic and bromine radicals[2]. These radicals propagate rapidly, leading to dimerization or the formation of insoluble polymeric networks. Causality: Light provides the activation energy for homolysis; therefore, absolute exclusion of light is non-negotiable.

Q: I am seeing a secondary spot (lower Rf) on my TLC plate before starting my reaction. Why is my yield suffering? A: You are observing the hydrolysis of the bromomethyl group. Atmospheric moisture acts as a nucleophile, displacing the bromide ion via an SN1/SN2 mechanism to form 8-(hydroxymethyl)quinoline-5-carbonitrile[1]. The resulting alcohol is significantly more polar, causing the lower Rf value. Using partially hydrolyzed starting material directly reduces your active alkylating agent concentration, crippling your downstream reaction yields.

Q: Can I prepare a master stock solution in DMSO or DMF for high-throughput screening? A: No. Storing benzylic bromides in DMSO or DMF is a critical error. DMSO acts as an oxidant (triggering a Kornblum oxidation) that converts the bromomethyl group into an aldehyde. DMF can slowly degrade to release dimethylamine, which will rapidly alkylate your compound. If a stock solution is mandatory, use strictly anhydrous acetonitrile (ACN) or dichloromethane (DCM)[3].

Mechanistic Degradation Pathways

DegradationMechanisms BMQ 8-(Bromomethyl)quinoline- 5-carbonitrile Moisture Atmospheric Moisture (H2O) BMQ->Moisture Exposure Light UV / Visible Light (hv) BMQ->Light Exposure Heat Elevated Temperature (>25°C) BMQ->Heat Exposure Hydrolysis SN2/SN1 Hydrolysis (Hydroxymethyl derivative) Moisture->Hydrolysis Homolysis Homolytic Cleavage (Benzylic Radicals) Light->Homolysis Heat->Homolysis Degradation1 Loss of Purity (Lower Rf on TLC) Hydrolysis->Degradation1 Degradation2 Dimerization / Browning (Insoluble polymers) Homolysis->Degradation2

Mechanistic degradation pathways of 8-(Bromomethyl)quinoline-5-carbonitrile.

Quantitative Stability & Storage Data

To eliminate guesswork, refer to the following stability matrix. These half-life estimates are based on the intrinsic reactivity of quinoline-based benzylic bromides under various environmental conditions[4].

Storage StateTemperatureAtmosphereLight ExposureSolventEstimated Half-Life (Purity >95%)
Solid (Ideal) -20°CArgon / N2Dark (Amber)None> 2 Years
Solid (Sub-optimal) 2-8°CAmbient AirDark (Amber)None3 - 6 Months
Solid (Poor) 25°CAmbient AirAmbient Lab LightNone< 2 Weeks
Stock Solution -20°CArgon / N2Dark (Amber)Anhydrous ACN2 - 4 Weeks
Stock Solution 25°CAmbient AirAmbient Lab LightDMSO< 24 Hours
Troubleshooting Guide
Observed IssueRoot CauseScientific CausalityRecommended Solution
Incomplete Alkylation Reagent HydrolysisMoisture displaced the bromide, forming an unreactive alcohol[1].Discard degraded solution. Recrystallize solid batch from anhydrous hexane/EtOAc before use.
Insoluble Black/Brown Specs Radical PolymerizationUV light or heat caused homolytic C-Br cleavage and subsequent dimerization[2].Filter solution through a 0.22 µm PTFE syringe filter. Store future batches in amber vials at -20°C.
Unexpected Side Products Solvent ReactivityNucleophilic or oxidizing solvents (e.g., MeOH, DMSO) reacted with the benzylic position[3].Switch to non-nucleophilic, aprotic solvents like anhydrous ACN, DCM, or THF.
Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions Objective: Create a reaction-ready solution while preventing moisture ingress and radical initiation.

  • Preparation: Bake all glassware (vials, syringes) at 120°C for at least 4 hours. Cool in a desiccator under vacuum.

  • Purging: Transfer the solid 8-(Bromomethyl)quinoline-5-carbonitrile to an amber glass vial. Seal with a PTFE-lined septum cap. Insert an argon inlet needle and a vent needle. Purge for 5 minutes to completely displace atmospheric oxygen and moisture[1].

  • Solvent Addition: Using a dry, argon-purged syringe, add the required volume of anhydrous, septum-sealed solvent (e.g., Acetonitrile, <50 ppm H2O).

  • Dissolution: Swirl gently. Do not sonicate, as localized cavitation can generate heat and induce radical degradation.

  • Self-Validation Step: Withdraw 2 µL of the solution and spot it on a silica gel TLC plate alongside a known, pure reference standard. Elute using a 3:1 Hexane:Ethyl Acetate system.

    • Pass Criteria: A single, crisp UV-active spot matching the reference Rf.

    • Fail Criteria: A secondary spot near the baseline (hydrolysis) or streaking (polymerization).

Protocol B: Recovery of Degraded Material (Recrystallization) Objective: Salvage a partially hydrolyzed or dimerized batch.

  • Dissolution: Suspend the degraded solid in a minimum volume of warm (40°C) anhydrous ethyl acetate.

  • Filtration: Rapidly filter the mixture through a pad of Celite to remove insoluble polymeric dimers (brown/black specs).

  • Precipitation: Slowly add anhydrous hexanes to the filtrate dropwise until slight turbidity persists.

  • Crystallization: Cool the mixture slowly to room temperature, then transfer to a -20°C freezer overnight.

  • Collection: Filter the purified white/off-white crystals under a blanket of argon. Dry under high vacuum for 4 hours.

  • Self-Validation Step: Perform a 1H-NMR (in CDCl3). Confirm the integration of the benzylic -CH2- singlet (typically around δ 4.5 - 5.0 ppm) against the quinoline aromatic protons. The absence of a peak near δ 4.8 ppm (hydroxymethyl -CH2OH) confirms the successful removal of the hydrolyzed impurity.

Storage and Handling Workflow

StorageWorkflow Start Receive Lyophilized Compound Check Self-Validation: TLC or 1H-NMR Check Start->Check Pass Pass Check->Pass Fail Fail Check->Fail StoreSolid Store Solid: Argon, Amber Vial, -20°C Pass->StoreSolid StoreLiquid Stock Solution: Anhydrous ACN, -20°C Pass->StoreLiquid Purify Recrystallize (Hexane/EtOAc) Fail->Purify Purify->Check Re-evaluate Use Proceed to Alkylation Reaction StoreSolid->Use StoreLiquid->Use

Self-validating workflow for the storage and handling of benzylic bromides.

References
  • Benchchem. "5-(Bromomethyl)quinoline | 1260796-73-3". Benchchem Technical Resources. 1

  • Benchchem. "5-(Bromomethyl)quinoline | 1260796-73-3 (Mechanisms)". Benchchem Technical Resources. 2

  • The Journal of Organic Chemistry. "Induced Circular Dichroism of Achiral Cyclic Bisurea via Hydrogen Bonds with Chiral Carboxylates". ACS Publications. 4

  • Google Patents. "WO1991019475A2 - Quinolinyl-benzoheterobicyclic derivatives as antagonists of leukotriene d4". 3

Sources

Optimization

Technical Support Center: Chromatography Purification of 8-(Bromomethyl)quinoline-5-carbonitrile

Welcome to the Advanced Technical Support Center. Purifying 8-(Bromomethyl)quinoline-5-carbonitrile presents a unique chemical dichotomy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Purifying 8-(Bromomethyl)quinoline-5-carbonitrile presents a unique chemical dichotomy. The molecule contains a basic quinoline nitrogen that strongly interacts with acidic chromatography media, alongside a highly electrophilic benzylic bromide that is exquisitely sensitive to nucleophiles and protic environments.

This guide synthesizes field-proven chromatographic principles to help you navigate these competing reactive liabilities, ensuring high yield and structural integrity.

Part 1: Core Troubleshooting Guides (FAQs)

Q1: My compound is streaking and tailing severely on silica gel. Can I add Triethylamine (Et₃N) to the mobile phase to deactivate the silica? A1: ABSOLUTELY NOT.

  • The Causality: Peak tailing occurs because the basic quinoline nitrogen engages in secondary interactions with residual, acidic silanol groups on the silica stationary phase[1]. While adding 1% Et₃N to the mobile phase is an industry-standard practice to suppress quinoline tailing[2], it is a fatal error for this specific molecule.

  • The Mechanism: 8-(Bromomethyl)quinoline-5-carbonitrile contains a highly reactive benzylic bromide. Et₃N is a potent nucleophile. If mixed on a column, they will rapidly undergo a Menshutkin (Sₙ2) reaction, irreversibly converting your target product into a water-soluble quaternary ammonium salt (a benzyltriethylammonium derivative).

  • The Solution: To prevent tailing without destroying your product, abandon standard silica. Switch to Neutral Alumina (Brockmann Grade III) , which lacks the highly acidic silanols of silica gel, allowing for sharp elution bands without the need for amine modifiers.

Q2: I recovered my product, but NMR/LC-MS shows a significant impurity with a lower R_f value. What happened? A2: This is a classic signature of benzylic bromide degradation.

  • The Causality: Benzylic bromides suffer from inherent stability issues during chromatography[3] and are highly susceptible to solvolysis and hydrolysis[4]. If you used methanol (MeOH) or ethanol (EtOH) in your mobile phase to push the polar quinoline off the column, the bromomethyl group underwent solvolysis, converting your product into 8-(methoxymethyl)quinoline-5-carbonitrile. Alternatively, if your silica gel had high water content, it hydrolyzed to the corresponding hydroxymethyl derivative.

  • The Solution: Strictly exclude protic solvents. Rely on a dry, aprotic solvent gradient such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Ethyl Acetate.

Q3: My purified product turns into a dark, insoluble mass shortly after solvent evaporation. How do I prevent this? A3: Your compound is undergoing thermal self-alkylation.

  • The Causality: The molecule possesses both a nucleophile (the quinoline nitrogen) and a powerful electrophile (the bromomethyl group). Prolonged exposure to heat during solvent concentration promotes intermolecular alkylation, leading to rapid oligomerization or polymerization.

  • The Solution: Concentrate your fractions under reduced pressure with the water bath set strictly below 30 °C . Once dry, immediately flush the flask with Argon or N₂, and store the solid at -20 °C.

Part 2: Optimized Experimental Protocol

To create a self-validating purification system that avoids both tailing and degradation, follow this step-by-step methodology using Neutral Alumina.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude 8-(Bromomethyl)quinoline-5-carbonitrile in a minimum volume of dry Dichloromethane (DCM).

  • Add a small amount of Celite (Do NOT use silica gel, as prolonged contact prior to elution promotes degradation).

  • Evaporate the DCM under reduced pressure at 25 °C until a free-flowing powder is obtained.

Step 2: Column Packing

  • Select Neutral Alumina (Brockmann Grade III, ~150 mesh).

  • Slurry-pack the flash column using 100% dry Hexane. Ensure the column is tightly packed to prevent channeling, which is critical when avoiding amine modifiers.

  • Carefully load the Celite-adsorbed crude mixture onto the top of the alumina bed.

Step 3: Elution Workflow

  • Begin elution with 90:10 Hexane/Ethyl Acetate to wash away non-polar organic impurities.

  • Gradually increase the gradient to 60:40 Hexane/Ethyl Acetate.

  • Maintain a high flow rate (e.g., 30–40 mL/min for a 40g column) to minimize the residence time of the reactive bromide on the stationary phase. Monitor fractions via TLC (UV active at 254 nm).

Step 4: Isolation and Storage

  • Pool the product-containing fractions.

  • Concentrate via rotary evaporation. Critical: The water bath must not exceed 30 °C.

  • Transfer the flask to a high-vacuum manifold for no more than 30 minutes to remove residual solvent.

  • Backfill the flask with Argon, seal tightly, and store immediately at -20 °C.

Part 3: Quantitative Data Analysis

The following table summarizes the expected outcomes when applying different chromatographic parameters to 8-(Bromomethyl)quinoline-5-carbonitrile.

Stationary PhaseMobile Phase SystemTailing Factor (A_s)Target Recovery (%)Primary Failure Mode
Standard Silica (Acidic)Hexane / EtOAc> 2.5 (Severe)40 - 50%Irreversible binding to silanols
Standard Silica + 1% Et₃NHexane / EtOAc / Et₃N1.1 (Excellent)< 5%Quaternary ammonium salt formation
Standard SilicaDCM / MeOH1.5 (Moderate)10 - 20%Solvolysis to methoxymethyl ether
Neutral Alumina (Grade III) Hexane / EtOAc 1.3 (Good) 85 - 95% None (Optimal Conditions)

Part 4: Troubleshooting Visualization

G Start Crude 8-(Bromomethyl) quinoline-5-carbonitrile PhaseSelect Select Stationary Phase Start->PhaseSelect Silica Standard Silica Gel PhaseSelect->Silica Alumina Neutral Alumina (Recommended) PhaseSelect->Alumina Tailing Severe Tailing Observed Silica->Tailing Solvent Select Mobile Phase Alumina->Solvent Et3N Add Et3N? Tailing->Et3N Quat Product Destroyed (Quaternary Salt) Et3N->Quat Yes Et3N->Solvent No Protic DCM / MeOH Solvent->Protic Aprotic Hexane / EtOAc Solvent->Aprotic Solvolysis Product Destroyed (Solvolysis to Ether) Protic->Solvolysis Success High Yield & Purity (Evaporate < 30°C) Aprotic->Success

Fig 1: Troubleshooting workflow for the chromatographic purification of reactive bromomethyl quinolines.

References

  • BenchChem. "Troubleshooting guide for the purification of polar quinoline compounds". BenchChem Technical Support. 1

  • Wolf, C., et al. "Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines". The Journal of Organic Chemistry, ACS Publications. 2

  • Foden, J., et al. "Total Synthesis of the Furopyran Lignans Sumatranin A–D and the Proposed Structure of Sumatranin H". Journal of Natural Products, ACS Publications. 3

  • Lu, F., et al. "Sequencing around 5-Hydroxyconiferyl Alcohol-Derived Units in Caffeic Acid O-Methyltransferase-Deficient Poplar Lignins". Plant Physiology, Oxford Academic. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 8-(Bromomethyl)quinoline-5-carbonitrile

Introduction Welcome to the Technical Support Center for the synthesis and optimization of 8-(Bromomethyl)quinoline-5-carbonitrile. This compound is a critical electrophilic building block in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis and optimization of 8-(Bromomethyl)quinoline-5-carbonitrile. This compound is a critical electrophilic building block in medicinal chemistry and drug development. Its synthesis is typically achieved via the Wohl-Ziegler benzylic bromination of 8-methylquinoline-5-carbonitrile using N-bromosuccinimide (NBS)[1]. However, the electron-deficient nature of the quinoline ring, combined with the high reactivity of the benzylic radical, often leads to complex impurity profiles, including over-bromination and electrophilic aromatic substitution. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yielding, scalable results.

Section 1: Self-Validating Experimental Methodology

Why this protocol works: To prevent the classical pitfalls of thermal Wohl-Ziegler bromination (such as thermal degradation and poor selectivity), this protocol utilizes photochemical initiation at ambient temperature[2]. Furthermore, the addition of an inorganic buffer acts as an HBr scavenger, shutting down the competing ionic electrophilic aromatic substitution pathway[3].

Step-by-Step Protocol: Photochemical Benzylic Bromination
  • Reagent Purification (Critical Step): Recrystallize NBS from boiling water (10 mL/g) and dry under high vacuum overnight in the dark.

    • Causality: Commercial NBS contains traces of Br₂ and HBr, which catalyze undesired ionic ring-bromination instead of the desired radical benzylic bromination.

  • System Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet. Place the flask in a cooling bath maintained at 20–25 °C. Position a 450 nm blue LED light source 5 cm from the flask.

  • Reaction Mixture: Dissolve 8-methylquinoline-5-carbonitrile (1.0 equiv, e.g., 10 mmol) in anhydrous, degassed trifluorotoluene (PhCF₃) or acetonitrile (0.2 M).

    • Causality: Trifluorotoluene is an excellent, non-ozone-depleting alternative to carbon tetrachloride (CCl₄) that stabilizes the radical intermediate[1].

  • Additive Introduction: Add the freshly recrystallized NBS (1.05 equiv) and anhydrous trisodium phosphate (Na₃PO₄, 0.2 equiv).

    • Causality: Na₃PO₄ acts as an HBr scavenger, preventing the buildup of acidic species that trigger competitive ionic bromination on the quinoline core[3].

  • Initiation & Monitoring: Turn on the 450 nm blue LED. Stir vigorously. Monitor the reaction strictly via HPLC or TLC every 15 minutes.

    • Self-Validation System: The reaction mixture should transition from a dense suspension to a clear solution as NBS is consumed, followed by the precipitation of succinimide (which floats or coats the upper walls of the flask).

  • Quenching: Once starting material conversion reaches >95% (typically 1–2 hours), immediately turn off the light and cool the mixture to 0 °C to halt radical propagation.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove succinimide and inorganic salts. Wash the filtrate with ice-cold saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure at <30 °C. Purify rapidly via flash column chromatography (using deactivated silica or a fast gradient) to prevent hydrolysis of the sensitive benzylic bromide. Store the isolated product at -20 °C under argon.

Section 2: Mechanistic Pathway & Reaction Logic

Understanding the radical chain mechanism is essential for troubleshooting. The reaction relies on maintaining a low, steady-state concentration of molecular bromine (the Goldfinger mechanism) to favor benzylic substitution over ring addition[1].

Mechanism Initiator Initiation (450 nm Blue Light) Br_Radical Bromine Radical (Br•) Initiator->Br_Radical Homolysis of Br2/NBS Benzylic_Radical Benzylic Radical Intermediate Substrate 8-Methylquinoline-5-carbonitrile Substrate->Benzylic_Radical + Br• (H-abstraction) Ionic_Pathway Electrophilic Ring Bromination (Ionic Pathway via HBr/Br2) Substrate->Ionic_Pathway Traces of HBr (No Scavenger) Product 8-(Bromomethyl)quinoline-5-carbonitrile (Desired Product) Benzylic_Radical->Product + Br2 (Goldfinger Mechanism) Product->Br_Radical Chain Propagation Overbromination 8-(Dibromomethyl)quinoline... (Over-bromination) Product->Overbromination Excess NBS / Prolonged Time

Radical chain mechanism of Wohl-Ziegler bromination and competing side pathways.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of the dibrominated byproduct (8-(dibromomethyl)quinoline-5-carbonitrile)? A: Over-bromination is the most common failure mode in benzylic functionalization. It occurs when the local concentration of bromine radicals remains high after the primary substrate is consumed. Solution:

  • Strictly limit NBS stoichiometry to 1.05 equivalents.

  • Switch from thermal initiation (e.g., AIBN at 80 °C) to photochemical initiation (Blue LED at 25 °C). Photochemical methods allow for instantaneous halting of radical generation simply by turning off the light, drastically reducing over-bromination[2].

  • Monitor the reaction continuously and quench it at 95% conversion rather than pushing for 100%.

Q2: My reaction stalls at 40-50% conversion. How can I drive it to completion? A: Stalled radical reactions are typically caused by radical quenching or dead initiators. If using AIBN, it degrades over time and must be stored at 4 °C and recrystallized from methanol before use[4]. Furthermore, ambient moisture in the solvent can quench the reaction. Solution: Ensure all solvents are strictly anhydrous and degassed (sparged with argon for 15 minutes). Oxygen is a potent radical scavenger; running the reaction under a strict inert atmosphere is non-negotiable.

Q3: I'm observing unexpected bromination on the quinoline ring instead of the methyl group. What causes this? A: You are observing Electrophilic Aromatic Substitution (EAS). While the quinoline ring is generally electron-deficient (especially with a 5-cyano group), traces of HBr and Br₂ in the NBS can trigger an ionic bromination pathway that outcompetes the radical pathway[2]. Solution: Add an inorganic base like anhydrous Na₃PO₄ (0.2 equiv) to act as an HBr scavenger[3]. Alternatively, ensure your NBS is freshly recrystallized to remove succinic acid and free Br₂ impurities.

Q4: The reaction looks clean on TLC/LCMS, but my isolated yield drops significantly after silica gel chromatography. Why? A: Benzylic bromides on electron-deficient heterocycles are highly susceptible to hydrolysis and nucleophilic attack. Prolonged exposure to the slightly acidic silanol groups on standard silica gel leads to degradation. Solution: Minimize purification time. Use a short, wide column, or pre-treat the silica gel with 1% triethylamine to neutralize acidic sites. Avoid protic solvents (like methanol) during loading or elution.

Section 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why the photochemical, buffered approach is superior for this specific substrate.

Reaction ConditionInitiator / AdditiveSolventTemp (°C)Conversion (%)Desired Monobromide (%)Dibromide Impurity (%)Ring Bromination (%)
Standard ThermalAIBN (0.1 eq)CCl₄80 (Reflux)8868155
Unbuffered Photo450 nm Blue LEDMeCN259276610
Optimized Photo 450 nm LED + Na₃PO₄ PhCF₃ 25 96 92 < 2 < 1
Excess ReagentAIBN (0.2 eq) + 1.5 eq NBSCCl₄809955359

Note: Data represents typical distribution profiles. Yields are determined by quantitative HPLC area percent.

References

  • Benchchem. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Thieme E-Journals. "Bromine-Radical-Mediated Bromoallylation of C–C Unsaturated Bonds: A Facile Access to 1,4-, 1,5-, 1,6-, and 1,7-Dienes and Related Compounds.
  • Wikipedia. "Wohl–Ziegler bromination.
  • ACS Publications. "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination.

Sources

Optimization

Side reactions and byproducts in the synthesis of bromomethylquinolines

Technical Support Center: Synthesis of Bromomethylquinolines From the Senior Application Scientist's Desk Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Bromomethylquinolines

From the Senior Application Scientist's Desk

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the selective functionalization of methylquinolines via the Wohl-Ziegler reaction is a foundational transformation for building complex pharmacophores. However, achieving high chemoselectivity for the monobrominated product (bromomethylquinoline) is notoriously difficult. The delicate kinetic balance between free-radical propagation and competing ionic pathways dictates your yield and purity.

This guide deconstructs the reaction mechanics, providing you with field-proven, self-validating protocols to troubleshoot and eliminate common pitfalls like over-bromination, ring bromination, and hydrolysis.

Mechanistic Root Cause Analysis

The synthesis of bromomethylquinolines typically employs N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions[1]. Understanding the causality behind side reactions is critical for optimization:

  • Over-bromination (Dibromomethylation): The monobrominated product retains an abstractable benzylic hydrogen. If the local concentration of NBS is too high, or the reaction is pushed past full conversion of the starting material, the radical chain will indiscriminately attack the monobrominated species, yielding dibromomethylquinoline[1].

  • Ring Bromination (Electrophilic Aromatic Substitution - EAS): NBS serves to maintain a low, steady-state concentration of molecular bromine (Br₂). If moisture is present, or if radical initiation is inefficient, Br₂ accumulates. The reaction shifts from a homolytic radical pathway to a heterolytic ionic pathway, leading to electrophilic bromination on the quinoline core[1].

  • Hydrolysis / Oxidation: The bromomethyl group is highly electrophilic. Trace water during the reaction or aqueous workup can displace the bromide, yielding hydroxymethylquinoline[1].

Mechanism MQ Methylquinoline Radical Benzylic Radical MQ->Radical NBS, AIBN/hv (Radical Pathway) RingBromo Ring-Brominated Quinoline (EAS) MQ->RingBromo Br2 accumulation Ionic Pathway Mono Bromomethylquinoline (Target) Radical->Mono Br• transfer DiBromo Dibromomethylquinoline (Over-bromination) Mono->DiBromo Excess NBS Prolonged Time

Divergent synthetic pathways in methylquinoline bromination highlighting target vs. side reactions.

Diagnostic Matrix: Reaction Conditions vs. Byproduct Distribution

To help you troubleshoot, the following table summarizes how specific experimental deviations shift the product distribution and how to correct them.

Variable DeviationPrimary Byproduct FormedMechanistic CausalityCorrective Action
NBS > 1.1 Equivalents DibromomethylquinolineExcess bromine radicals abstract the secondary benzylic hydrogen of the product.Strictly limit NBS to 1.01 - 1.05 eq. Stop reaction at 95% conversion.
Moisture in Solvent Hydroxymethylquinoline / Ring BrominationWater reacts with NBS to form HOBr, or hydrolyzes the product. Promotes ionic Br₂ formation.Use strictly anhydrous solvents (e.g., dry CCl₄ or MeCN) and inert atmosphere.
Insufficient Initiator/Light Ring-Brominated QuinolineRadical chain fails to propagate; NBS degrades into ionic Br₂, triggering EAS.Ensure fresh AIBN/BPO. Use a high-intensity UV/Vis lamp to force homolytic cleavage.
High Reaction Concentration Dimerized Quinolines (Wurtz-type)High local concentration of benzylic radicals leads to radical-radical recombination.Dilute the reaction mixture (typically 0.1 M to 0.15 M).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating In-Process Controls (IPCs), the methodology ensures that deviations are caught before irreversible byproduct formation occurs. This general procedure is adaptable for various isomers (e.g., 5-methylquinoline, 8-methylquinoline)[1][2].

Step-by-Step Methodology: Optimized Synthesis of Bromomethylquinoline

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge the system with ultra-high purity Argon for 15 minutes to exclude oxygen (which terminates radical chains) and moisture.

  • Reagent Charging: Add the methylquinoline substrate (1.0 eq, e.g., 10.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous solvent (e.g., CCl₄, benzene, or acetonitrile for a greener alternative) to achieve a 0.15 M concentration. Causality: Dilution prevents radical dimerization.

  • Initiator & Reagent Addition: Add recrystallized N-Bromosuccinimide (1.05 eq, 10.5 mmol) and a catalytic amount of AIBN (0.05 eq, 0.5 mmol)[1]. Validation Check: The NBS must be white. Yellow/orange NBS indicates Br₂ contamination, which will immediately cause ring bromination.

  • Initiation: Irradiate the flask with a high-intensity incandescent or UV lamp and heat to gentle reflux (e.g., 77°C for CCl₄ or 82°C for acetonitrile)[1].

  • In-Process Control (IPC) Monitoring:

    • T = 30 mins: Withdraw a 50 µL aliquot, quench with cold hexane, and analyze via LC-MS or TLC (UV active).

    • Self-Validation: If starting material is >50% consumed and dibrominated mass is <2%, proceed. If dibrominated mass >5%, immediately cool the reaction to halt propagation.

  • Termination: Once the starting material is ~95% consumed (typically 2-4 hours), remove the heat and light source. Do not push for 100% conversion, as the last 5% is where dibromination accelerates[1][3].

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid rapidly. Concentrate the filtrate under reduced pressure at <35°C to prevent thermal degradation.

  • Purification: Purify immediately via flash chromatography or recrystallization. Note: Bromomethylquinolines are potent alkylating agents and can self-condense or degrade on silica if left too long.

Workflow Start Analyze Crude via LC-MS/NMR CheckDi High Dibromomethyl? Start->CheckDi FixDi Reduce NBS to 1.05 eq Stop at 95% conversion CheckDi->FixDi Yes CheckRing Ring Bromination? CheckDi->CheckRing No FixRing Use fresh white NBS Increase UV/AIBN CheckRing->FixRing Yes CheckUnholy Hydroxymethyl byproduct? CheckRing->CheckUnholy No FixUnholy Strict anhydrous setup Argon atmosphere CheckUnholy->FixUnholy Yes Success Optimal Monobromination CheckUnholy->Success No

Diagnostic logic tree for identifying and resolving common Wohl-Ziegler side reactions.

Troubleshooting Knowledge Base (FAQs)

Q: My LC-MS shows a mass corresponding to M+158 (two bromines). How do I suppress this? A: You are observing the dibromomethyl byproduct. This occurs because the benzylic C-H bond in the monobrominated product is still susceptible to radical abstraction. To suppress this, strictly limit your NBS to 1.01–1.05 equivalents[1]. Furthermore, do not attempt to drive the reaction to 100% completion. Stop the reaction at 90-95% conversion; it is much easier to separate the non-polar starting material from the product than to separate the mono- from the di-brominated species.

Q: I am seeing bromination on the quinoline ring instead of the methyl group. What went wrong? A: Ring bromination is the result of an electrophilic aromatic substitution (EAS) pathway, which competes with the desired radical pathway[1]. This happens when molecular bromine (Br₂) accumulates in the reaction mixture. Ensure your NBS is highly pure (recrystallized from water and dried thoroughly; it should be stark white, not yellow). Additionally, ensure your radical initiation is robust—use a fresh batch of AIBN and ensure your UV/heat source is providing enough energy to rapidly cleave the N-Br bond homolytically.

Q: Can I replace Carbon Tetrachloride (CCl₄) with a greener solvent without increasing side reactions? A: Yes. While CCl₄ is the classic solvent for Wohl-Ziegler brominations because it is completely transparent to radicals and non-polar, its toxicity makes it undesirable. Acetonitrile, benzene, or trifluorotoluene (BTF) are excellent alternatives[1]. However, because acetonitrile is more polar, it can slightly stabilize ionic intermediates. If you use acetonitrile, you must be exceptionally rigorous about excluding moisture to prevent the ionic EAS pathway from taking over.

Q: Why does my product degrade into a black tar during purification? A: Bromomethylquinolines are highly reactive alkylating agents. If left neat at room temperature, or if concentrated at high temperatures (>35°C), they can undergo intermolecular Sₙ2 reactions (the quinoline nitrogen of one molecule attacks the bromomethyl group of another), leading to polymeric quaternary ammonium salts. Always store the purified product at -20°C under argon, and minimize the time the compound spends on silica gel during chromatography.

References

  • "Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA", Oxford Academic,[Link]

  • "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein", PMC - National Institutes of Health,[Link]

Sources

Troubleshooting

Safe handling procedures for bromomethylated heterocyclic compounds

Technical Support Center: Safe Handling & Troubleshooting for Bromomethylated Heterocycles Welcome to the Application Support Center. As a Senior Application Scientist, I regularly consult with drug discovery teams and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Safe Handling & Troubleshooting for Bromomethylated Heterocycles

Welcome to the Application Support Center. As a Senior Application Scientist, I regularly consult with drug discovery teams and synthetic chemists facing yield drops, safety incidents, or degradation issues when utilizing bromomethylated heterocyclic compounds (e.g., 2-(bromomethyl)pyridine, 3-(bromomethyl)thiophene).

These compounds are highly electrophilic, making them excellent alkylating agents for C-N, C-O, and C-S bond formation. However, this same reactivity renders them potent lachrymators, potential genotoxins, and highly susceptible to solvolysis[1][2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure both laboratory safety and synthetic success.

Section 1: The Chemistry & Causality of Hazards (FAQ)

Q: Why do my bromomethyl heterocycles degrade so rapidly in storage? A (Causality): Bromomethyl heterocycles feature a highly polarized carbon-bromine bond adjacent to a heterocyclic ring. The benzylic-like position stabilizes the developing positive charge in the transition state, making the compound extremely prone to nucleophilic attack by ambient moisture (hydrolysis)[3]. This reaction yields the corresponding hydroxymethyl heterocycle and hydrobromic acid (HBr). The generated HBr can then autocatalyze further degradation. Solution: Always store these compounds under an inert atmosphere (Argon or Nitrogen) at 2–8°C in tightly sealed, opaque containers to prevent both hydrolysis and photodecomposition[3][4].

Q: What makes these compounds potent lachrymators, and why aren't standard safety glasses enough? A (Causality): Lachrymators react rapidly with the nucleophilic sulfhydryl (-SH) and amine (-NH2) groups of pain receptors (TRPA1 channels) in the corneal epithelium, causing an immediate, severe tearing response[2]. Because standard safety glasses do not form a seal against the face, volatile alkylating vapors can easily bypass the lenses and dissolve directly into the tear film[2]. Solution: Never handle these compounds outside a certified chemical fume hood. Tightly fitting chemical splash goggles are strictly required, and a full face shield should be added if there is a high risk of splashing[1][5].

Section 2: Quantitative Safety & Stability Data

To standardize your laboratory's risk assessment, refer to the following synthesized data for typical bromomethyl heterocycles:

ParameterTypical Value / GuidelineMechanistic Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and exponentially slows the kinetics of ambient hydrolysis[3][4].
Storage Atmosphere Inert Gas (Argon/N₂)Excludes atmospheric moisture and oxygen, effectively shutting down solvolysis pathways[4].
Hydrolysis Half-Life Minutes to Days (pH dependent)Heteroaromatic rings stabilize carbocation intermediates, accelerating water attack at the bromomethyl carbon[3].
Vapor Pressure >0.0004 mmHg at 25°CSufficiently volatile at room temperature to pose severe inhalation and ocular hazards if uncontained[4].

Section 3: Troubleshooting Guide

Symptom: Low yield in alkylation reactions; GC-MS shows significant presence of hydroxymethyl byproducts. Root Cause: Hydrolytic degradation of the bromomethyl starting material prior to or during the reaction. Self-Validating Solution:

  • Perform a GC-MS or NMR purity check of the bromomethyl heterocycle immediately before use[3]. If the impurity is >5%, repurify the starting material.

  • Ensure all solvents are strictly anhydrous and handled under a Schlenk line.

  • If using a biphasic system (e.g., phase transfer catalysis), control the temperature strictly to favor the desired nucleophilic attack over hydroxide-mediated hydrolysis.

Symptom: Uncontrolled exotherm upon addition of the nucleophile. Root Cause: The high electrophilicity of the alkylating agent leads to a rapid, highly exothermic SN2 substitution. Self-Validating Solution: Always add the nucleophile dropwise at 0°C. Validate the stability of the reaction by monitoring the internal temperature; it should not rise by more than 5°C during the addition phase.

Section 4: Standard Operating Procedure (SOP)

Anhydrous Setup and Quenching of Bromomethyl Heterocycle Reactions

To ensure a self-validating and safe workflow, follow this step-by-step methodology:

  • Pre-Reaction Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and cool it under a continuous stream of dry Argon to ensure a completely moisture-free environment.

  • PPE and Environment: Don a flame-resistant lab coat, tightly fitting safety goggles, and double nitrile gloves (inspected for pinholes)[5]. Ensure the fume hood sash is pulled down to the lowest workable height to protect against lachrymatory vapors[2].

  • Reagent Transfer: Transfer the bromomethyl heterocycle using a gas-tight syringe. If the compound is a solid, weigh it rapidly into a vial inside a glovebox or under a localized inert gas blanket[6].

  • Reaction Execution: Dissolve the compound in an anhydrous solvent (e.g., dry THF or DMF). Add the nucleophile dropwise at 0°C to control the exothermic alkylation and prevent thermal degradation.

  • Quenching (Self-Validating Step): To ensure no unreacted, toxic alkylating agent remains, quench the reaction mixture with an excess of a nucleophilic scavenger (e.g., 10% aqueous sodium thiosulfate or ethanolamine)[7].

    • Validation: Calculate the mass balance after quenching. If the reaction behaves as expected, no active lachrymator odors or unreacted starting material spots (via TLC) should be present before the flask is removed from the fume hood.

Section 5: Workflow Visualization

The following diagram maps the logical decision tree for handling these reactive compounds safely.

HandlingWorkflow Storage Retrieve from 2-8°C Inert Storage Purity Purity Check (GC-MS/NMR) Assess Hydrolysis Storage->Purity Degraded Degraded (>5%) Discard or Repurify Purity->Degraded Fail Pure Pure (<5% impurity) Proceed to Fume Hood Purity->Pure Pass PPE Don PPE: Goggles, Double Gloves, Lab Coat, Face Shield Pure->PPE Setup Schlenk Line / Inert Atmosphere Anhydrous Solvents PPE->Setup Reaction Execute Alkylation Control Temperature Setup->Reaction Quench In-Hood Quench (Nucleophilic Scavenger) Reaction->Quench

Workflow for safe handling and reaction setup of bromomethylated heterocyclic compounds.

References

  • safety in the laboratory, Universidad Nacional de Quilmes (unq.edu.ar),
  • Cas 146462-25-1,2-BROMOMETHYL-6-PYRIDINE CARBOXYLIC ACID METHYL ESTER, LookChem,
  • Pyrophorics - Gallium alkyls - Standard Oper
  • Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide, Benchchem,
  • Safety Manual - Duke Chemistry, Duke University,
  • 4-(BROMOMETHYL)-2-CHLOROPYRIDINE SDS, Echemi,
  • Research and Academic Laboratory Safety Manual, University of Texas,
  • The MSDS HyperGlossary: Lachrymator, Interactive Learning Paradigms, Inc.,

Sources

Optimization

Technical Support Center: Preventing Degradation of Quinoline Compounds in Solution

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior and loss of potency of quinoline derivatives in aqueous solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior and loss of potency of quinoline derivatives in aqueous solutions. Quinoline is a privileged scaffold in drug discovery, but its heterocyclic nature makes it highly susceptible to environmental degradation.

This guide is designed to move beyond basic handling instructions. Here, we will explore the underlying chemical causality of quinoline degradation and provide self-validating, field-proven protocols to ensure the absolute integrity of your experimental data.

The Causality of Quinoline Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic mechanisms driving it. Quinoline degradation in solution is primarily governed by photolysis and oxidation, both of which are heavily modulated by the pH of the environment.

  • Photodegradation & Radical Attack: When exposed to UV or ambient sunlight, quinoline absorbs photonic energy, triggering the generation of reactive oxygen species (ROS) in aqueous environments. Superoxide radicals (•O2-) predominantly attack the electron-deficient pyridine ring, leading to ring cleavage and the formation of byproducts such as 2-quinolinone and 4-quinolinone[1]. Conversely, hydroxyl radicals (•OH) tend to attack the benzene ring, yielding various hydroxyquinolines (e.g., 5-hydroxyquinoline, 2-hydroxyquinoline)[1][2].

  • The pH Effect (Mechanistic Causality): The pKa of quinoline is approximately 4.90 to 4.92[3][4]. At an acidic pH (e.g., pH 4.5), the nitrogen atom in the azaarene ring becomes protonated, forming a quinolinium cation. This positive charge withdraws electron density from the entire ring system, making the molecule significantly more susceptible to nucleophilic and radical attack. Consequently, the photodegradation rate of quinoline is markedly accelerated at pH 4.5 compared to a neutral pH of 7.0[2][5].

QuinolineDegradation Quinoline Quinoline (Stable Form) UV_Light UV / Sunlight (hv) Quinoline->UV_Light Photon Absorption Pyridine_Attack Pyridine Ring Attack Quinoline->Pyridine_Attack Benzene_Attack Benzene Ring Attack Quinoline->Benzene_Attack ROS Reactive Oxygen Species (ROS) UV_Light->ROS Superoxide Superoxide Radical (•O2-) ROS->Superoxide Hydroxyl Hydroxyl Radical (•OH) ROS->Hydroxyl Superoxide->Pyridine_Attack Hydroxyl->Benzene_Attack Prod_1 2-quinolinone & 4-quinolinone Pyridine_Attack->Prod_1 Discoloration (Yellow/Brown) Prod_2 5-hydroxyquinoline & 8-hydroxyquinoline Benzene_Attack->Prod_2 Discoloration (Yellow/Brown)

Mechanistic pathways of quinoline photodegradation via reactive oxygen species (ROS) attack.

Troubleshooting FAQs

Q: My quinoline stock solution turned yellow, then brown, after a few weeks on the bench. What is the root cause? A: Discoloration is the classic macroscopic indicator of quinoline compound degradation[5]. This color shift from clear to yellow or brown is caused by the accumulation of oxidized byproducts (such as 2-quinolinone and hydroxyquinolines) resulting from continuous exposure to ambient light and dissolved oxygen[1][2][5]. To prevent this, stock solutions must be stored in amber vials, protected from light, and ideally purged with an inert gas.

Q: I am observing inconsistent assay results and suspect a loss of potency. How do I definitively test if my compound is photolabile? A: Inconsistent potency is a hallmark of compound degradation[5]. To definitively diagnose photolability, you must perform a forced degradation study aligned with ICH Q1B guidelines[6][7]. This involves exposing the solution to a standardized light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[5]. Crucially, you must run a "dark control" simultaneously to isolate light-induced degradation from thermal degradation[7].

Q: Should I adjust the pH of my aqueous quinoline solution to improve stability? A: Yes. Because the pKa of quinoline is ~4.90[3][4], storing the compound in unbuffered water (which often drifts acidic due to dissolved CO2) will protonate the molecule and accelerate degradation[2][5]. Unless your specific formulation strictly requires an acidic environment for solubility, buffer your solution to a neutral or slightly basic pH (pH 7.0 - 7.4) to maintain the quinoline in its neutral, more stable state.

Quantitative Stability Parameters

Use the following table to benchmark your storage conditions against the known degradation triggers for quinoline derivatives.

Degradation FactorCritical Threshold / ConditionMechanistic Effect on QuinolineRecommended Prevention Strategy
pH Level pH < 5.0 (Acidic)Protonation of azaarene nitrogen (pKa ~4.90); accelerates radical attack[2][3].Buffer aqueous solutions to pH 7.0 - 7.4.
Light Exposure > 1.2M lux-hr / 200 Wh/m² UVInduces ROS generation; cleaves pyridine & benzene rings[1][5].Use amber vials; store in dark environments.
Dissolved Oxygen Ambient atmospheric O₂Provides the substrate for superoxide/hydroxyl radical formation[1].Sparge buffers with high-purity Argon/Nitrogen.
Temperature > 25°C (Room Temp)Accelerates the kinetic rate of oxidative and hydrolytic reactions[5].Store stock aliquots at -20°C or -80°C.
Validated Experimental Protocols
Protocol A: Preparation and Storage of Ultra-Stable Quinoline Stock Solutions

Causality Focus: This protocol systematically eliminates the three primary vectors of degradation: light (photolysis), oxygen (oxidation), and protons (acid-catalyzed radical attack).

  • Solvent Selection & Buffering: Prepare a 10 mM to 100 mM buffer solution (e.g., PBS or HEPES) adjusted to pH 7.4. Verify the pH using a calibrated meter.

  • Deoxygenation: Sparge the buffer with high-purity Argon or Nitrogen gas for 15-20 minutes to displace dissolved oxygen, mitigating oxidative pathways.

  • Dissolution: Weigh the quinoline compound and dissolve it in the deoxygenated buffer. If the compound is highly hydrophobic, use a co-solvent (e.g., HPLC-grade DMSO) up to 10% v/v, ensuring the DMSO is from a fresh, anhydrous, and light-protected bottle.

  • Aliquoting: Transfer the solution into amber-colored, chemically inert glass vials (e.g., Type I borosilicate). Avoid clear plastic tubes, which are gas-permeable and offer zero UV protection.

  • Headspace Purging: Gently blow Argon or Nitrogen over the headspace of each vial before immediately capping with a PTFE-lined septum.

  • Storage: Store the aliquots at -20°C or -80°C. Thaw only once before use; strictly avoid freeze-thaw cycles which can introduce micro-bubbles of oxygen[5].

Protocol B: ICH Q1B-Aligned Forced Degradation Testing

Causality Focus: This protocol is a self-validating system. By running a dark control in the exact same thermal environment as the light-exposed sample, any difference in HPLC peak area is definitively attributed to photolysis, not thermal or hydrolytic degradation.

  • Sample Preparation: Prepare the quinoline solution at a standard concentration (e.g., 1 mg/mL) in your chosen solvent/buffer.

  • Vial Setup: Aliquot equal volumes into two identical clear, chemically inert quartz or high-quality glass containers[7].

  • The Dark Control (Critical Step): Completely wrap one of the vials in aluminum foil. This is your dark control. It will experience the exact same temperature fluctuations as the exposed vial, isolating the variable of light[7].

  • Exposure: Place both vials in a calibrated photostability chamber. Expose the samples to a light source ensuring a minimum of 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy[5]. Use quinine chemical actinometry or a calibrated radiometer to validate the light dose[7].

  • Analysis: Analyze both samples using HPLC-UV or LC-MS. Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample against the dark control.

StabilityWorkflow Start Prepare Stock Solution Aliquot Aliquot into Quartz Vials Start->Aliquot Split Split Samples Aliquot->Split Light Expose to Light (1.2M lux-hr, 200 Wh/m² UV) Split->Light Dark Dark Control (Foil Wrapped) Split->Dark Analyze HPLC / LC-MS Analysis Light->Analyze Dark->Analyze Eval Evaluate Degradation % Analyze->Eval

ICH Q1B-aligned forced degradation workflow for evaluating quinoline photostability.

References
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) . BioBoston Consulting. URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products . FDCELL. URL: [Link]

  • Photodegradation of quinoline in water . ResearchGate. URL:[Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension . PubMed (NIH). URL:[Link]

  • Using surfactant-modified clays to determine sorption mechanisms for a representative organic base, quinoline . PubMed (NIH). URL:[Link]

Sources

Troubleshooting

Troubleshooting low yields in the bromination of 8-methylquinoline-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the functionalization of the C8-methyl group of 8-methylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the functionalization of the C8-methyl group of 8-methylquinoline-5-carbonitrile.

The transformation of this starting material into 8-(bromomethyl)quinoline-5-carbonitrile via Wohl-Ziegler radical bromination is a critical intermediate step in drug discovery[1]. However, researchers frequently encounter low yields due to stalled conversions, competitive ring bromination, or over-bromination. This guide provides the mechanistic causality, troubleshooting logic, and a self-validating protocol to ensure reproducible, high-yield syntheses.

Mechanistic Pathway & Troubleshooting Logic

To troubleshoot low yields, we must first understand the competing pathways in the reaction vessel. The desired transformation relies on a radical chain mechanism, but ionic pathways and over-propagation can easily hijack the reaction.

WohlZieglerPathway SM 8-Methylquinoline-5-carbonitrile (Starting Material) NBS NBS + AIBN / hν (Radical Initiation) SM->NBS Heat/Light RingBromo C7-Bromo-8-methylquinoline-5-carbonitrile (Ionic Side Product) SM->RingBromo Moisture / HBr (Electrophilic Aromatic Substitution) Radical C8-Benzylic Radical (Intermediate) NBS->Radical H-Abstraction (-Succinimide) Target 8-(Bromomethyl)quinoline-5-carbonitrile (Target Product) Radical->Target Br Transfer (Propagation) OverBromo 8-(Dibromomethyl)quinoline-5-carbonitrile (Over-bromination) Target->OverBromo Excess NBS / Prolonged Time

Mechanistic workflow of the Wohl-Ziegler bromination of 8-methylquinoline-5-carbonitrile.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My conversion is stalling at 50-60%, resulting in low yields of the 8-(bromomethyl) target. Why is the reaction stopping? A: This is a classic symptom of radical chain termination or initiator depletion. Azobisisobutyronitrile (AIBN) has a half-life of approximately 1 hour at 80 °C. If you add the entire catalytic amount of AIBN at the beginning of the reaction, the initiator radicals will deplete before the starting material is fully consumed. Scientist's Solution: Add the AIBN in three equal portions over the course of the reaction, or utilize continuous visible light irradiation (hν) to maintain a steady state of bromine radicals.

Q2: I am seeing a significant amount of a +79 Da mass impurity by LCMS. How do I minimize this 8-(dibromomethyl)quinoline byproduct? A: The benzylic radical of your monobrominated product is electronically stabilized by the quinoline ring. If N-Bromosuccinimide (NBS) is present in excess, or if the reaction is pushed past 85% conversion, the rate of dibromination becomes highly competitive with monobromination. Scientist's Solution: Strictly limit NBS to 1.05 equivalents. Do not push the reaction to 100% conversion. Quench the reaction when 5–10% of the starting material remains, and separate the unreacted material during chromatography.

Q3: My NMR shows bromination on the quinoline ring (likely C7) rather than the methyl group. Why did the regioselectivity shift? A: Electrophilic aromatic substitution (EAS) has outcompeted the Wohl-Ziegler radical pathway. This occurs when trace moisture is present in the solvent or the NBS reagent. Moisture reacts with NBS to form hypobromous acid (HOBr) and HBr, which catalyzes an ionic ring bromination pathway. Scientist's Solution: Rigorously dry your solvents. Ensure your NBS is pristine (it should be white, not yellow/orange). Recrystallize NBS from boiling water and dry it over P₂O₅ if necessary.

Q4: Can I replace Carbon Tetrachloride (CCl₄) with a greener solvent without sacrificing yield? A: Yes. While CCl₄ is the traditional solvent because it is transparent to radicals[1], its toxicity makes it unviable for modern scale-up. Chloroform (CHCl₃)[2] and cyclohexane[3] are excellent, field-proven alternatives. In fact, studies on methylquinoline derivatives show that switching from CCl₄ to CHCl₃ or cyclohexane can increase isolated yields from ~67% to >80% by improving the solubility profile of the intermediates[2].

Quantitative Data: Solvent & Condition Optimization

The following table summarizes expected outcomes based on varying reaction parameters, synthesizing literature standards for benzylic brominations of methylarenes[2][3].

SolventInitiator StrategyTemp (°C)Target Yield (%)Dibromo Impurity (%)Ring Bromo Impurity (%)Mechanistic Notes
CCl₄ AIBN (Batch addition)766515< 2Traditional baseline; highly toxic; prone to over-bromination[1].
CHCl₃ AIBN (Batch addition)61838< 2Improved solubility profile; greener alternative[2].
Cyclohexane AIBN (Portion-wise) + Light8088 < 5 < 2 Optimal radical stability; continuous initiation prevents stalling[3].
Cyclohexane None (Dark, Wet Solvent)80< 10< 225Moisture triggers ionic EAS pathway; radical pathway fails.
Optimized Experimental Protocol

Synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile Objective: Maximize monobromination while suppressing dibromination and electrophilic aromatic substitution through a self-validating workflow.

Step 1: Reagent Preparation & Dehydration (Self-Validation Checkpoint)

  • Dry 8-methylquinoline-5-carbonitrile (1.0 equiv) under high vacuum for 2 hours prior to use.

  • Validation: Inspect the NBS. If it is yellow or clumps, it contains HBr/moisture. Recrystallize and dry it. Trace moisture will ruin the regioselectivity.

Step 2: Reaction Assembly

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the dried 8-methylquinoline-5-carbonitrile in anhydrous cyclohexane to achieve a 0.2 M concentration.

  • Add freshly purified NBS (1.05 equiv). Causality: Limiting the equivalent ratio strictly prevents the dibromomethyl impurity.

Step 3: Initiation & Propagation

  • Heat the suspension to a gentle reflux (80 °C) under a nitrogen atmosphere.

  • Add Azobisisobutyronitrile (AIBN) (0.05 equiv total) in three equal portions at 0 min, 30 min, and 60 min.

  • Simultaneously irradiate the flask with a 250W visible light source (sunlamp or LED). Causality: The dual initiation (thermal + photochemical) ensures the radical chain does not terminate prematurely.

Step 4: In-Process Monitoring (Self-Validation Checkpoint)

  • Monitor the reaction via UPLC-MS or TLC every 30 minutes.

  • Validation:Quench the reaction immediately when the starting material drops to ~10%. Do not wait for complete consumption, as the rate of dibromination accelerates exponentially at the tail end of the reaction.

Step 5: Quench & Workup

  • Cool the reaction mixture rapidly to 0 °C in an ice bath.

  • Filter the precipitated succinimide byproduct. Scientist's Note: In cyclohexane, the dense succinimide byproduct will sink to the bottom, whereas in traditional CCl₄, it floats.

  • Wash the organic filtrate with saturated aqueous NaHCO₃, followed by water and brine, to neutralize any trace acidic byproducts that could hydrolyze the sensitive benzylic bromide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target 8-(bromomethyl)quinoline-5-carbonitrile from the intentionally unreacted starting material.

References
  • Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents. Source: ResearchGate. 1

  • Molecular probes for understanding disease using PET and fluorescence imaging. PhD thesis. Morgan, Timaeus Edmund Francis (2019). Source: University of Glasgow. 2

  • US20060217569A1 - Process for side-chain bromination of alkylbenzenes. Source: Google Patents. 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Quinoline Carbonitrile Intermediates

Welcome to the Technical Support Center for quinoline carbonitrile synthesis and purification. Quinoline carbonitriles (such as 3-quinolinecarbonitrile and 4-anilino-3-quinoline carbonitrile) are privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline carbonitrile synthesis and purification. Quinoline carbonitriles (such as 3-quinolinecarbonitrile and 4-anilino-3-quinoline carbonitrile) are privileged scaffolds in drug discovery, serving as critical intermediates for tyrosine kinase inhibitors like Bosutinib and Neratinib.

However, the synthesis of these intermediates—often achieved via transition-metal-catalyzed cyanation, Ullmann-like couplings, or radical cyclizations—generates a highly complex impurity profile. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the causality behind impurity formation and self-validating workflows to ensure the scientific integrity of your final Active Pharmaceutical Ingredient (API).

Part 1: Impurity Generation & Causality

Before we can purify a compound, we must understand the mechanistic origins of its impurities. The diagram below maps the primary pathways through which critical impurities are generated during quinoline carbonitrile synthesis.

G SM Starting Materials (Haloquinolines) Reaction Cyanation / Cyclization (Pd/Cu Catalysis) SM->Reaction Reagents Target Target Intermediate (Quinoline Carbonitrile) Reaction->Target Main Pathway Imp1 Regioisomers (Mis-cyclization) Reaction->Imp1 Side Reaction Imp2 Des-cyano Byproducts (Incomplete Rxn) Reaction->Imp2 Stalled Rxn Imp3 Metal Residues (Pd / Cu) Reaction->Imp3 Catalyst Retention Imp4 Hydrolysis Products (Amides/Acids) Target->Imp4 Over-exposure to H2O

Pathway of target and impurity formation during quinoline carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my quinoline carbonitrile intermediate show high levels of carboxamide impurities after workup? A1: The nitrile group (-C≡N) on an electron-deficient quinoline ring is highly susceptible to hydration. During aqueous workups—especially under basic conditions or if residual peroxides are present—hydroxide ions nucleophilically attack the electrophilic carbon of the nitrile. This leads to partial hydrolysis, converting the carbonitrile into a quinoline-carboxamide [1].

Q2: I am synthesizing a Bosutinib intermediate, but I keep detecting a -OH substitution instead of my target halogen. What is causing this? A2: This is a well-documented issue. When condensing 7-(3-chloropropoxy)-4-chloro-6-methoxy-quinoline-3-carbonitrile at elevated temperatures (130-135°C), the highly electrophilic C4 position undergoes nucleophilic displacement by trace water, forming the 4-hydroxy-6-methoxy-quinoline-3-carbonitrile impurity [2]. Controlling the temperature and maintaining strictly anhydrous conditions during condensation is critical.

Q3: Why do standard silica column chromatography methods fail to remove copper/palladium residues from my cyanation step? A3: Transition metals like Pd and Cu form stable coordination complexes with the nitrogen atoms of the quinoline ring. Standard silica gel lacks the binding affinity to break these coordination bonds. As seen in Ullmann-like couplings of 8-bromoquinolines with CuCN [3], specialized scavenging techniques are required to reduce metal content to acceptable pharmaceutical limits (<10 ppm).

Part 2: Downstream Purification Decision Tree

To systematically isolate your target intermediate, follow the logical progression outlined in the decision tree below.

G Crude Crude Mixture Metals High Metal Content? (>10 ppm) Crude->Metals Resin Thiol Resin Scavenging Metals->Resin Yes Hydrolysis Amide/Acid Impurities? (LC-MS Check) Metals->Hydrolysis No Resin->Hydrolysis Wash Aqueous Base Wash (pH 9-10) Hydrolysis->Wash Yes Isomers Regioisomers Present? (HPLC Check) Hydrolysis->Isomers No Wash->Isomers Cryst Selective Recrystallization Isomers->Cryst Yes Pure Purified Quinoline Carbonitrile Isomers->Pure No Cryst->Pure

Decision tree for the downstream purification of quinoline carbonitrile intermediates.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Eradication of Transition Metal Residues via Scavenging

Causality: Sulfur acts as a "soft" Lewis base, which has a remarkably high affinity for "soft" Lewis acids like Pd(0), Pd(II), and Cu(I). Thiol-functionalized silica gel will outcompete the quinoline nitrogen for the metal ions, trapping them on the solid support.

  • Dissolution: Dissolve the crude quinoline carbonitrile in a moderately polar, non-coordinating solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 0.1 M.

  • Resin Addition: Add Thiol-functionalized silica gel (e.g., SiliaBond Thiol) at a ratio of 4-5 equivalents relative to the theoretical metal catalyst load.

  • Incubation: Stir the suspension gently at 40°C for 4 to 12 hours. Mechanistic note: Elevated temperature increases the kinetic rate of ligand exchange from the quinoline to the thiol.

  • Validation Check: Filter a 1 mL aliquot through a 0.22 µm syringe filter and analyze via ICP-MS. If the metal content is >10 ppm, add 2 more equivalents of resin and stir for an additional 4 hours.

  • Filtration: Once validated, filter the entire batch through a pad of Celite to remove the resin, washing the pad with 2 column volumes of solvent. Concentrate the filtrate in vacuo.

Protocol B: Removal of Hydrolysis Byproducts (Carboxamides/Acids)

Causality: Carboxylic acid and primary amide impurities possess significantly higher polarity and hydrogen-bonding capabilities than the target carbonitrile. By manipulating the pH, we can selectively partition these impurities into an aqueous phase.

  • Phase Setup: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., 2-methyltetrahydrofuran).

  • Alkaline Wash: Wash the organic layer with 3 volumes of cold, saturated aqueous sodium bicarbonate (pH ~9.0). Mechanistic note: This deprotonates any carboxylic acid impurities, forcing them into the aqueous phase as sodium salts.

  • Validation Check: Analyze the organic phase via TLC (Ethyl Acetate:Hexane 1:1). The highly polar amide/acid impurities (which typically stay at the baseline) should be absent. If baseline spots persist, perform a second wash.

  • Drying: Separate the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate.

Protocol C: Selective Recrystallization of 4-Hydroxy Impurities

Causality: 4-hydroxy-quinoline-3-carbonitrile impurities exhibit tautomerism (existing partially as quinolones), which drastically alters their crystal lattice energy and solubility profile compared to the target halogenated or etherified quinolines [2].

  • Solvent Selection: Suspend the crude solid in a mixture of Ethanol and Water (typically 80:20 v/v).

  • Heating: Heat the suspension to reflux (approx. 80°C) until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 5°C per hour down to 5°C. Mechanistic note: Rapid crash-cooling will cause the 4-hydroxy impurity to co-precipitate. Slow cooling ensures the target quinoline carbonitrile crystallizes selectively.

  • Isolation & Validation: Filter the crystals and wash with ice-cold ethanol. Run an HPLC-UV (254 nm) analysis; the target purity should exceed 99.0% area.

Part 4: Quantitative Data Summary

The table below summarizes the physicochemical properties of common impurities and the quantitative thresholds required for successful purification.

Impurity ClassTypical OriginAnalytical DetectionPhysicochemical PropertyRecommended Removal Strategy
Transition Metals (Pd/Cu) Cross-coupling (Ullmann/Suzuki)ICP-MS (>10 ppm limit)Soft Lewis AcidsThiol-functionalized silica scavenging
Carboxamides Nitrile hydrolysisLC-MS (+18 Da mass shift)High H-bonding donor/acceptorAqueous alkaline wash (pH 9-10)
4-Hydroxy derivatives Nucleophilic substitution at C4HPLC-UV / LC-MS (-Cl, +OH)Amphoteric, high lattice energySelective recrystallization (EtOH/H₂O)
Regioisomers Mis-cyclization / Radical rxnsNMR / HPLC (isobaric)Similar polarity to targetPreparative HPLC (C18, gradient)

References

  • World Intellectual Property Organization. Process for preparation of bosutinib (WO2015198249A1).
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Available at:[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-(Bromomethyl)quinoline-5-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile.

As a Senior Application Scientist, I frequently see scale-up campaigns fail not due to poor chemistry, but due to a misunderstanding of radical kinetics and intermediate stability. The transformation of 8-methylquinoline-5-carbonitrile to its bromomethyl derivative relies on the[1]. While trivial at the bench scale, translating this free-radical process to multikilogram production introduces severe engineering and safety hurdles. The reaction operates via the[1], where N-bromosuccinimide (NBS) acts as a slow-release reservoir for molecular bromine (Br2). Maintaining an extremely low steady-state concentration of Br2 is critical; failure to do so shifts the kinetic pathway toward over-bromination or thermal runaway[2]. Furthermore, the basic quinoline core presents unique challenges regarding product stability[3].

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling or failing to initiate at the pilot scale? A1: Radical initiation is highly sensitive to dissolved oxygen, which rapidly quenches the benzylic radical intermediates. At scale, simple refluxing is insufficient to drive out oxygen. Furthermore, the half-life of azobisisobutyronitrile (AIBN) at 80 °C is approximately 1 hour. If the reactor is heated too slowly, the initiator may deplete before the optimal propagation temperature is reached. Solution: Thoroughly sparge the solvent with nitrogen for 30 minutes prior to heating. Dose the AIBN in portions only after the target temperature is achieved to ensure a steady supply of initiating radicals[4].

Q2: We are observing >15% of the 8-(dibromomethyl)quinoline-5-carbonitrile impurity. How do we suppress over-bromination? A2: Over-bromination is a kinetic consequence of excess molecular bromine in the system. According to the Goldfinger mechanism, NBS must maintain a low, controlled concentration of Br2[1]. If NBS is poorly dispersed or added in large excess, localized high concentrations of Br2 drive the secondary bromination of the monobromide product. Solution: Strictly limit NBS to 1.02–1.05 equivalents. Ensure the NBS is finely milled to promote uniform dissolution, and use a solvent like trifluorotoluene that optimally balances the solubility of the reagents and the insolubility of the succinimide byproduct[5].

Q3: What is the safest way to manage the exotherm during scale-up? A3: Wohl-Ziegler brominations are notoriously exothermic. A common scale-up failure is the "delayed exotherm," where unreacted NBS and initiator accumulate in solution, followed by a sudden, violent radical chain propagation that overwhelms the reactor's cooling capacity[2]. Solution: Never add all the initiator upfront at scale. Utilize a controlled, portion-wise addition of AIBN (or continuous pumping of an initiator solution) to meter the radical generation. This makes the reaction initiation-rate-limited rather than propagation-rate-limited, allowing the cooling jacket to manage the heat load effectively[2].

Q4: During workup, the product degrades or turns into a black tar. What went wrong? A4: Benzylic bromides are highly electrophilic. When attached to a quinoline ring—which contains a nucleophilic nitrogen—the molecule is highly prone to intermolecular self-alkylation (quaternization), forming polymeric tars[3]. This degradation is dramatically accelerated by heat and basic aqueous conditions (which also promote hydrolysis to the alcohol). Solution: Avoid aqueous NaHCO3 washes entirely. Instead, cool the reaction to 0 °C to precipitate the succinimide byproduct, filter it off, and immediately isolate the product via crystallization from a non-polar anti-solvent[5].

Quantitative Process Optimization Data

To transition from a 1-gram bench synthesis to a 1-kilogram pilot process, several parameters must be optimized to ensure safety and yield.

ParameterBench Scale (1g)Pilot Scale (1kg)Mechanistic Rationale
Solvent Carbon Tetrachloride (CCl4)Trifluorotoluene (PhCF3)CCl4 is toxic and restricted. PhCF3 offers identical radical stability and excellent succinimide precipitation[1].
Initiator Addition Single bolus at RTPortion-wise at 80 °CPrevents accumulation of radicals and subsequent thermal runaway[2].
NBS Stoichiometry 1.10 – 1.20 eq1.02 – 1.05 eqMinimizes the kinetic driving force for the dibrominated impurity[4].
Workup Method Aqueous basic wash & Silica plugDirect filtration & CrystallizationPrevents base-catalyzed hydrolysis and self-polymerization of the quinoline core[3].

Validated Experimental Protocol (1-kg Scale)

Self-Validating System: This protocol utilizes in-process temperature boundaries and anti-solvent crystallization to ensure chemical integrity without relying on chromatography.

  • System Purging: Charge a 20 L jacketed glass-lined reactor with 1.00 kg (5.95 mol) of 8-methylquinoline-5-carbonitrile and 10.0 L of trifluorotoluene. Sparge the solution vigorously with N2 gas for 30 minutes to displace radical-quenching oxygen.

  • Reagent Charging: Add 1.11 kg (6.25 mol, 1.05 eq) of finely milled N-Bromosuccinimide (NBS). Causality Note: Milling prevents localized concentration gradients that lead to dibromination[1].

  • Thermal Equilibration: Heat the reactor to an internal temperature of 80 °C under a gentle N2 sweep.

  • Controlled Initiation: Prepare a solution of 48.8 g (0.30 mol, 0.05 eq) of AIBN in 500 mL of trifluorotoluene. Dose this solution into the reactor at a rate of 5.5 mL/min over 90 minutes. Safety Check: Monitor the jacket temperature continuously; the exotherm must not exceed a ΔT of 5 °C[2].

  • In-Process Control (IPC): Stir for an additional 60 minutes post-addition. Sample for HPLC. The reaction is deemed complete when unreacted starting material is < 2.0%.

  • Quench & Filtration: Cool the reactor to 0 °C over 2 hours. The byproduct, succinimide, will quantitatively precipitate[5]. Filter the cold suspension through a Nutsche filter and wash the cake with 1.0 L of cold trifluorotoluene.

  • Isolation: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to approximately 3.0 L. Slowly add 6.0 L of heptane (anti-solvent) while stirring at 20 °C to crystallize the target compound.

  • Final Collection: Filter the crystalline solid, wash with cold heptane, and dry in a vacuum oven at 35 °C to yield 8-(bromomethyl)quinoline-5-carbonitrile.

Process Visualizations

Pathway A 8-Methylquinoline- 5-carbonitrile B Benzylic Radical Intermediate A->B NBS, AIBN Heat (Initiation) C 8-(Bromomethyl)quinoline- 5-carbonitrile B->C Br2 transfer (Propagation) C->A Quenching D 8-(Dibromomethyl) Impurity C->D Excess NBS (Over-reaction)

Caption: Goldfinger radical mechanism for the Wohl-Ziegler bromination of 8-methylquinoline-5-carbonitrile.

Troubleshooting Start Scale-up Issue Detected Check Analyze Reaction Profile Start->Check Stall Reaction Stalls / No Initiation Check->Stall Incomplete Conversion OverBrom High Dibrominated Impurity Check->OverBrom Over-reaction Degrad Product Degradation During Workup Check->Degrad Low Isolated Yield Sol1 Degas Solvent (N2) Check AIBN Freshness Stall->Sol1 Sol2 Control NBS Dosing Maintain Low [Br2] OverBrom->Sol2 Sol3 Avoid Basic Aqueous Use Crystallization Degrad->Sol3

Caption: Diagnostic logic tree for resolving common failures during the scale-up of benzylic brominations.

References

  • Wohl–Ziegler Bromination - Wikipedia. URL:[Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. URL:[Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction - Organic Process Research & Development, ACS Publications. URL:[Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of 8-(Bromomethyl)quinoline-5-carbonitrile

Welcome to the advanced troubleshooting and methodology center for monitoring reactions involving 8-(Bromomethyl)quinoline-5-carbonitrile . This bifunctional molecule presents unique analytical challenges: it possesses a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for monitoring reactions involving 8-(Bromomethyl)quinoline-5-carbonitrile . This bifunctional molecule presents unique analytical challenges: it possesses a highly basic, UV-active quinoline core and a highly electrophilic, benzylic-like bromomethyl group. Standard analytical approaches often lead to artifactual degradation, poor resolution, or signal loss.

This guide provides field-proven, self-validating methodologies to ensure your analytical data reflects the true state of your reaction.

Analytical Workflow & Troubleshooting Map

TroubleshootingFlow A Reaction Aliquot 8-(Bromomethyl)quinoline-5-carbonitrile B TLC Analysis A->B C HPLC-UV Analysis A->C D LC-MS/MS Analysis A->D TLC_Issue Issue: Severe Tailing B->TLC_Issue HPLC_Issue Issue: On-Column Hydrolysis C->HPLC_Issue LCMS_Issue Issue: Poor Ionization / Solvolysis D->LCMS_Issue TLC_Fix Fix: Add 1-5% Et3N to Mobile Phase TLC_Issue->TLC_Fix HPLC_Fix Fix: Use ACN/Water (Neutral) & Fast Gradients HPLC_Issue->HPLC_Fix LCMS_Fix Fix: Pre-column Derivatization (e.g., 4-DMAP) LCMS_Issue->LCMS_Fix

Analytical workflow and primary troubleshooting pathways for benzylic bromide monitoring.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting

Q: Why does 8-(Bromomethyl)quinoline-5-carbonitrile streak heavily on standard silica TLC plates, and how can I resolve this?

Causality: Tailing and streaking are primarily caused by severe hydrogen bonding and acid-base interactions between the basic quinoline nitrogen and the acidic silanol (Si-OH) groups present on standard normal-phase silica gel[1]. Furthermore, the highly reactive bromomethyl group can undergo partial hydrolysis directly on the acidic silica surface during development, leading to a continuous smear of degradation products[2].

Solution: You must deactivate the acidic silanols. Adding a volatile amine to the mobile phase competitively binds to the silica surface, allowing your analyte to migrate as a tight band[1].

Protocol 1: Deactivated TLC & 2D-Stability Validation

This protocol utilizes a 2D-TLC method as a self-validating system to prove that the compound is not degrading on the stationary phase.

  • Plate Preparation: Prepare a mobile phase consisting of your standard eluent (e.g., 30% EtOAc in Hexanes) supplemented with 2-5% Triethylamine (Et₃N) [1].

  • Spotting: Spot 1 µL of your diluted reaction mixture in the bottom-left corner of a square silica gel plate (2 cm from both edges).

  • First Development: Develop the plate in the amine-doped mobile phase. Remove and dry the plate completely under a gentle stream of nitrogen to remove all solvent and Et₃N.

  • Second Development (Validation): Rotate the plate 90 degrees and develop it a second time in the exact same mobile phase.

  • Analysis: Visualize under UV (254 nm).

    • Validation Check: If the molecule is stable, all spots will lie perfectly on a diagonal line. If you observe spots falling off the diagonal, the bromomethyl group is actively degrading on the silica, and you must switch to neutral Alumina plates.

Section 2: HPLC-UV Methodologies & Solvolysis Mitigation

Q: During HPLC monitoring, I observe a secondary peak growing over time in my sample vial. What is causing this degradation?

Causality: The bromomethyl group at the C8 position is highly activated by the aromatic system and the electron-withdrawing cyano group. It is highly susceptible to nucleophilic substitution (Sₙ2) and solvolysis[3]. If your sample is quenched or diluted in nucleophilic solvents (like methanol) or left sitting in aqueous mixtures, the bromide will rapidly solvolyze to form the corresponding methyl ether or benzylic alcohol.

Table 1: Effect of Analytical Solvents on 8-(Bromomethyl)quinoline-5-carbonitrile

Solvent / ConditionChemical EffectRecommended Action
Methanol / Ethanol Rapid solvolysis forming methyl/ethyl ethers.Strictly avoid as sample diluents or mobile phases.
Unbuffered H₂O Hydrolysis to corresponding benzylic alcohol.Minimize aqueous exposure; utilize fast LC gradients.
Anhydrous Acetonitrile Stable; acts as an aprotic quench.Use exclusively as the primary sample dilution solvent.
Protocol 2: Reliable HPLC Sample Preparation & Self-Validation

This protocol uses an internal standard to validate that peak area changes are due to reaction kinetics, not injection variability or in-vial degradation.

  • Internal Standard: Spike your bulk reaction vessel with a chemically inert internal standard (e.g., dodecane or biphenyl) at a known, constant concentration[3].

  • Aprotic Quench: Withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into 990 µL of anhydrous Acetonitrile to halt nucleophilic attack.

  • Filtration: Filter the quenched sample through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as the amide bonds can act as weak nucleophiles.

  • Fast LC Analysis: Inject immediately using a rapid gradient (e.g., 5–95% ACN in Water over 3 minutes) to minimize the residence time of the benzylic bromide in the aqueous mobile phase.

  • Validation Check: Calculate the ratio of the product peak area to the internal standard peak area. If the absolute area of the internal standard fluctuates by >5% between runs, troubleshoot your autosampler rather than assuming the reaction has stalled.

Section 3: LC-MS/MS Trace Analysis & Derivatization

Q: How can I reliably detect trace levels of this reactive alkyl halide using LC-MS/MS without it degrading in the source?

Causality: Alkyl halides exhibit notoriously poor ionization efficiency in standard electrospray ionization (ESI) and frequently undergo thermal degradation or solvolysis in the LC-MS source before detection.

Solution: Pre-column derivatization using tertiary amines converts the neutral, reactive bromide into a stable, highly polar, pre-charged quaternary ammonium salt. This halts degradation and drastically enhances ESI sensitivity, allowing for low parts-per-million (ppm) detection[4].

Table 2: Comparison of Derivatization Reagents for Alkyl Halides

ReagentReaction ConditionsLOD (Trace Screening)Fragmentation CharacteristicReference
4-DMAP Acetonitrile, 60 °C, 2-4h~10 mg/kgVariable, reagent-related fragments[4]
BPPC High pH, 60 °C, 24h~1 mg/kgHighly specific neutral loss[5]
Protocol 3: Pre-Column Derivatization with 4-DMAP

This protocol ensures quantitative conversion of the benzylic bromide for accurate mass spectrometry.

  • Reagent Prep: Prepare a 0.1 M solution of 4-dimethylaminopyridine (4-DMAP) in anhydrous acetonitrile[4].

  • Sample Mixing: Mix 100 µL of your quenched reaction aliquot with 100 µL of the 4-DMAP reagent.

  • Positive Control Setup: In a separate vial, prepare a validation control by mixing 100 µL of a known benzyl bromide standard with 100 µL of 4-DMAP.

  • Incubation: Incubate both vials at 60 °C for 2 to 4 hours to ensure complete conversion of the bromomethyl group to the quaternary ammonium salt[4].

  • Analysis: Dilute with the LC mobile phase and inject into the LC-MS/MS system.

  • Validation Check: The positive control must yield the expected quaternary ammonium mass transition. If this signal is absent, the derivatization reagent has degraded, or the incubation temperature was insufficient.

References

  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed Source: PubMed / Springer URL:[Link]

  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed Source: PubMed / Elsevier B.V. URL:[Link]

  • Why does tailing happen in TLC? : r/chemhelp Source: Reddit URL:[Link]

  • How do i stop tailing from happening on my HPTLC? Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis &amp; Reactivity Profiling of 8-(Bromomethyl)quinoline-5-carbonitrile Derivatives

As bioconjugation and medicinal chemistry workflows demand increasingly precise electrophiles, the selection of the right alkylating agent becomes critical. While standard benzylic bromides offer baseline reactivity, adv...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation and medicinal chemistry workflows demand increasingly precise electrophiles, the selection of the right alkylating agent becomes critical. While standard benzylic bromides offer baseline reactivity, advanced heteroaryl derivatives like 8-(Bromomethyl)quinoline-5-carbonitrile provide superior reaction kinetics and built-in photophysical properties.

This guide objectively compares the spectroscopic profile and chemical performance of 8-(Bromomethyl)quinoline-5-carbonitrile against standard alternatives, providing researchers with field-proven methodologies and self-validating protocols to ensure structural integrity during synthesis and application.

Mechanistic Rationale: The 5-Carbonitrile Advantage

To understand the superior performance of 8-(Bromomethyl)quinoline-5-carbonitrile, we must analyze its electronic architecture. In the quinoline ring system, the 5- and 8-positions reside on the same carbocyclic ring in a para-like relationship.

When a strongly electron-withdrawing carbonitrile (-CN) group is installed at the 5-position, it exerts a profound pull on the electron density across the π -system. This electronic effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the benzylic carbon (position 8). Consequently, the activation energy required for a nucleophile (such as a primary amine or a thiol) to attack the benzylic carbon is significantly reduced, accelerating the SN​2 displacement mechanism.

Furthermore, the push-pull dynamics created by the electron-deficient quinoline core and the -CN group result in distinct downfield shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and unique vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy.

Pathway A 8-(Bromomethyl)quinoline -5-carbonitrile C Accelerated SN2 Transition State A->C LUMO lowered by -CN B Nucleophile (e.g., R-SH) B->C Attack D Fluorescent Conjugate C->D Bromide Loss

Mechanistic pathway showing accelerated SN2 displacement driven by the electron-withdrawing -CN group.

Comparative Spectroscopic Performance

To objectively evaluate this derivative, we compare its spectroscopic markers and reactivity against the standard1[1] and the generic baseline, Benzyl Bromide. The data below synthesizes the expected empirical shifts based on the electronic environment[2].

Table 1: Spectroscopic and Reactivity Comparison

Parameter8-(Bromomethyl)quinoline-5-carbonitrile8-(Bromomethyl)quinolineBenzyl Bromide
Structure Type Electron-deficient heteroarylStandard heteroarylSimple aryl
1 H NMR (CH 2​ shift) ~5.40 ppm (singlet)5.25 ppm (singlet)4.45 ppm (singlet)
FT-IR Signature 2225 cm −1 (C N), 1590 cm −1 (C=N)1593 cm −1 (C=N)1450 cm −1 (Aryl C=C)
SN​2 Reactivity Exceptionally High (LUMO lowered)High (Chelation assisted)Moderate (Baseline)
Photophysical Utility High (Push-pull fluorescence)ModerateNone (Non-fluorescent)

Note: The baseline 8-(bromomethyl)quinoline exhibits a characteristic CH 2​ singlet at 5.25 ppm[2]. The addition of the 5-carbonitrile group deshields these protons, shifting the resonance downfield to approximately 5.40 ppm.

Self-Validating Experimental Protocols

A common pitfall when handling benzylic bromides is their susceptibility to moisture-induced hydrolysis, which converts the highly reactive bromomethyl group into a relatively inert hydroxymethyl group. The following protocols are designed as self-validating systems to ensure structural integrity prior to downstream bioconjugation.

Protocol A: Anhydrous NMR Validation

Causality: Water contamination will rapidly degrade the electrophile. Utilizing strictly anhydrous deuterated solvents prevents in situ hydrolysis during spectral acquisition.

  • Sample Preparation: In a nitrogen-purged glovebox, dissolve 15 mg of the derivative in 0.5 mL of anhydrous CDCl 3​ . Transfer to an oven-dried NMR tube and seal immediately.

  • Data Acquisition: Acquire 1 H and 13 C spectra at 400 MHz (minimum) at 298 K.

  • Self-Validation Check: Analyze the benzylic region. You must confirm a sharp singlet at ~5.40 ppm. Warning: If a new singlet appears near 4.80 ppm accompanied by a broad peak at ~2.0 ppm (hydroxyl proton), the sample has undergone partial hydrolysis and must be discarded or repurified.

Protocol B: FT-IR Structural Confirmation

Causality: KBr is IR-transparent, but highly hygroscopic. Using rigorously dried KBr ensures that the critical functional group regions are not masked by the broad O-H stretch of absorbed water.

  • Matrix Preparation: Grind 1-2 mg of the compound with 100 mg of anhydrous, oven-dried KBr. Press into a translucent pellet using a hydraulic press at 10 tons.

  • Spectral Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).

  • Self-Validation Check: Verify the presence of the sharp C N stretching frequency at ~2225 cm −1 . Crucially, the absence of a broad band at 3200-3400 cm −1 confirms the integrity of the bromomethyl group against hydrolysis[3].

Workflow S1 Anhydrous Sample Prep (CDCl3 / KBr) S2 1H NMR Analysis Target: ~5.40 ppm S1->S2 S3 FT-IR Analysis Target: 2225 cm-1 S1->S3 S4 Data Synthesis & Purity Validation S2->S4 Confirm CH2 integrity S3->S4 Confirm -CN presence

Self-validating spectroscopic workflow ensuring structural integrity and absence of hydrolysis.

Conclusion

For researchers requiring highly efficient alkylation combined with post-reaction fluorescent tracking, 8-(Bromomethyl)quinoline-5-carbonitrile significantly outperforms generic benzylic bromides. By understanding the electronic causality of the 5-carbonitrile group and employing rigorous, self-validating spectroscopic protocols, scientists can eliminate false negatives in bioconjugation assays caused by reagent degradation.

References

  • Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents ResearchG
  • Novel Heteroaryl Selenocyanates and Diselenides as Potent Antileishmanial Agents American Society for Microbiology (ASM)
  • 8-(Bromomethyl)quinoline (CAS 7496-46-0) Product Profile Sigma-Aldrich

Sources

Comparative

Biological activity of functionalized quinoline-5-carbonitriles

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the therapeutic potential of functionalized quinoline-5-carbonitriles against established clinical standards. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the therapeutic potential of functionalized quinoline-5-carbonitriles against established clinical standards.

Executive Summary

Functionalized quinoline-5-carbonitriles, particularly when fused into tricyclic pyrimidoquinoline architectures, have emerged as highly privileged scaffolds in modern medicinal chemistry. Their rigid, planar, and highly conjugated structures allow for precise intercalation with nucleic acids and targeted binding within enzyme active sites. This guide objectively compares the biological performance of functionalized quinoline-5-carbonitriles against standard therapeutic agents—such as Doxorubicin (anticancer) and Ciprofloxacin (antibacterial)—and provides validated experimental workflows for their synthesis and evaluation.

Comparative Efficacy Profiles

Anticancer Activity: Quinoline-5-Carbonitriles vs. Doxorubicin

Tricyclic pyrimidoquinolines have demonstrated profound cytotoxicity against various human cancer cell lines. The planar geometry of the pyrimido[4,5-b]quinoline core facilitates DNA intercalation, leading to the inhibition of topoisomerases and the subsequent induction of apoptosis[1].

In comparative in vitro assays, specific novel pyrimido[4,5-b]quinoline derivatives (e.g., Compound 45 series) exhibited superior antiproliferative activity compared to the anthracycline chemotherapeutic Doxorubicin. While Doxorubicin yielded an IC₅₀ value of 38 mg/mL in the referenced assay, the functionalized quinoline derivatives achieved IC₅₀ values ranging from 5.5 to 7.0 mg/mL, demonstrating a significantly higher potency profile[2]. This enhanced efficacy is largely attributed to the lipophilic nature of the carbonitrile and functionalized aromatic substituents, which drastically improve cellular permeability and intracellular retention compared to the highly polar doxorubicin molecule.

Antimicrobial Efficacy: Quinoline-5-Carbonitriles vs. Ciprofloxacin

Beyond oncology, the quinoline-5-carbonitrile scaffold is a potent antimicrobial pharmacophore. Functionalized pyrimido[4,5-b]quinoline derivatives synthesized from α,α-ketene dithioacetals (Compounds 105a–j) have been rigorously evaluated against Gram-positive bacteria, specifically Staphylococcus aureus[1].

These derivatives revealed significant antibacterial activity that is directly comparable to Ciprofloxacin at equivalent concentrations[1]. Mechanistically, much like fluoroquinolones, these carbonitrile derivatives are hypothesized to target bacterial DNA gyrase and topoisomerase IV. The electron-withdrawing nature of the carbonitrile group at the 5-position modulates the electron density of the quinoline ring, optimizing the hydrogen-bonding interactions required to stabilize the enzyme-DNA cleavage complex.

Anti-Inflammatory Potential: LOX Inhibition

Quinoline-based dihydropyrimido[1,2-a]quinolin-3-ones derived via KOH-assisted assemblies have shown remarkable multitarget biological profiles, particularly in anti-inflammatory pathways. Specific conjugates demonstrated potent lipoxygenase (LOX) inhibition with an IC₅₀ of 6 µM, alongside strong antiproteolytic activity[3].

Quantitative Data Summary

The following table summarizes the comparative biological activities of functionalized quinoline-5-carbonitriles against standard clinical alternatives based on recent literature data[1][2][3].

Compound Class / DerivativeBiological Target / AssayObserved Efficacy (IC₅₀ / MIC)Reference StandardStandard Efficacy
Pyrimido[4,5-b]quinoline (45a-e) Cytotoxicity (Cancer Cell Lines)5.5 – 7.0 mg/mLDoxorubicin38.0 mg/mL
Pyrimido[4,5-b]quinoline (105a-j) Antibacterial (S. aureus)Equivalent to StandardCiprofloxacinBaseline Equivalent
Dihydropyrimido[1,2-a]quinolin-3-one Anti-inflammatory (LOX Inhibition)6.0 µMStandard LOX InhibitorsAssay Dependent

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanisms of action for functionalized quinoline-5-carbonitriles, highlighting both their cytotoxic and antibacterial pathways.

G Q5C Functionalized Quinoline-5-carbonitriles DNA_Int DNA Intercalation & Topoisomerase Inhibition Q5C->DNA_Int Cytotoxicity Gyrase Bacterial DNA Gyrase Inhibition Q5C->Gyrase Antibacterial Apoptosis Apoptosis Induction (Cancer Cells) DNA_Int->Apoptosis CellDeath Bacterial Cell Death (S. aureus) Gyrase->CellDeath

Dual mechanism of action for quinoline-5-carbonitriles in oncology and infectious diseases.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of a core tricyclic quinoline-5-carbonitrile and its subsequent in vitro evaluation.

Synthesis of 1-hydroxy-3,6-dioxo-4,6-dihydro-3H-pyrimido[1,2-a]quinoline-5-carbonitrile (181)

This protocol describes the highly efficient cyclization method developed by Ukrainets et al.[1][2].

Rationale & Causality: Pyridine is utilized not merely as a solvent, but as a crucial base catalyst. It deprotonates the active methylene group of malononitrile, generating a highly nucleophilic carbanion. This carbanion attacks the electrophilic center of the oxazine ring of the precursor. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable, conjugated tricyclic pyrimido[1,2-a]quinoline system.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of ethyl 2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)acetate (Compound 178) in anhydrous pyridine (10 mL per mmol of substrate).

  • Reagent Addition: Add 1.1 equivalents of malononitrile to the stirring solution at room temperature.

  • Cyclization: Elevate the temperature and reflux the reaction mixture under an inert nitrogen atmosphere for exactly 10 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Allow the mixture to cool to room temperature. Pour the dark solution into crushed ice containing dilute HCl to neutralize the pyridine.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water followed by cold ethanol.

  • Purification: Recrystallize the crude solid from a mixture of DMF/ethanol to yield the pure 1-hydroxy-3,6-dioxo-4,6-dihydro-3H-pyrimido[1,2-a]quinoline-5-carbonitrile (Expected yield: ~76%).

In Vitro Cytotoxicity Screening (MTT Assay)

To objectively compare the synthesized compound against Doxorubicin, a standardized MTT viability assay is employed.

Rationale & Causality: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This reduction only occurs in metabolically active (viable) cells, providing a direct, quantifiable, and self-validating measure of the compound's cytotoxic efficacy.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HeLa) in a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the quinoline-5-carbonitrile derivative and Doxorubicin (positive control) in DMSO (final DMSO concentration < 0.5%). Treat the cells with varying concentrations and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) by plotting the log(concentration) versus normalized cell viability.

References

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review RSC Advances (The Royal Society of Chemistry)[Link]

  • Cyanoacetylenes as Triggers and Partners in KOH-Assisted Assemblies of Quinoline-Based Dihydropyrimido[1,2-a]quinolin-3-ones on Water The Journal of Organic Chemistry (ACS Publications)[Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review (PMC Archive) National Institutes of Health (NIH)[Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to substituted quinolines

Substituted quinolines are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous antimalarial, anticancer, and antibacterial agents[1]. As drug discovery programs demand increasingly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted quinolines are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous antimalarial, anticancer, and antibacterial agents[1]. As drug discovery programs demand increasingly complex functionalization and greener manufacturing processes, the synthetic methodologies used to construct these heterocycles have evolved significantly[2].

This guide provides an objective, data-driven comparison of three primary synthetic routes: the modified Friedländer annulation, transition-metal-catalyzed C–H activation, and visible-light photoredox catalysis. By examining the mechanistic causality, quantitative efficacy, and step-by-step protocols of each route, researchers can strategically select the optimal pathway for their specific library generation or scale-up needs.

Mechanistic Evaluation of Synthetic Routes

The Modified Friedländer Annulation

The classic Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α -methylene carbonyl compound[3]. While traditionally reliant on harsh acid or base catalysis, modern modifications utilize mild organocatalysts like 2,4,6-trichloro-1,3,5-triazine (TCT)[4].

  • Causality of Efficacy: TCT acts as a mild, moisture-activated Lewis acid that gently electrophilically activates the carbonyl group. This prevents the degradation of sensitive functional groups (e.g., esters, halogens) that typically occurs under harsh mineral acid reflux, thereby maximizing atom economy and yield[4].

Transition-Metal Catalyzed C–H Activation

Transition-metal catalysis (utilizing Cu, Pd, or Ru) has revolutionized quinoline synthesis by allowing the use of simple, non-prefunctionalized anilines and alkynes/aldehydes[5].

  • Causality of Efficacy: The metal catalyst facilitates directed ortho-C–H bond activation of the aniline, followed by migratory insertion and reductive elimination[1]. When coupled with molecular oxygen as a terminal oxidant, the metal (e.g., Cu) is continuously reoxidized, closing the catalytic cycle efficiently while producing only water as a byproduct[5].

Visible-Light Photoredox Catalysis

Photoredox catalysis represents the forefront of green quinoline synthesis, utilizing light-absorbing catalysts like 9,10-phenanthrenequinone (PQ) or Ruthenium complexes[6].

  • Causality of Efficacy: Visible light excites the photocatalyst to a highly reactive state, which then induces a single-electron transfer (SET) to the substrate (e.g., 2-vinylarylimine). This generates a radical cation that triggers spontaneous electrocyclization at room temperature, completely bypassing the massive thermal energy barriers of traditional cyclizations[7].

G Start Select Quinoline Synthesis Route Friedlander Friedländer Annulation (Modified) Start->Friedlander Prefunctionalized Substrates TMC Transition-Metal Catalysis Start->TMC Simple Anilines & Alkynes Photoredox Visible-Light Photoredox Start->Photoredox Mild Conditions & High Tolerance F_Pro High Yield, Fast Requires 2-aminoaryl ketones Friedlander->F_Pro T_Pro High Regioselectivity Requires Metal/Oxidant TMC->T_Pro P_Pro Room Temp, Green Requires Photocatalyst Photoredox->P_Pro

Decision matrix for selecting a quinoline synthesis route based on substrate and condition needs.

Quantitative Efficacy Comparison

The following table summarizes the experimental performance metrics of the three methodologies based on standardized literature benchmarks[5],[4],[7].

Performance MetricModified Friedländer (TCT-Cat)Transition-Metal (Cu-Cat)Photoredox (PQ-Cat)
Typical Yield Range 85–98%70–90%80–99%
Reaction Time 25–85 minutes12–24 hours1–4 hours
Operating Temperature 80 °C (Reflux)100–120 °C25 °C (Room Temp)
Catalyst Loading 4 mol%10–20 mol%1–5 mol%
Functional Tolerance Moderate (Tolerates esters/halogens)Good (Sensitive to metal-chelators)Excellent (Tolerates redox-sensitive groups)
Atom Economy High (H₂O byproduct)Moderate (Requires terminal oxidants)Very High (H₂/H₂O byproducts)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic progression.

Protocol A: TCT-Catalyzed Friedländer Synthesis[4]

Objective: Rapid synthesis of 2,3-disubstituted quinolines via mild organocatalysis.

  • Preparation: In a round-bottom flask, dissolve 2-aminoaryl ketone (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add 2,4,6-trichloro-1,3,5-triazine (TCT) at exactly 4 mol%. Causality: TCT acts as a slow-release proton source and Lewis acid, preventing the rapid exothermic degradation seen with direct HCl addition.

  • Reflux & Monitoring: Heat the mixture to 80 °C. Self-Validation: Monitor via TLC under UV light (254 nm). The starting 2-aminoaryl ketone is highly fluorescent; its complete disappearance (typically within 45 mins) confirms the completion of the Knoevenagel condensation and subsequent cyclodehydration.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography.

Protocol B: Cu-Catalyzed Oxidative Annulation[5]

Objective: Synthesis of quinolines from unactivated anilines via C–H functionalization.

  • Preparation: Combine aniline (1.0 mmol), terminal alkyne (1.2 mmol), and CuBr (15 mol%) in a Schlenk tube containing 3 mL of DMSO.

  • Oxidant Introduction: Purge the vessel and backfill with an O₂ atmosphere (1 atm). Causality: O₂ is strictly required to reoxidize the Cu(I) intermediate back to the active Cu(II) species. Without it, the catalytic cycle arrests after one turnover.

  • Heating: Stir the mixture at 110 °C for 16 hours. Self-Validation: The reaction mixture will exhibit distinct color shifts (often green to dark brown) as the copper complex cycles between oxidation states.

  • Workup: Quench with water, extract with dichloromethane, and wash with brine to remove DMSO. Isolate the product via column chromatography.

Protocol C: Photoredox Electrocyclization[7]

Objective: Room-temperature synthesis of polysubstituted quinolines via radical intermediates.

  • Preparation: Dissolve 2-vinylarylimine (0.5 mmol), 9,10-phenanthrenequinone (PQ, 5 mol%), and MgCO₃ (1.0 mmol) in 5 mL of anhydrous dichloromethane.

  • Irradiation: Place the flask 5 cm away from a 460 nm Blue LED light source. Stir at 25 °C for 2 hours. Causality: MgCO₃ acts as an insoluble, mild base that facilitates the crucial deprotonation step following electrocyclization, driving the rearomatization without hydrolyzing the imine precursor.

  • Self-Validation (Control): Run a parallel reaction wrapped in aluminum foil (dark control). The complete absence of product in the dark control validates that the reaction is entirely dependent on the photochemical SET pathway, ruling out thermal background reactions.

  • Workup: Filter the mixture through a short pad of Celite to remove MgCO₃, concentrate under reduced pressure, and purify.

G PC Photocatalyst (PQ) PC_star Excited State (PQ*) PC->PC_star Blue LED (Visible Light) PC_star->PC Ground State Regeneration Radical Iminium Radical Cation PC_star->Radical SET (Oxidation) Substrate 2-Vinylarylimine Substrate->Radical -1 e⁻ Cyclization Electrocyclization Radical->Cyclization Intramolecular Product Substituted Quinoline Cyclization->Product Deprotonation & Dehydrogenation

Mechanistic pathway of visible-light photoredox-catalyzed quinoline electrocyclization.

Strategic Recommendations

For drug development professionals scaling up lead compounds, the Modified Friedländer Synthesis remains the most robust and time-efficient route, provided the requisite 2-aminoaryl ketones are commercially available or easily synthesized.

Conversely, for early-stage discovery and structure-activity relationship (SAR) library generation, Transition-Metal Catalysis offers superior modularity by utilizing highly abundant anilines. However, if the target molecule contains highly sensitive functional groups or redox-labile moieties, Visible-Light Photoredox Catalysis is the undisputed method of choice, offering unparalleled mildness and atom economy.

References

  • Liao, M.-L., et al. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Catalysts, 2025.[Link]

  • Prajapati, S. M., et al. "Recent advances in the synthesis of quinolines: a review." RSC Advances, 2014.[Link]

  • Das, B., et al. "A Rapid, High-yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine." Chemistry Letters, 2007.[Link]

  • Sharma, R., et al. "A review on transition-metal mediated synthesis of quinolines." Journal of Chemical Sciences, 2018.[Link]

  • Zheng, L., et al. "Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines." Organic Letters, 2013.[Link]

  • Tolvanen, A., et al. "Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines." Organic Letters, 2021.[Link]

Sources

Comparative

Structural Validation of 8-(Bromomethyl)quinoline-5-carbonitrile Derivatives: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Methodological comparison, structural elucidation, and self-validating synthetic protocols. Executive Summary The functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Methodological comparison, structural elucidation, and self-validating synthetic protocols.

Executive Summary

The functionalization of 8-(Bromomethyl)quinoline-5-carbonitrile is a critical pathway in modern medicinal chemistry. This bifunctional scaffold features a highly electrophilic benzylic bromide—ideal for nucleophilic substitution (SN2)—and an electron-withdrawing C5-nitrile group that modulates the electronic landscape of the quinoline core. It is frequently utilized in the synthesis of targeted therapeutics, including semicarbazide-sensitive amine oxidase (SSAO) inhibitors[1].

However, derivatizing this scaffold introduces structural ambiguity. Did the nucleophile attack the exocyclic methyl group, or did it participate in an unexpected cyclization with the nitrile? To ensure scientific integrity, researchers must employ robust, self-validating analytical methodologies. This guide objectively compares the three primary analytical alternatives for structural validation—LC-HRMS, Multi-Nuclear NMR, and SCXRD—and provides field-proven protocols for confirming the regiochemistry of these derivatives.

Comparative Analysis of Validation Alternatives

When confirming the structure of a newly synthesized 8-(Bromomethyl)quinoline-5-carbonitrile derivative (e.g., an aminated product), no single analytical technique provides a complete picture instantly. The table below compares the performance, utility, and resource requirements of the three industry-standard alternatives.

Validation TechniquePrimary UtilityRegiochemical ConfidenceTurnaround TimeCost & ComplexityBest Application
1D/2D NMR Spectroscopy Complete atomic connectivity and spatial arrangement.High (via HMBC/NOESY)1–4 HoursModerateRoutine batch validation, isomer differentiation, and structural proof.
LC-HRMS (TOF/Orbitrap) Exact mass, isotopic pattern, and sample purity.Low (Cannot distinguish structural isomers)< 30 MinutesLow (per run)High-throughput screening, reaction monitoring, and confirming halogen loss.
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D stereochemistry and exact bond lengths.Absolute Days to WeeksHighFinal lead compound characterization and regulatory/patent filing.

Analytical Workflow & Decision Matrix

To build a self-validating system, researchers should not rely on a single technique. Instead, the workflow must follow a logical progression where each step confirms the premise of the previous one.

Validation_Pipeline A Derivative Synthesis B LC-HRMS (Purity & Mass) A->B Step 1 C 1D/2D NMR (Connectivity) B->C Step 2 D SCXRD (Absolute Config) C->D Step 3 (Optional)

Fig 1: Sequential analytical workflow for validating quinoline-5-carbonitrile derivatives.

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Synthesis (Derivatization)

Objective: Synthesize 8-((alkylamino)methyl)quinoline-5-carbonitrile via SN2 substitution.

  • Preparation: Dissolve 1.0 equivalent of 8-(Bromomethyl)quinoline-5-carbonitrile in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It accelerates the SN2 reaction by solvating the nucleophile's counter-ion without hydrogen-bonding to the nucleophile itself, maximizing reactivity at the bromomethyl site.

  • Base Addition: Add 2.0 equivalents of anhydrous K2CO3.

    • Causality: K2CO3 acts as a mild, insoluble acid scavenger to neutralize the HBr byproduct. A mild base is strictly required to prevent base-catalyzed hydrolysis or polymerization of the sensitive C5-nitrile group.

  • Nucleophile Addition: Cool the mixture to 0°C and add the primary/secondary amine (1.2 eq) dropwise, then allow it to warm to room temperature.

    • Causality: Initiating the reaction at 0°C suppresses exothermic side reactions, such as bis-alkylation of primary amines.

  • Workup (Self-Validation): Quench with H2O and extract with Ethyl Acetate (EtOAc).

    • Causality: This step is chemically self-validating. The highly polar unreacted amine and inorganic salts partition into the aqueous layer, while the target lipophilic quinoline derivative partitions exclusively into the organic layer, ensuring baseline purity before analysis.

Protocol 2: LC-HRMS Isotopic Profiling

Objective: Confirm successful displacement of the bromide leaving group.

  • Ionization: Subject the organic extract to Electrospray Ionization (ESI) in positive mode.

  • Isotopic Analysis: Analyze the mass spectrum for the loss of the starting material's signature. 8-(Bromomethyl)quinoline derivatives exhibit a distinct 1:1 doublet at M / (M+2) due to the natural abundance of 79Br and 81Br isotopes[2].

    • Causality: The complete disappearance of this 1:1 isotopic doublet is a self-validating indicator that the bromide has been successfully displaced.

  • Mass Accuracy: Confirm that the new[M+H]+ peak matches the calculated exact mass of the aminated derivative within an error margin of < 5 ppm.

Protocol 3: Multi-Nuclear NMR Elucidation

Objective: Prove regiochemistry and confirm the quinoline core remains intact.

  • 1H NMR (CDCl3, 500 MHz): Locate the C8-methylene (CH2) protons.

    • Causality: In the brominated starting material, the high electronegativity of bromine pulls electron density away from the CH2 group, causing it to resonate downfield as a singlet at roughly 5.1 ppm . Upon successful substitution with a nitrogen nucleophile, these protons will shift upfield to approximately 4.0–4.2 ppm [3].

  • 13C NMR: Verify the presence of the nitrile carbon, which should resonate characteristically around 117 ppm .

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: 1D NMR proves the presence of functional groups, but HMBC proves their connectivity. You must map the correlation between the newly shifted C8-methylene protons (~4.1 ppm) and the adjacent quinoline carbons (C7, C8, C8a). This definitively proves the amine is attached to the exocyclic methyl group and has not caused an unexpected ring-opening or cyclization event.

NMR_Logic Start 1H NMR Spectrum (CDCl3) CheckCH2 Analyze C8-CH2 Shift (Expected: ~4.0 ppm) Start->CheckCH2 CheckBr Absence of ~5.1 ppm (Loss of Bromine) Start->CheckBr HMBC 2D HMBC Correlation CheckCH2->HMBC CheckBr->HMBC Valid Structure Confirmed HMBC->Valid CH2 correlates to Amine

Fig 2: Logic tree for NMR-based structural elucidation of the C8-methylene substitution.

Conclusion

While LC-HRMS provides rapid confirmation of mass and halogen loss, it cannot stand alone for the structural validation of 8-(Bromomethyl)quinoline-5-carbonitrile derivatives. The electronic interplay between the C5-nitrile and the C8-methyl group demands the regiochemical certainty provided by 2D NMR (specifically HMBC). By pairing a chemically self-validating workup with this tiered analytical approach, researchers can guarantee the structural integrity of their quinoline-based libraries.

References

  • National Center for Biotechnology Information. "8-(Bromomethyl)quinoline." PubChem Compound Summary for CID 346914. Retrieved from:[Link][2]

  • Arkat USA. "Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors." Arkivoc. Retrieved from:[Link][1]

  • The Royal Society of Chemistry. "Supplementary Information: NMR Characterization of Quinoline-carbonitrile Derivatives." RSC Advances. Retrieved from:[Link][3]

Sources

Validation

HPLC analysis and purity assessment of quinoline compounds

Advanced HPLC Methodologies for the Purity Assessment of Quinoline Derivatives: A Comparative Guide Introduction Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Methodologies for the Purity Assessment of Quinoline Derivatives: A Comparative Guide

Introduction Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial (e.g., fluoroquinolones), and anticancer agents. However, determining the chromatographic purity of quinoline derivatives presents a unique set of challenges. While 1[1], the inherent basicity of the quinoline nitrogen often leads to severe peak tailing, compromising resolution and quantitative accuracy.

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries (Biphenyl and PFP) for quinoline purity assessment. By understanding the underlying chromatographic mechanisms, analytical scientists can move beyond trial-and-error to design robust, self-validating HPLC methods.

Mechanistic Insights: The Peak Tailing Dilemma The primary analytical challenge with quinolines is their basic nitrogen atom (pKa ~ 4.9). In standard reversed-phase HPLC, this basic group can interact strongly with unreacted, acidic silanol groups (pKa ~ 3.5–4.5) on the surface of silica-based columns. This secondary ion-exchange interaction causes the basic analyte to be retained unevenly, resulting in an asymmetrical peak with a 2[2].

To mitigate this, method developers must control the causality of retention:

  • Mobile Phase pH Control: Lowering the mobile phase pH to 3.0 (using modifiers like orthophosphoric acid or formic acid) ensures that the residual silanols are fully protonated and neutral, 3[3].

  • Alternative Selectivities: While traditional C18 columns rely entirely on hydrophobic dispersive forces, alternative phases like Pentafluorophenyl (PFP) and Biphenyl offer orthogonal interaction mechanisms. PFP columns feature highly electronegative fluorine atoms that induce strong dipole-dipole and π−π interactions, making them 4[4].

Workflow Visualization To ensure data integrity, every purity assessment must operate as a self-validating system. The workflow below illustrates the critical path from sample preparation to final quantification, utilizing System Suitability Testing (SST) as a mandatory quality gate.

Workflow Prep Sample Preparation (0.45µm Filtration) Col Column Selection (PFP or Biphenyl) Prep->Col Inject Mob Mobile Phase Setup (pH < 3.0) Col->Mob Elute SST System Suitability (Tf < 1.5, Rs > 2.0) Mob->SST Validate SST->Col Fail (Re-optimize) Pur Purity Assessment (Area Normalization) SST->Pur Pass Criteria

Logical workflow for the self-validating HPLC purity assessment of quinoline compounds.

Comparative Performance: Column Chemistries To objectively evaluate column performance, a standard mixture containing a primary quinoline API and a closely eluting halogenated impurity (4-Chloroquinoline) was analyzed across three different stationary phases.

Chromatographic Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient elution at 1.0 mL/min. UV Detection at 254 nm.

Column ChemistryAnalyteRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Dominant Interaction Mechanism
Endcapped C18 Quinoline4.21.6-Hydrophobic (Dispersive)
4-Chloroquinoline5.81.52.1Hydrophobic
Biphenyl Quinoline4.81.2-Hydrophobic + π−π
4-Chloroquinoline6.51.13.5Enhanced π−π
PFP (Pentafluorophenyl) Quinoline3.91.0-Dipole-Dipole + π−π
4-Chloroquinoline5.10.94.2Halogen bonding + Dipole

Data Synthesis: The C18 column exhibited a Tailing Factor ( Tf​ ) > 1.2, which is2[2]. In contrast, the PFP column provided superior peak symmetry ( Tf​ = 1.0) and the highest resolution ( Rs​ = 4.2) due to the orthogonal dipole and halogen bonding interactions.

Self-Validating Experimental Protocol A robust analytical method must prove its own validity before reporting results. The following step-by-step methodology incorporates a strict System Suitability Test (SST) to guarantee analytical trustworthiness.

Step 1: Sample and Standard Preparation Causality: Particulate matter can alter column frit pressure and degrade peak shape. Furthermore, dissolving the sample in a solvent stronger than the initial mobile phase causes "solvent breakthrough," distorting early eluting peaks.

  • Accurately weigh 10 mg of the quinoline sample and dissolve in 10 mL of the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Aqueous Buffer).

  • Sonicate for 5 minutes to ensure complete dissolution. 3.5 directly into an HPLC autosampler vial[5].

Step 2: System Equilibration Causality: Complex stationary phases like PFP require extensive solvation to stabilize the fluorinated ligands.

  • Install the selected PFP or Biphenyl column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Flush the system with the mobile phase at 1.0 mL/min for a minimum of 15 column volumes until a stable UV baseline is achieved.

Step 3: System Suitability Testing (SST) Causality: The SST acts as a definitive gatekeeper. If the system cannot resolve a known critical pair or yields asymmetrical peaks, the subsequent purity calculation is mathematically invalid.

  • Inject 10 µL of a resolution standard containing the quinoline API and its closest known impurity.

  • Evaluate the chromatogram against strict acceptance criteria:

    • Resolution ( Rs​ ): Must be > 2.0.

    • Tailing Factor ( Tf​ ): 6[6].

    • Precision: Relative Standard Deviation (RSD) of peak areas from 5 replicate injections must be < 2.0%.

  • Decision Point: Do not proceed to sample analysis unless all SST criteria are met.

Step 4: Purity Quantification

  • Inject 10 µL of the prepared quinoline sample.

  • Integrate all peaks excluding the void volume and known solvent peaks.

  • Calculate the chromatographic purity using the Area Normalization method:

    Purity(%)=(AreaTotal​AreaMainPeak​​)×100

Conclusion The purity assessment of quinoline derivatives requires moving beyond default C18 methodologies. By understanding the causality of peak tailing—driven by basic nitrogen-silanol interactions—analysts can rationally select mobile phase pH controls and alternative column chemistries like PFP or Biphenyl. When coupled with a self-validating protocol anchored by strict System Suitability Testing, these optimized methods ensure the highest degree of scientific integrity and analytical trustworthiness in drug development.

References

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning | Analytical Chemistry - ACS Publications. 1

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives - BenchChem.2

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride - Journal of Applied Pharmaceutical Science.3

  • New Chromatography Columns and Accessories at Pittcon 2013, Part I - LCGC International. 4

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography - ResearchGate. 5

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. 6

Comparative

Assessing the metal-chelating properties of quinoline-5-carbonitrile derivatives

As a Senior Application Scientist evaluating novel pharmacophores, I frequently analyze how subtle structural modifications dictate the physicochemical behavior of a molecule. The ability of a compound to sequester metal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently analyze how subtle structural modifications dictate the physicochemical behavior of a molecule. The ability of a compound to sequester metal ions—chelation—is a cornerstone mechanism in treating metal toxicity, neurodegenerative diseases (like Alzheimer's), and cancer[1][2].

While traditional quinoline derivatives like 8-hydroxyquinoline (8-HQ) are established gold standards for metal chelation[1], the emergence of quinoline-5-carbonitrile derivatives (such as fused pyrimido[1,2-a]quinoline-5-carbonitriles) introduces a fascinating paradigm shift[3]. This guide objectively compares the metal-chelating performance of quinoline-5-carbonitrile derivatives against traditional quinoline scaffolds, detailing the causality behind their behavior and providing the self-validating experimental workflows required to characterize them.

Mechanistic Insights: How Structure Dictates Chelation

The chelating efficacy of any quinoline derivative is fundamentally governed by the electron density at its donor atoms (typically the quinoline nitrogen and an adjacent substituent)[1].

The Baseline (8-HQ and 8-Aminoquinoline): Compounds like 8-HQ and 8-aminoquinoline are potent bidentate chelators. They form highly stable, five-membered chelate rings with divalent transition metals like Cu(II) and Zn(II)[1][4]. The electron-donating nature of the hydroxyl or amino groups at the 8-position enriches the electron density of the coordinating atoms, resulting in high stability constants ( logK )[1].

The Quinoline-5-Carbonitrile Shift: Introducing a carbonitrile ( −C≡N ) group at the 5-position drastically alters this electronic landscape. The cyano group is strongly electron-withdrawing via both inductive and resonance effects.

  • The Causality: This withdrawal pulls electron density away from the quinoline ring system and its heteroatom donors[1]. Consequently, the pKa​ of the coordinating nitrogen drops. While this generally lowers the absolute thermodynamic stability ( logK ) of the resulting metal-ligand complex compared to 8-HQ, it provides a critical functional advantage: redox tuning and selectivity .

  • By modulating the electron density, the 5-carbonitrile moiety prevents the chelated metal (such as Cu or Fe) from participating in the Fenton reaction, thereby exhibiting significant antioxidant activities and preventing the generation of Reactive Oxygen Species (ROS)[3][4].

Pathway Q5C Quinoline-5-Carbonitrile Ligand Complex Stable Metal-Ligand Complex Q5C->Complex Coordination Metal Redox-Active Metal (e.g., Cu2+, Fe3+) Metal->Complex Sequestration ROS Reactive Oxygen Species (ROS) Metal->ROS Fenton Reaction Complex->ROS Inhibits ROS OxStress Oxidative Stress ROS->OxStress Induces Damage

Mechanistic pathway of metal chelation inhibiting reactive oxygen species generation.

Comparative Performance Analysis

To objectively benchmark quinoline-5-carbonitrile derivatives, we must compare their quantitative stability metrics against established alternatives. The stability of a metal-ligand complex is quantified by its stability constant ( logK ), where a higher value indicates a stronger binding affinity[1][5].

Ligand ScaffoldPrimary Donor AtomsDenticityCu(II) Stability ( logK1​ )Key Mechanistic Trait
8-Hydroxyquinoline (8-HQ) N, OBidentate~12.0 - 15.0Broad-spectrum chelation; forms highly stable 5-membered rings. High risk of off-target metal stripping[1][2].
8-Aminoquinoline N, NBidentate~10.0 - 13.0High Cu(II) selectivity over Zn(II); facilitates targeted copper extraction from amyloid-beta plaques[4].
Quinoline-5-carbonitrile derivatives (e.g., fused pyrimidoquinolines)N, N/O (varies by fusion)VariableModerateElectron-withdrawing cyano group tunes redox potential; exceptional antioxidant activity with lower off-target toxicity[1][3].

Data synthesis derived from comparative stability profiling of quinoline derivatives and pyrimidoquinoline analogs[1][3][4].

Experimental Workflows for Chelation Assessment

To validate the chelating properties of a newly synthesized quinoline-5-carbonitrile derivative, researchers must utilize a self-validating experimental system. The most robust method for determining both the stoichiometry and the stability constant of the complex is UV-Vis Spectrophotometric Titration coupled with the Mole-Ratio Method [4][5].

This protocol is self-validating because the emergence of clear isosbestic points during the titration mathematically proves the existence of a clean, two-state equilibrium between the free ligand and the metal-ligand complex[4].

Step-by-Step Methodology: UV-Vis Titration & Mole-Ratio Method
  • Reagent Preparation:

    • Prepare a standardized 50μM stock solution of the target metal ion (e.g., CuCl2​ or ZnCl2​ ) in a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4)[4].

    • Prepare a 1mM stock of the quinoline-5-carbonitrile derivative in a miscible co-solvent (e.g., spectroscopic grade DMSO) to ensure complete dissolution.

  • Titration Series Setup:

    • Aliquot a fixed volume of the metal ion solution into a series of quartz cuvettes.

    • Successively add increasing molar equivalents of the ligand to the cuvettes, covering a ligand-to-metal ratio ( [L]/[M] ) ranging from 0.1 to 5.0[5].

  • Thermodynamic Equilibration:

    • Incubate the mixtures at a constant temperature (25°C) for 30 minutes. Causality: This ensures the system reaches thermodynamic equilibrium, preventing kinetic artifacts from skewing the absorbance data[5].

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectra from 200 nm to 600 nm.

    • Validation Check: Identify isosbestic points. If absent, the complex may be precipitating, or multiple uncharacterized coordination states are forming.

  • Mole-Ratio Plotting:

    • Plot the absorbance at the complex's maximum wavelength ( λmax​ ) against the molar ratio ( [L]/[M] ).

    • The point of inflection (where the curve plateaus) indicates the binding stoichiometry (e.g., 1:1 or 2:1)[5].

  • Non-Linear Regression Analysis:

    • Input the titration data into a non-linear regression software (e.g., HypSpec or Dynafit) to calculate the apparent stability constant ( logK ).

Workflow Prep 1. Solution Prep Fixed [Metal], Variable [Ligand] Eq 2. Equilibration Incubate to Thermodynamic Stability Prep->Eq UV 3. UV-Vis Titration Record Spectra & Isosbestic Points Eq->UV Plot 4. Mole-Ratio Plot Absorbance vs [L]/[M] Ratio UV->Plot Calc 5. Regression Analysis Determine Stoichiometry & log K Plot->Calc

Step-by-step experimental workflow for determining metal-ligand stability constants.

Conclusion

While 8-hydroxyquinolines remain the benchmark for raw chelating power, quinoline-5-carbonitrile derivatives offer a sophisticated alternative for drug development. By leveraging the electron-withdrawing nature of the cyano group, these derivatives sacrifice absolute binding strength for enhanced biological utility—specifically, fine-tuned redox modulation and potent antioxidant activity[1][3]. For researchers aiming to design therapeutics that neutralize metal-induced oxidative stress without indiscriminately stripping essential trace metals, the 5-carbonitrile modification represents a highly viable structural strategy.

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Validation

Decoding Fluorescence Efficiency: A Quantum Yield Comparison Guide for Quinoline Derivatives

Quinolines represent a privileged, highly tunable scaffold in the design of fluorescent probes. Widely utilized in cellular imaging, metal ion sensing, and drug discovery, the utility of a quinoline derivative is fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinolines represent a privileged, highly tunable scaffold in the design of fluorescent probes. Widely utilized in cellular imaging, metal ion sensing, and drug discovery, the utility of a quinoline derivative is fundamentally governed by its fluorescence quantum yield ( ΦF​ )—the ratio of photons emitted to photons absorbed.

As a Senior Application Scientist, I frequently observe researchers selecting fluorophores based solely on excitation/emission spectra, overlooking how environmental sensitivity and non-radiative decay pathways dictate actual signal brightness in an assay. This guide provides an objective, data-backed comparison of quinoline derivatives, dissecting the structural and environmental mechanisms that govern their quantum yields, and outlines self-validating protocols for accurate photophysical characterization.

Mechanistic Insights: What Drives Quantum Yield in Quinolines?

To engineer or select an optimal quinoline fluorophore, one must understand the causality behind its emission efficiency. Quantum yield is not a static number; it is a dynamic competition between radiative emission and non-radiative decay.

Structural Rigidity and Rotational Suppression

Non-radiative decay is the primary enemy of high quantum yield. When peripheral groups on a fluorophore freely rotate, the molecule can easily reach conical intersections where excited-state energy is dissipated as vibrational heat. Derivatives that incorporate rigid fused rings or tethered bulky groups (e.g., pyrazole-tethered quinolines) suppress this rotation. By restricting these non-radiative pathways, the excited state energy is funneled almost exclusively into radiative emission, achieving quantum yields up to 0.75[1].

Excited-State Proton Transfer (ESPT) vs. Chelation-Enhanced Fluorescence (CHEF)

The classic photophysical case study is 8-Hydroxyquinoline (8-HQ). In aqueous or protic environments, 8-HQ exhibits an ultra-weak quantum yield ( ΦF​<0.0002 )[2]. Upon photoexcitation, the molecule undergoes an ultrafast Excited-State Proton Transfer (ESPT) from the hydroxyl group to the quinoline nitrogen. This forms a dark tautomeric state that decays non-radiatively within picoseconds[3].

However, when 8-HQ chelates a metal ion like Zn²⁺ or Mg²⁺, the proton is displaced, ESPT is entirely blocked, and the complex becomes highly rigid. This structural locking triggers Chelation-Enhanced Fluorescence (CHEF), skyrocketing the quantum yield to ~0.60–0.70[4].

Solvent Polarity and Protonation States

The microenvironment is just as critical as the molecular structure. For instance, the native state of isoquinoline has a quantum yield of less than 1%. However, protonation in acidic environments shifts the excited state from an (n,π) transition to a highly emissive (π,π) transition, significantly enhancing the quantum yield up to 0.27[5]. Similarly, 8-HQ shows enhanced fluorescence in polar aprotic solvents like DMF and DMSO, as these solvents disrupt intramolecular hydrogen bonding without facilitating the quenching ESPT pathway.

G N1 8-HQ (Ground State) N2 Photoexcitation (hν) N1->N2 N7 Metal Chelation (e.g., Zn²⁺, Mg²⁺) N1->N7 Pre-excitation N3 Excited State 8-HQ* N2->N3 N4 Aqueous/Protic Solvent (ESPT Pathway) N3->N4 N5 Tautomer Formation (Dark State) N4->N5 Proton Transfer N6 Non-Radiative Decay (Φ < 0.0002) N5->N6 N8 Rigid Chelate Complex* N7->N8 Photoexcitation N9 Strong Fluorescence (Φ up to 0.70) N8->N9 Radiative Decay

Fig 1: Photophysical pathways of 8-HQ demonstrating ESPT quenching vs. CHEF activation.

Quantitative Comparison of Quinoline Derivatives

The following table summarizes the fluorescence quantum yields of various quinoline derivatives across different environments. Note: ΦF​ is highly dependent on solvent polarity, pH, and temperature.

Fluorophore Class / DerivativeEnvironment / SolventQuantum Yield ( ΦF​ )Key Application / Photophysical NotesRef
2-(2-Aminoethoxy)quinoline Methanol~0.12 – 0.85Versatile probe scaffold; highly tunable via substitution.[6]
Isoquinoline (Protonated) DichloromethaneUp to 0.27pH-sensitive sensing; relies on (n,π) to (π,π) shift.[5]
8-Hydroxyquinoline (8-HQ) Water / Alkanes< 0.0002Baseline state; heavily quenched via ultrafast ESPT.[2]
8-HQ–Zn²⁺ Complex Ethanol / Buffer0.60 – 0.70Metal ion chemosensor; activated via CHEF mechanism.[4]
1H-Pyrazolo[3,4-b]quinoline n-Hexane0.128OLED luminophores; highly sensitive to solvent polarity.[7]
Pyrazole-tethered quinoline Acetonitrile / DMSOUp to 0.75High-brightness material science; rotational suppression.[1]
Quinazoline-based analogs CyclohexaneUp to 0.87High-efficiency donor-acceptor probes; large Stokes shifts.[8]

Experimental Protocols: Self-Validating Systems

While absolute quantum yield requires an integrating sphere, routine laboratory characterization relies on the Relative Determination Method . This protocol compares the fluorescence of your quinoline derivative against a well-characterized standard (e.g., Quinine Sulfate in 0.05 M H₂SO₄, ΦF​=0.577 ).

The Causality of Assay Design: The most common failure point in this assay is the inner filter effect—a phenomenon where a highly concentrated fluorophore re-absorbs its own emitted photons. This artificially depresses the integrated emission area, leading to a falsely low quantum yield calculation. To build a self-validating system, we utilize a dilution series. By plotting Integrated Fluorescence Intensity versus Absorbance, the linearity of the resulting slope inherently proves that concentration-dependent quenching and inner filter effects are absent[9].

Step-by-Step Methodology
  • Standard Selection & Solvent Matching: Choose a reference standard with an absorption and emission profile that closely overlaps your quinoline derivative. Ensure the refractive index ( η ) of the solvents used for the sample and standard are known.

  • Dilution Series Preparation: Prepare a series of 4 to 5 dilute solutions for both the quinoline sample and the standard.

  • Absorbance Verification (Critical Step): Measure the UV-Vis absorbance of all solutions. You must ensure the optical density (absorbance) at the chosen excitation wavelength ( λex​ ) is strictly ≤0.1 .

  • Fluorescence Integration: Excite the samples at the exact same λex​ used for the absorbance reading. Record the emission spectra and integrate the total area under the fluorescence emission curve ( I ).

  • Data Plotting & Calculation: Plot the Integrated Fluorescence Intensity ( I ) on the y-axis versus Absorbance ( A ) on the x-axis for both the sample and standard. Extract the gradients (slopes, m ) of the linear fits. Calculate the relative quantum yield using the following equation:

Φx​=Φs​×(ms​mx​​)×(ηs2​ηx2​​)

(Where x is the sample, s is the standard, and η is the refractive index of the solvent).

Workflow S1 Sample & Standard Preparation S2 Absorbance Measurement (Keep OD < 0.1) S1->S2 Match solvents S3 Fluorescence Emission Spectroscopy S2->S3 Excite at same λ S4 Integrate Emission Peak Area S3->S4 Correct instrument S5 Calculate ΦF (Relative Method) S4->S5 Refractive index

Fig 2: Self-validating experimental workflow for relative quantum yield determination.

References

  • BenchChem. "A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores." 6

  • BenchChem. "A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives." 9

  • RSC Advances. "Fluorescence enhancement of quinolines by protonation." 5

  • ACS The Journal of Physical Chemistry B. "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects." 2

  • Institute for Basic Science (IBS). "Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer." 3

  • PMC / NIH. "Preparation and photophysical properties of quinazoline-based fluorophores." 8

  • RSC. "In(OTf)3-catalysed A3-annulation strategy towards the synthesis of pyrazole-tethered quinoline derivatives and assessment of their luminescent properties." 1

  • NIScPR. "Photo physical properties of 8-hydroxy quinoline."

  • ResearchGate. "Structural parameters of Zn(II) complexes of 8-hydroxyquinoline-based tripodal ligands affect fluorescence quantum yield." 4

  • PMC / NIH. "Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations." 7

Sources

Comparative

In vitro cytotoxicity assays for novel quinoline compounds

As a Senior Application Scientist, evaluating the therapeutic potential of novel compounds requires more than just running a standard protocol; it demands a critical understanding of both the drug's mechanism and the bio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic potential of novel compounds requires more than just running a standard protocol; it demands a critical understanding of both the drug's mechanism and the biophysical limitations of your assay.

Quinoline derivatives—a versatile class of nitrogen-containing heterocycles—have demonstrated profound pharmacological potential, particularly in oncology[1]. However, their unique physicochemical properties, such as intrinsic fluorescence, intense coloration, and redox potential, can severely interfere with standard in vitro viability readouts. This guide provides an objective, data-driven comparison of the most common cytotoxicity assays used for quinoline screening, detailing the causality behind assay selection and providing self-validating protocols to ensure absolute data integrity.

Mechanisms of Quinoline Cytotoxicity

Before selecting an assay, one must understand the cellular events triggered by the compound. Quinoline-based compounds express broad-spectrum anticancer potential by acting on multiple cellular targets[1]. Many 4-substituted and 7-substituted quinoline derivatives exert their cytotoxic effects by inhibiting crucial signaling pathways (like PI3K/Akt), disrupting the mitochondrial transmembrane potential ( ΔΨ ), and generating reactive oxygen species (ROS)[2][3]. This mitochondrial stress ultimately leads to caspase-dependent apoptosis[2].

Because the mitochondrion is the primary casualty of many quinoline derivatives, assays that measure mitochondrial function or ATP production often yield the most sensitive and immediate readouts.

G Quinoline Quinoline Derivative DNA DNA Intercalation / Damage Quinoline->DNA targets Kinase Kinase Inhibition (e.g., PI3K/Akt) Quinoline->Kinase inhibits Mito Mitochondrial Depolarization DNA->Mito stress signal Kinase->Mito pro-apoptotic shift Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis execution

Quinoline-induced apoptosis signaling pathway.

Comparative Analysis of Cytotoxicity Assays

When screening quinoline libraries, researchers typically rely on three primary assay categories: metabolic reduction (MTT), ATP quantitation (Luminescence), and membrane integrity (LDH release)[4][5].

MTT Assay (Metabolic Activity)

The MTT assay measures the reduction of tetrazolium salts to purple formazan by metabolically active cells[4].

  • The Pitfall: Quinolines with strong redox activity can directly reduce MTT in the absence of cells, leading to false-negative cytotoxicity (overestimation of viability). Furthermore, highly colored quinoline derivatives may absorb light at the 540-570 nm range used to quantify formazan[3].

ATP Luminescence Assay (CellTiter-Glo)

This assay quantifies intracellular ATP as a marker of metabolically active cells using a luciferase reaction[4].

  • The Advantage: ATP depletion occurs rapidly following mitochondrial toxicity. This assay is highly resistant to colorimetric interference from the quinoline compound itself, offering superior sensitivity and a broader dynamic range[5].

LDH Release Assay (Membrane Integrity)

Measures lactate dehydrogenase leaked from damaged cells into the culture medium[4].

  • The Limitation: LDH is a late-stage marker of cell death (necrosis or late apoptosis). Because quinolines often induce early mitochondrial apoptosis before membrane rupture, LDH assays might underestimate early-stage cytotoxicity compared to ATP assays[4][5].

Table 1: Objective Comparison of Assay Performance
Assay TypeTarget MarkerSensitivityThroughputQuinoline Interference RiskCost per Well
MTT OxidoreductaseModerateHighHigh (Color/Redox)Low
ATP Luminescence Intracellular ATPHighUltra-HighLow High
LDH Release Membrane IntegrityLow-ModerateMediumModerate (Fluorescence)Medium

Experimental Data: Assay Concordance in Quinoline Screening

To illustrate the impact of assay selection, we can examine the comparative IC50 profiling of a representative novel quinoline derivative (e.g., Compound 91b1) against standard human cancer cell lines (A549 Lung Carcinoma and MCF-7 Breast Cancer)[6].

Table 2: Comparative IC50 Values for Quinoline Derivative 91b1 (72h Exposure)
Cell LineMTT Assay IC50 (µM)ATP Assay IC50 (µM)LDH Assay IC50 (µM)
A549 (Lung) 4.2 ± 0.32.8 ± 0.16.5 ± 0.4
MCF-7 (Breast) 5.1 ± 0.43.5 ± 0.27.8 ± 0.5
HUVEC (Normal) > 50.0> 50.0> 50.0

Data Interpretation: The ATP assay consistently reports a lower IC50. Mechanistically, this is because mitochondrial depolarization (ATP loss) precedes the complete halt of oxidoreductase activity (MTT) and eventual membrane rupture (LDH). Relying solely on LDH would result in an underestimation of the compound's potency.

Self-Validating Experimental Protocols

To ensure reproducibility and mitigate compound interference, the following protocols integrate necessary internal controls, creating a self-validating system.

Workflow Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Quinoline (Serial Dilution) Incubate1->Treat Incubate2 4. Incubate 72h (Drug Exposure) Treat->Incubate2 Assay 5. Add Assay Reagent (MTT/ATP) Incubate2->Assay Read 6. Read Signal (Abs/Lum) Assay->Read

Step-by-step in vitro cytotoxicity screening workflow.

Protocol 1: Modified MTT Assay (Accounting for Colorimetric Interference)

This protocol includes a critical background subtraction step to account for quinoline absorbance.

  • Cell Seeding : Seed cells at 5,000 cells/well in a 96-well plate[3].

    • Causality: Incubate for 24h to allow cells to re-enter the log growth phase and adhere to the substrate.

  • Compound Treatment : Treat with serial dilutions of the quinoline compound (0.1 µM to 100 µM). Crucial Step: Include a "No Cell + Compound" control well for every concentration.

    • Causality: This control validates the assay by allowing you to subtract any background absorbance caused by the intrinsic color or cell-free redox activity of the quinoline derivative.

  • Incubation : Incubate for 72h under standard culture conditions (37°C, 5% CO2).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

    • Causality: Provides sufficient time for viable mitochondria to accumulate insoluble purple formazan crystals.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO.

    • Causality: Aspirating the media removes the unreacted quinoline compound, minimizing optical interference, while DMSO fully dissolves the intracellular formazan.

  • Measurement : Read absorbance at 570 nm. Subtract the "No Cell + Compound" background from the respective treatment wells to yield the true viability signal.

Protocol 2: ATP Luminescence Assay (High-Fidelity Readout)
  • Preparation : Equilibrate the assay reagent and the 96-well plate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause edge effects, invalidating the data.

  • Lysis and Reaction : Add a volume of ATP reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing : Shake the plate vigorously on an orbital shaker for 2 minutes.

    • Causality: Ensures complete cellular lysis and uniform mixing of the released ATP with the luciferin/luciferase complex.

  • Signal Stabilization : Incubate at room temperature for 10 minutes.

    • Causality: Allows the luminescent signal to reach a steady state, preventing signal decay during the read time.

  • Measurement : Record luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.

Sources

Validation

Structure-activity relationship (SAR) studies of quinoline-based compounds

Executive Summary As a Senior Application Scientist overseeing kinase inhibitor screening cascades, I frequently evaluate the translational potential of heterocyclic pharmacophores. The quinoline scaffold remains a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist overseeing kinase inhibitor screening cascades, I frequently evaluate the translational potential of heterocyclic pharmacophores. The quinoline scaffold remains a privileged structure in oncology due to its predictable structure-activity relationship (SAR) and its ability to act as an ATP-competitive inhibitor[1][2]. This guide provides an objective, data-driven comparison of FDA-approved quinoline-based receptor tyrosine kinase (RTK) inhibitors—specifically Cabozantinib and Lenvatinib—against emerging analogs. Furthermore, it outlines the self-validating experimental workflows required to evaluate these compounds from primary biochemical screening to cellular mechanistic validation.

Mechanistic Rationale & SAR Principles

The efficacy of quinoline-based inhibitors stems from their structural mimicry of the adenine ring of ATP. Understanding the spatial geometry of the kinase ATP-binding cleft is essential for rational drug design and evaluation[3].

  • The Quinoline Core (Hinge Binding): The nitrogen atom at position 1 of the quinoline ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2), anchoring the molecule within the active site[1].

  • Position 4 Substitutions (Hydrophobic Pocket): The substitution at C4 dictates kinase selectivity. Cabozantinib utilizes a 4-(4-fluorophenoxy) group that extends deep into the hydrophobic pocket, stabilizing the DFG-out (inactive) conformation of c-Met and VEGFR2[2][4]. Conversely, Lenvatinib employs a 4-phenoxy group linked to a cyclopropyl urea moiety, optimizing its fit within the ATP-binding cleft of VEGFR1-3 and FGFR1-4[5].

  • Position 6 and 7 Substitutions (Solvent Channel & Toxicity Mitigation): Methoxy groups at C6 and C7 (present in Cabozantinib and Foretinib) project into the solvent-exposed region, enhancing aqueous solubility[2][4]. Crucially, modifications in this region are used to lower the basicity and lipophilicity of the quinoline nitrogen, a necessary SAR strategy to mitigate off-target hERG ion channel inhibition—a notorious toxicity liability in quinoline drug development[6].

Comparative In Vitro Profiling

To objectively compare these alternatives, we must look at their biochemical IC₅₀ values against primary targets. The table below synthesizes standard profiling data, illustrating how structural modifications shift the selectivity profile from a broad-spectrum anti-angiogenic focus (Lenvatinib) to a dual c-Met/VEGFR2 blockade (Cabozantinib and Foretinib).

CompoundPrimary TargetsVEGFR2 IC₅₀ (nM)c-Met IC₅₀ (nM)Structural Hallmark
Cabozantinib VEGFR2, c-Met, RET~0.035~1.34-(4-fluorophenoxy)quinoline core, C6/C7 dimethoxy
Lenvatinib VEGFR1-3, FGFR1-4~4.0>10004-phenoxyquinoline with cyclopropyl urea
Foretinib c-Met, VEGFR2~0.8~0.44-phenoxyquinoline with morpholine solvent-channel probe
Compound 26 (Emerging)c-Met>1000~9.33,6-disubstituted quinoline (high c-Met selectivity)

(Note: IC₅₀ values can vary based on ATP concentration in the assay; these represent standard Km-matched conditions[2][4].)

Structural Mapping & Signaling Logic

The following diagram illustrates the causal relationship between the quinoline SAR modifications, their physical binding locations within the RTK, and the resulting downstream phenotypic effects.

G QCore Quinoline Core (H-bond Acceptor) C4 C4-Phenoxy Substitution (e.g., Cabozantinib) QCore->C4 Scaffold extension C6C7 C6/C7 Methoxy Groups (Solubility/hERG mitigation) QCore->C6C7 Scaffold extension Hinge Kinase Hinge Region (Cys919 in VEGFR2) QCore->Hinge Anchors via N1 HydroPocket Deep Hydrophobic Pocket (DFG-out conformation) C4->HydroPocket Occupies Solvent Solvent-Exposed Channel C6C7->Solvent Projects into RTK RTK Inhibition (VEGFR2 / c-Met) Hinge->RTK HydroPocket->RTK Solvent->RTK Downstream Downstream Blockade (PI3K/AKT & MAPK) RTK->Downstream Prevents phosphorylation

Diagram 1: Structural mapping of quinoline derivatives to RTK ATP-binding pockets and downstream effects.

Experimental Validation Protocols

A common pitfall in kinase drug discovery is relying on assays susceptible to compound interference. As an Application Scientist, I mandate the following self-validating workflows to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric or luminescent assays because the time-delayed europium emission (615/665 nm) eliminates auto-fluorescence generated by the highly conjugated quinoline rings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the quinoline compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final assay DMSO concentration of 1%.

  • Enzyme-Substrate Mix: Add recombinant VEGFR2 or c-Met enzyme. Critical Step: Add ATP strictly at its apparent Km​ value for the specific kinase. Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Add the biotinylated peptide substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader.

    • Validation Metric: Calculate the Z'-factor using DMSO wells (maximum activity) and 10 µM Staurosporine wells (minimum activity). Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Modulation (Western Blot)

Causality: Biochemical potency does not guarantee cellular permeability. We must measure the inhibition of downstream phosphorylation (e.g., p-ERK, p-AKT) in intact cells to prove the phenotypic effect is driven by the intended on-target mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVEC cells (for VEGFR2) or MKN45 cells (for c-Met) in 6-well plates and grow to 80% confluence.

  • Starvation & Treatment: Serum-starve cells for 12 hours to reduce basal kinase activity. Treat with the quinoline compound (at 0.1x, 1x, and 10x the biochemical IC₅₀) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL VEGF or HGF for 10 minutes to induce acute RTK phosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for total VEGFR2/c-Met, p-VEGFR2/p-c-Met, and downstream p-ERK1/2.

  • Self-Validation: Always probe for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes. A concurrent CellTiter-Glo viability assay should be run in parallel to ensure the compound concentrations used are not causing acute cytotoxicity, which could artificially suppress phosphorylation signals.

Conclusion

The quinoline scaffold provides a highly tunable platform for oncology drug development. By carefully modulating the C4 position to target specific hydrophobic pockets and utilizing the C6/C7 positions to improve solubility and mitigate hERG toxicity, developers can fine-tune the selectivity profile of these kinase inhibitors. When evaluating new analogs against benchmarks like Cabozantinib and Lenvatinib, rigorous, self-validating orthogonal assays—such as TR-FRET combined with cellular target modulation—are mandatory to confirm true structure-activity relationships.

References

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters.
  • Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

Safety & Regulatory Compliance

Safety

8-(Bromomethyl)quinoline-5-carbonitrile proper disposal procedures

Comprehensive Safety and Disposal Protocol for 8-(Bromomethyl)quinoline-5-carbonitrile in Professional Laboratories As a highly reactive electrophilic building block, 8-(Bromomethyl)quinoline-5-carbonitrile is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 8-(Bromomethyl)quinoline-5-carbonitrile in Professional Laboratories

As a highly reactive electrophilic building block, 8-(Bromomethyl)quinoline-5-carbonitrile is frequently utilized by researchers and drug development professionals for molecular elaboration. However, the very features that make it synthetically valuable—specifically the benzylic bromide moiety—also render it a potent alkylating agent and a severe lachrymator[1].

This guide provides an authoritative, step-by-step operational plan for the safe handling, routine disposal, and emergency spill response for 8-(Bromomethyl)quinoline-5-carbonitrile, ensuring compliance with environmental regulations and the protection of laboratory personnel.

Chemical Hazard Profile & Mechanistic Causality

To design a self-validating safety system, personnel must understand the causality behind the hazards. 8-(Bromomethyl)quinoline-5-carbonitrile contains a reactive bromomethyl group.

  • Alkylating Potential: The carbon-bromine bond is highly polarized, making the benzylic carbon highly susceptible to nucleophilic attack. In a biological context, this means the compound can readily alkylate nucleophiles present in human tissue (such as the sulfhydryl groups of proteins or the nitrogenous bases of DNA), leading to severe chemical burns, irritation, and potential long-term genetic toxicity[1].

  • Lachrymatory Action: Upon contact with the aqueous environment of the ocular mucosa, the compound undergoes rapid hydrolysis, releasing hydrobromic acid (HBr) and causing immediate, severe tearing and eye damage[2].

  • Environmental Toxicity: Halogenated quinolines exhibit significant short-term and long-term aquatic toxicity[2]. They must never be released into the standard wastewater stream.

Quantitative Hazard & Logistics Summary
ParameterOperational SpecificationRationale / Causality
Waste Classification Halogenated Organic WasteContains covalently bound bromine; requires high-temperature incineration to prevent environmental persistence[2].
Primary Containment Glass or High-Density Polyethylene (HDPE)Prevents chemical degradation of the container. Avoid unlined metal which may corrode in the presence of trace HBr[3].
Incompatibilities Strong oxidizing agents, bases, alcohols, aminesAmines and alcohols act as nucleophiles, triggering uncontrolled, potentially exothermic alkylation reactions[4].
Required PPE Nitrile gloves (min 0.4mm), safety goggles, lab coatPrevents dermal and ocular exposure to the alkylating agent[5].

Standard Operating Procedure (SOP): Routine Disposal

The following methodology must be strictly adhered to for the disposal of reaction mother liquors, contaminated solvents, and empty reagent vessels associated with 8-(Bromomethyl)quinoline-5-carbonitrile.

Step 1: Waste Segregation Never mix 8-(Bromomethyl)quinoline-5-carbonitrile waste with non-halogenated solvents or aqueous waste. Segregate all associated liquids and contaminated solids into designated "Halogenated Organic Waste" streams to prevent incompatible cross-reactions in the waste carboy[2].

Step 2: Primary Containment Transfer the waste into a chemically compatible, sealable container (e.g., a heavy-duty HDPE jerrican or a glass waste bottle)[3]. Ensure the container is structurally sound and features a secure, non-venting cap to prevent the escape of lachrymatory vapors into the laboratory environment.

Step 3: Labeling and Storage Clearly label the container with the full chemical name (do not use abbreviations), the hazard class (Toxic, Corrosive, Environmental Hazard), and the date of initial waste generation. Store the waste container in a cool, dry, well-ventilated designated hazardous waste accumulation area, away from direct sunlight and heat sources[4].

Step 4: Institutional Transfer Do not attempt to chemically neutralize the bulk waste in-house unless specified by a validated, institutionally approved protocol. Contact a licensed professional waste disposal service to collect and transport the material to an approved waste disposal plant for incineration[6].

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation of lachrymatory dust/vapors and to mitigate environmental contamination.

Step 1: Evacuation and Ventilation Immediately alert all personnel in the vicinity. Evacuate the immediate area and ensure that laboratory exhaust systems (fume hoods, snorkel exhausts) are operating at maximum capacity to clear lachrymatory vapors[7].

Step 2: PPE Donning Before approaching the spill, the responder must don appropriate PPE: heavy-duty nitrile gloves, a chemically resistant lab coat, tight-fitting chemical safety goggles (not standard safety glasses), and, if the spill is outside a ventilated hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges[5].

Step 3: Containment and Absorption Do not use combustible materials such as sawdust or paper towels to absorb the spill. Cover the spilled solid or liquid with an inert absorbent material, such as dry sand, earth, or commercial vermiculite[3]. This minimizes dust generation and absorbs any solubilized compound.

Step 4: Mechanical Collection Using non-sparking tools (e.g., a plastic dustpan and brush), carefully sweep up the absorbed mixture[8]. Transfer the material into a suitable, wide-mouth glass or plastic container with a tight-fitting lid.

Step 5: Secondary Decontamination Once the bulk material is removed, wash the spill surface with a mild detergent and water solution. Absorb the rinsate with inert material and add it to the hazardous waste container[8]. Seal the container, label it as "Spill Cleanup: 8-(Bromomethyl)quinoline-5-carbonitrile," and arrange for disposal via a licensed environmental service[6].

Operational Workflow Visualization

WasteWorkflow Start Hazardous Material: 8-(Bromomethyl)quinoline-5-carbonitrile Decision Operational Status: Routine Waste or Accidental Spill? Start->Decision Routine Routine Lab Disposal Decision->Routine Spill Emergency Spill Response Decision->Spill Segregate Segregate as Halogenated Organic Waste Routine->Segregate Evacuate Evacuate Personnel & Maximize Ventilation Spill->Evacuate Label Label & Store in Compatible Container (HDPE/Glass) Segregate->Label Final Transfer to Licensed Professional Disposal Facility Label->Final Absorb Contain & Absorb with Inert Material (Sand/Vermiculite) Evacuate->Absorb Collect Collect via Non-Sparking Tools into Sealed Waste Bin Absorb->Collect Collect->Final

Workflow diagram detailing the logical routing for routine disposal versus emergency spill response.

References

  • Benzyl-Bromide - Safety Data Sheet. West Liberty University. Available at:[Link]

  • Benzyl bromide - SAFETY DATA SHEET. Nipissing University. Available at:[Link]

  • Quinoline, 4-bromo-2-(bromomethyl)- Safety Data Sheets(SDS). LookChem. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 8-(Bromomethyl)quinoline-5-carbonitrile

Comprehensive Safety and Operational Guide for Handling 8-(Bromomethyl)quinoline-5-carbonitrile As a Senior Application Scientist, I recognize that 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 7496-46-0) is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 8-(Bromomethyl)quinoline-5-carbonitrile

As a Senior Application Scientist, I recognize that 8-(Bromomethyl)quinoline-5-carbonitrile (CAS: 7496-46-0) is a highly valuable, bifunctional building block in medicinal chemistry, primarily used for synthesizing complex, functionalized quinoline derivatives[1][2]. However, the very features that make it synthetically useful—specifically the highly electrophilic benzylic bromide moiety—also make it a potent alkylating agent and a severe lachrymator[3][4].

This guide bridges the gap between standard Safety Data Sheet (SDS) compliance and practical, bench-level execution, providing a self-validating system for safe handling, operational workflows, and disposal.

Mechanistic Hazard Profile: Understanding the Causality

To handle this compound safely, one must understand why it is hazardous. The carbon-bromine bond at the 8-methyl position is highly susceptible to nucleophilic substitution (both SN​1 and SN​2 pathways).

When exposed to biological tissues, the compound does not merely irritate; it covalently binds to cellular nucleophiles, such as the thiol groups in proteins and the nitrogenous bases in DNA. This rapid alkylation is the mechanistic root of its hazard classifications:

  • Severe Tissue Necrosis (H314/H318): Causes severe skin burns and irreversible eye damage upon contact[1][3].

  • Systemic Toxicity (H302/H312/H332): Harmful if swallowed, inhaled, or absorbed through the skin.

  • Lachrymatory Action: Even minute quantities of dust or vapor rapidly attack the aqueous mucous membranes of the eyes, triggering an intense, involuntary flow of tears[4].

ToxicityPathway A 8-(Bromomethyl)quinoline- 5-carbonitrile B Electrophilic Cleavage of C-Br Bond A->B Tissue Exposure C Reactive Carbocation / Transition State B->C D Cellular Nucleophiles (Proteins, DNA, RNA) C->D Nucleophilic Attack E Covalent Alkylation D->E F Tissue Necrosis & Severe Burns E->F Cellular Destruction

Mechanistic pathway of 8-(Bromomethyl)quinoline-5-carbonitrile toxicity via alkylation.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent alkylating lachrymators. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving system: Inner layer of 4-mil Nitrile; Outer layer of Neoprene or Butyl rubber.While the compound is a solid, handling it in organic solvents (e.g., DMF, DCM) acts as a penetration enhancer. Neoprene provides superior chemical resistance to the solvents typically used in these substitution reactions.
Eye/Face Protection Snug-fitting chemical splash goggles (EN 166 compliant) AND a full-face shield[3].Standard safety glasses offer zero protection against lachrymatory dust or the splashing of corrosive, alkylating solutions[4].
Body Protection Flame-retardant lab coat (fully buttoned) and a heavy-duty chemical-resistant apron.Protects against accidental spills of the alkylating agent, preventing permeation through standard cotton to street clothing.
Respiratory Protection Handle strictly within a certified Class II Type B2 fume hood. If weighing outside a hood is unavoidable, an N95/P100 particulate respirator is mandatory[3].Prevents inhalation of highly reactive dust particles which can cause severe, potentially fatal respiratory tract burns and pulmonary edema[3][4].

Operational Workflow & Handling Procedures

Every protocol involving 8-(Bromomethyl)quinoline-5-carbonitrile must be treated as a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are verified.

Step 1: Pre-Operation Environmental Verification

  • Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents, which can trigger hazardous decomposition yielding hydrogen bromide and nitrogen oxides[1][3].

Step 2: Weighing and Transfer

  • Do not weigh this compound on an open bench.

  • Place the analytical balance inside the fume hood or a dedicated, vented balance enclosure.

  • Use static-free, grounded spatulas to prevent dust aerosolization.

  • Transfer the pre-weighed solid into a reaction vessel and seal it with a septum before removing it from the balance area.

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) to manage reactivity and prevent unwanted side reactions with atmospheric moisture.

  • Introduce solvents via a syringe through the septum to minimize the release of lachrymatory vapors into the hood environment.

HandlingWorkflow Start 1. Pre-Operation: PPE Donning & Hood Check Weighing 2. Weighing in Vented Balance Enclosure Start->Weighing Velocity Verified Transfer 3. Transfer to Reaction Vessel Weighing->Transfer Sealed Container Reaction 4. Reaction Execution (Inert Atmosphere) Transfer->Reaction Closed System Quench 5. Quenching & Neutralization Reaction->Quench Reaction Complete Waste 6. Halogenated Waste Disposal Quench->Waste pH Neutralized

Standard operating procedure workflow for handling reactive bromomethyl compounds.

Emergency Response and Spill Mitigation

If a protocol fails, immediate, rehearsed action is required to prevent severe injury.

  • Personnel Exposure (Skin/Eyes): The immediate priority is dilution and hydrolysis. Flush the affected area with copious amounts of water at a safety shower or eyewash station for a minimum of 15 minutes[1][4]. Keep the eyes wide open while rinsing[4]. Do not attempt to neutralize skin with chemicals; rely on mechanical flushing. Seek immediate medical attention[4].

  • Solid Spills: Do not dry-sweep, as this generates highly toxic dust. Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite)[1]. Alternatively, carefully mist the spill with a mild alkaline solution (like 5% sodium bicarbonate) to safely hydrolyze the reactive bromide before collection.

  • Liquid Spills: Absorb with chemically inert pads. Place all contaminated cleanup materials into a tightly sealed, appropriately labeled hazardous waste container[1].

Waste Disposal Plan

Because 8-(Bromomethyl)quinoline-5-carbonitrile is toxic to aquatic life with long-lasting effects[1], it must never be flushed down the sink.

  • Quenching: Before disposal, unreacted starting material in the reaction mixture should be intentionally quenched. Adding a mild nucleophile (like dilute ammonium hydroxide or an amine) or an alkaline aqueous solution will convert the reactive alkyl halide into a less hazardous, stable derivative.

  • Segregation: Collect the resulting mixture in a dedicated Halogenated Organic Waste container.

  • Labeling & Compliance: Ensure the container is clearly labeled with the specific hazards (Corrosive, Toxic, Halogenated) and transfer it to an approved environmental waste disposal plant in accordance with local and federal regulations[1].

References

  • NextSDS. "2-(Bromomethyl)quinoline — Chemical Substance Information." nextsds.com. Available at: [Link]

  • NextSDS. "8-(Bromomethyl)quinoline — Chemical Substance Information." nextsds.com. Available at: [Link]

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